Product packaging for Vatalanib dihydrochloride(Cat. No.:CAS No. 212141-51-0)

Vatalanib dihydrochloride

Cat. No.: B1683843
CAS No.: 212141-51-0
M. Wt: 419.7 g/mol
InChI Key: AZUQEHCMDUSRLH-UHFFFAOYSA-N
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Description

Vatalanib dihydrochloride is a member of phthalazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17Cl3N4 B1683843 Vatalanib dihydrochloride CAS No. 212141-51-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049073
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212141-51-0
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vatalanib Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-angiogenic and anti-tumor properties.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Vatalanib dihydrochloride. It details the mechanism of action, focusing on its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Discovery and Development

Vatalanib was identified through high-throughput screening as a potent inhibitor of VEGFR tyrosine kinases.[1] Developed collaboratively by Novartis and Schering AG, it was designed to be an orally active agent targeting the key drivers of tumor angiogenesis.[2] Its development has progressed through extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials for various solid tumors, notably metastatic colorectal cancer.[1]

Chemical Synthesis

The synthesis of Vatalanib, chemically named N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, involves a multi-step process. A key intermediate, 1-chloro-4-(4-pyridinylmethyl)phthalazine, is first synthesized. This is then followed by a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.

A representative synthetic route is as follows:

  • Formation of 4-(4-pyridinylmethyl)-1(2H)-phthalazinone: This intermediate can be prepared from phthalic anhydride and 4-picoline, followed by reaction with hydrazine hydrate.

  • Chlorination: The phthalazinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield 1-chloro-4-(4-pyridinylmethyl)phthalazine.[3]

  • Final Condensation: The chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base to afford Vatalanib.

A generalized workflow for the synthesis is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Phthalic_Anhydride Phthalic Anhydride Phthalazinone_Intermediate 4-(4-pyridinylmethyl) -1(2H)-phthalazinone Phthalic_Anhydride->Phthalazinone_Intermediate 1. 4-Picoline 4-Picoline 4-Picoline->Phthalazinone_Intermediate 1. Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phthalazinone_Intermediate 2. Chlorinated_Intermediate 1-chloro-4-(4-pyridinylmethyl) phthalazine Phthalazinone_Intermediate->Chlorinated_Intermediate 3. Chlorination Chlorinating_Agent POCl3 Chlorinating_Agent->Chlorinated_Intermediate Vatalanib Vatalanib Chlorinated_Intermediate->Vatalanib 4. Condensation 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Vatalanib

Diagram 1: Generalized Synthetic Workflow for Vatalanib.

Mechanism of Action

Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and neovascularization.[2] The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the stem cell factor receptor, c-Kit.[2] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling cascades.

Inhibition of VEGFR Signaling

VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis. Vatalanib potently inhibits VEGFR-2 (KDR), the primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival.

G cluster_0 Vatalanib Inhibition cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Diagram 2: Vatalanib Inhibition of the VEGFR-2 Signaling Pathway.
Inhibition of PDGFR and c-Kit Signaling

In addition to VEGFRs, Vatalanib also targets PDGFR-β and c-Kit. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of newly formed blood vessels. The c-Kit receptor is implicated in various cellular processes, including proliferation and survival in certain tumor types.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Pathways cluster_2 Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/Akt Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK SCF SCF c-Kit c-Kit SCF->c-Kit c-Kit->PI3K_AKT c-Kit->RAS_MAPK Vatalanib Vatalanib Vatalanib->PDGFR Inhibits Vatalanib->c-Kit Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell Migration RAS_MAPK->Cell_Migration

Diagram 3: Vatalanib Inhibition of PDGFR and c-Kit Signaling.

Quantitative Biological Data

The inhibitory activity of Vatalanib against various kinases has been quantified through in vitro assays. The following tables summarize the key IC50 values and pharmacokinetic parameters.

Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib

Target KinaseIC50 (nM)Reference
VEGFR-2 (KDR)37[4][5]
VEGFR-1 (Flt-1)77[4]
VEGFR-3 (Flt-4)640-660[4]
PDGFR-β580[4]
c-Kit730[4]
c-Fms1400[4]

Table 2: Pharmacokinetic Parameters of Vatalanib in Humans

ParameterValueConditionReference
Tmax (median) 1.5 - 2 hSingle oral dose[6][7]
Half-life (t1/2) 4.6 ± 1.1 hSingle oral dose[7]
Cmax (mean ± SD) 15.8 ± 9.5 µM1000 mg single dose[7]
Oral Clearance (pre-induction) 24.1 L/hPopulation PK model[6]
Oral Clearance (post-induction) 54.9 L/hPopulation PK model[6]

Preclinical In Vivo Efficacy

Vatalanib has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical cancer models. Oral administration of Vatalanib at doses ranging from 25-100 mg/kg has been shown to inhibit tumor growth and metastasis in xenograft models of human carcinomas, including colon, prostate, and epithelial cancers.[4] This anti-tumor effect is associated with a dose-dependent inhibition of angiogenesis.[4] For instance, in a gastric cancer xenograft model, a daily dose of 100 mg/kg vatalanib significantly reduced tumor volume.[8]

Experimental Protocols

VEGFR Kinase Assay

This assay determines the in vitro inhibitory activity of Vatalanib against VEGFR tyrosine kinases.

  • Materials: Recombinant GST-fused VEGFR kinase domains, 96-well filter plates, γ-[33P]ATP, poly-(Glu:Tyr 4:1) peptide substrate, kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL PEG 20000, 1 mM DTT, 10 µM sodium vanadate), Vatalanib, 250 mM EDTA, 0.5% H3PO4, ethanol, scintillation cocktail.

  • Procedure:

    • Recombinant GST-fusion proteins are diluted in the kinase buffer.

    • The GST-fused kinase is incubated in the buffer with 8 µM ATP and 0.2 µCi [γ-33P]ATP in a total volume of 30 µL, with or without Vatalanib, for 10 minutes at room temperature.

    • The reaction is stopped by adding 10 µL of 250 mM EDTA.

    • 20 µL of the reaction mixture is transferred to a 96-well filter plate.

    • The membrane is washed extensively with 0.5% H3PO4 and then soaked in ethanol.

    • After drying, a scintillation cocktail is added, and radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by linear regression analysis of the percentage of inhibition.[4]

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of Vatalanib on VEGF-induced endothelial cell proliferation.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), 96-well plates coated with 1.5% gelatin, growth medium, basal medium with 1.5% FCS, VEGF, Vatalanib, BrdU labeling solution, Fix/Denaturing solution, anti-BrdU antibody (peroxidase-labeled), TMB substrate, Stop solution.

  • Procedure:

    • Subconfluent HUVECs are seeded into 96-well plates and incubated for 24 hours.

    • The growth medium is replaced with basal medium containing 1.5% FCS and a constant concentration of VEGF (e.g., 50 ng/mL) with or without various concentrations of Vatalanib.

    • After 24 hours of incubation, BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.

    • The cells are then fixed and the DNA is denatured.

    • A peroxidase-labeled anti-BrdU antibody is added to detect the incorporated BrdU.

    • The TMB substrate is added to develop color, and the reaction is stopped with a stop solution.

    • The absorbance is read at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, to cell proliferation.[4]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 BrdU Labeling and Detection Seed_HUVECs Seed HUVECs in 96-well plate Incubate_24h Incubate 24h Seed_HUVECs->Incubate_24h Replace_Medium Replace medium with basal medium + VEGF +/- Vatalanib Incubate_24h->Replace_Medium Incubate_24h_2 Incubate 24h Replace_Medium->Incubate_24h_2 Add_BrdU Add BrdU labeling solution Incubate_24h_2->Add_BrdU Incubate_24h_3 Incubate 24h Add_BrdU->Incubate_24h_3 Fix_Denature Fix and Denature DNA Incubate_24h_3->Fix_Denature Add_Antibody Add anti-BrdU Ab Fix_Denature->Add_Antibody Add_Substrate Add TMB Substrate Add_Antibody->Add_Substrate Read_Absorbance Read Absorbance at 450nm Add_Substrate->Read_Absorbance

Diagram 4: Workflow for the BrdU Cell Proliferation Assay.
Quantification of Vatalanib in Human Plasma by LC-MS/MS

This method is used for the pharmacokinetic analysis of Vatalanib in clinical trials.

  • Instrumentation: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Sample Preparation:

    • Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol).

    • An internal standard (e.g., stable isotopically labeled imatinib) is added.

    • The sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.[5]

  • Chromatography: Separation is achieved on a C18 analytical column with a gradient elution.[5]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode.[5]

  • Quantification: The lower limit of quantification is typically around 10 ng/mL. The method is validated for linearity, accuracy, and precision over a specified concentration range (e.g., 10 to 2500 ng/mL).[5]

Clinical Experience and Adverse Effects

Vatalanib has been evaluated in numerous clinical trials for various cancers.[1] While it has shown some clinical activity, particularly in increasing progression-free survival in certain patient populations, it did not meet the primary endpoint of improving overall survival in large Phase III trials for metastatic colorectal cancer (CONFIRM-1 and CONFIRM-2).[1]

The most common adverse effects observed in clinical trials are consistent with other VEGF inhibitors and include:[1]

  • Hypertension

  • Diarrhea

  • Nausea and vomiting

  • Fatigue

  • Dizziness

Conclusion

This compound is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its discovery and development have significantly contributed to the understanding of targeting VEGFR, PDGFR, and c-Kit pathways in cancer therapy. While its clinical efficacy has shown limitations in some large-scale trials, the extensive preclinical and clinical data, along with established experimental protocols for its evaluation, provide a valuable resource for researchers and scientists in the field of oncology drug development. Further investigation into predictive biomarkers may help identify patient populations who could benefit from Vatalanib treatment.

References

An In-depth Technical Guide to the Mechanism of Action of PTK787/ZK 222584 (Vatalanib)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

PTK787/ZK 222584, also known as Vatalanib, is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Developed as an anti-angiogenic agent, its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of all known Vascular Endothelial Growth Factor Receptors (VEGFRs). By targeting VEGFR-1, -2, and -3, Vatalanib effectively blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis and lymphangiogenesis in tumors. Additionally, it exhibits inhibitory activity against other class III RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, at slightly higher concentrations. This multi-targeted profile allows Vatalanib to not only disrupt tumor vasculature but also, in some cases, exert direct effects on tumor cells that rely on these signaling pathways for growth and survival. This guide provides a comprehensive overview of its molecular mechanism, kinase inhibition profile, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action

Vatalanib functions as a competitive inhibitor at the ATP-binding site of the intracellular kinase domain of multiple RTKs.[1] This action prevents the receptor autophosphorylation that is essential for initiating downstream signaling.

1.1. Primary Target: VEGF Receptors The principal targets of Vatalanib are the VEGFR family of tyrosine kinases, which are central mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3]

  • VEGFR-1 (Flt-1): Plays a role in the recruitment of hematopoietic precursors and modulates VEGFR-2 signaling.

  • VEGFR-2 (KDR/Flk-1): Considered the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[4]

  • VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.

By inhibiting these receptors, Vatalanib blocks VEGF-induced signaling, leading to the suppression of endothelial cell proliferation and migration, and ultimately, the inhibition of tumor angiogenesis.[3][5]

1.2. Secondary Targets: PDGFR, c-Kit, and c-Fms Vatalanib also inhibits other class III RTKs, though generally with lower potency compared to VEGFRs.[1][3]

  • PDGF Receptor (PDGFR): Inhibition of PDGFR-β can impact pericytes, which are crucial for the structural integrity of blood vessels. In some tumor cells, Vatalanib can block PDGF-stimulated signaling.[5]

  • c-Kit: A key receptor in various cell types, including hematopoietic stem cells and gastrointestinal stromal tumors (GIST).[3]

  • c-Fms: The receptor for colony-stimulating factor 1 (CSF-1), involved in macrophage differentiation and function.

This broader activity spectrum suggests that Vatalanib's anti-tumor effects may result from a combination of anti-angiogenic and direct anti-proliferative actions on tumor cells expressing these receptors.[1]

1.3. Downstream Signaling Pathways The inhibition of receptor phosphorylation by Vatalanib prevents the activation of major downstream signaling cascades. In susceptible cell types, particularly endothelial cells, this leads to:

  • Inhibition of the PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Studies in leiomyosarcoma cells showed that Vatalanib could inhibit PDGF-BB-activated AKT phosphorylation.[5]

  • Inhibition of the RAS/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation and differentiation. Vatalanib was also shown to inhibit PDGF-BB-induced ERK1/2 phosphorylation.[5]

The blockade of these pathways culminates in the functional inhibition of processes required for tumor growth and metastasis.[6]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of PTK787/ZK 222584 has been quantified against a panel of purified recombinant kinases and in cell-based assays. The data is summarized below.

Target KinaseAssay TypeIC50 Value (nM)Reference(s)
VEGFR-2 (KDR) Cell-Free Kinase Assay37[4][7]
VEGFR-1 (Flt-1) Cell-Free Kinase Assay77[4][7]
VEGFR-3 (Flt-4) Cell-Free Kinase Assay~640[7]
PDGFR-β Cell-Free Kinase Assay580[4]
c-Kit Cell-Free Kinase Assay730[4]
c-Fms Cell-Free Kinase AssayIn the µM range[1][3]
HUVEC Proliferation Cell-Based Assay (VEGF-induced)7.1 - 30[1][4]

Note: Vatalanib was found to be inactive against other kinases such as EGFR, FGFR-1, c-Met, Tie-2, c-Src, and c-Abl at concentrations up to 10 µM.[3][7]

Experimental Protocols

The mechanism of action and inhibitory potency of Vatalanib were characterized using several key experimental methodologies.

3.1. In Vitro Kinase Assay (Filter Binding Assay) This assay directly measures the ability of Vatalanib to inhibit the enzymatic activity of purified kinase domains.

  • Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.

  • Methodology:

    • Kinase Preparation: Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed in a baculovirus system and purified.[4]

    • Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer containing MnCl₂, MgCl₂, a universal substrate peptide (e.g., poly-(Glu:Tyr 4:1)), and γ-[³³P]ATP as the phosphate donor.[4]

    • Inhibitor Addition: The reaction is run in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).

    • Incubation: The reaction proceeds for approximately 10 minutes at room temperature.[4]

    • Reaction Termination: The reaction is stopped by the addition of EDTA.[4]

    • Substrate Capture: The reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane, which captures the phosphorylated peptide substrate.[4]

    • Washing: The membrane is washed extensively with 0.5% phosphoric acid to remove unincorporated γ-[³³P]ATP.[4]

    • Detection: After drying, a scintillation cocktail is added to the membrane, and the incorporated radioactivity (representing kinase activity) is quantified using a scintillation counter.[4]

    • Data Analysis: The percentage of inhibition at each Vatalanib concentration is calculated, and the IC50 value is determined by linear regression analysis.[4]

3.2. Endothelial Cell Proliferation Assay (BrdU Incorporation) This cell-based assay assesses the functional impact of Vatalanib on the proliferation of endothelial cells, a key process in angiogenesis.

  • Objective: To measure the effect of Vatalanib on VEGF-induced endothelial cell proliferation.

  • Methodology:

    • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and cultured overnight.[4]

    • Serum Starvation & Treatment: The growth medium is replaced with a basal medium containing low serum. Cells are then treated with varying concentrations of Vatalanib.

    • Stimulation: Proliferation is induced by adding a growth factor, typically VEGF (e.g., 50 ng/mL). Control wells include no growth factor or other mitogens like bFGF.[4]

    • Incubation: Cells are incubated for 24 hours to allow for cell cycle progression in response to the stimulus.[4]

    • BrdU Labeling: A 5-bromo-2'-deoxyuridine (BrdU) labeling solution is added to each well, and the cells are incubated for an additional 24 hours. During this time, BrdU is incorporated into the DNA of proliferating cells.[4]

    • Fixation and Detection: Cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdU antibody is added, which binds to the incorporated BrdU.[4]

    • Quantification: A substrate (e.g., TMB) is added, which is converted by the peroxidase into a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporation (and thus cell proliferation), is measured spectrophotometrically at 450 nm.[4]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates PDGFR->PI3K PDGFR->RAS PTK787 PTK787/ZK 222584 PTK787->VEGFR Inhibits (ATP-competitive) PTK787->PDGFR AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation G cluster_kinase Workflow: In Vitro Kinase Assay cluster_prolif Workflow: Cell Proliferation (BrdU) Assay k_start 1. Prepare Reaction (Kinase, Substrate, [³³P]ATP) k_add 2. Add PTK787 (Varying Concentrations) k_start->k_add k_incubate 3. Incubate 10 min (Allows Phosphorylation) k_add->k_incubate k_stop 4. Stop Reaction (Add EDTA) k_incubate->k_stop k_filter 5. Filter & Wash (Capture Substrate, Remove free ATP) k_stop->k_filter k_detect 6. Scintillation Counting (Measure Incorporated ³³P) k_filter->k_detect k_end 7. Calculate IC50 k_detect->k_end p_start 1. Seed HUVECs in 96-well plate p_treat 2. Add PTK787 & VEGF (Stimulate Proliferation) p_start->p_treat p_incubate1 3. Incubate 24h p_treat->p_incubate1 p_brdu 4. Add BrdU Labeling Reagent p_incubate1->p_brdu p_incubate2 5. Incubate 24h (Allow BrdU Incorporation) p_brdu->p_incubate2 p_fix 6. Fix Cells & Add Anti-BrdU Antibody p_incubate2->p_fix p_detect 7. Add Substrate & Measure Absorbance (450nm) p_fix->p_detect p_end 8. Determine Proliferation Inhibition p_detect->p_end

References

Vatalanib: A Technical Guide to its Molecular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor that plays a significant role in the field of anti-angiogenic cancer therapy.[1] As a member of the anilinophthalazine class of compounds, Vatalanib exerts its antineoplastic activity by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[2] This technical guide provides an in-depth overview of Vatalanib's molecular targets, its binding affinity, and the experimental methodologies used to characterize these interactions.

Molecular Targets and Binding Affinity

Vatalanib is a multi-targeted tyrosine kinase inhibitor, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It also demonstrates inhibitory activity against other related RTKs, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][3] The binding affinity of Vatalanib is most potent for VEGFR-2 (also known as KDR/Flk-1), the primary mediator of VEGF-driven angiogenesis.[1]

The following tables summarize the quantitative data on Vatalanib's inhibitory activity against its principal molecular targets. The data is primarily presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.

Table 1: Vatalanib Binding Affinity for Vascular Endothelial Growth Factor Receptors (VEGFRs)

TargetIC50 (nM)Assay Type
VEGFR-1 (Flt-1)77[4][5][6]Cell-free kinase assay
VEGFR-2 (KDR/Flk-1)37[4][5][6][7][8][9]Cell-free kinase assay
VEGFR-3 (Flt-4)190[4]Cell-free kinase assay

Table 2: Vatalanib Binding Affinity for Other Key Receptor Tyrosine Kinases

TargetIC50 (nM)Assay Type
PDGFRβ580[6][7][8]Cell-free kinase assay
c-Kit730[6][7][8]Cell-free kinase assay
c-Fms1400[6]Cell-free kinase assay

Table 3: Vatalanib Cellular Activity

Cell-Based AssayIC50 (nM)Cell Type
VEGF-induced proliferation7.1[7][8]Human Umbilical Vein Endothelial Cells (HUVECs)

Signaling Pathways

Vatalanib's mechanism of action involves the inhibition of downstream signaling cascades initiated by the binding of growth factors to their respective receptors. By blocking the ATP-binding site of the tyrosine kinase domain, Vatalanib prevents autophosphorylation and the subsequent activation of signaling pathways crucial for cell proliferation, migration, and survival.

Vatalanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds TKD Tyrosine Kinase Domain VEGFR->TKD PDGFR->TKD Vatalanib Vatalanib Vatalanib->TKD Inhibits ATP Binding P1 P TKD->P1 Autophosphorylation P2 P TKD->P2 Autophosphorylation Downstream Downstream Signaling P1->Downstream P2->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: Vatalanib's inhibition of VEGFR and PDGFR signaling pathways.

Experimental Protocols

The characterization of Vatalanib's binding affinity and inhibitory activity relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (Filter Binding Assay)

This assay quantifies the ability of Vatalanib to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant GST-fused kinase domains (VEGFRs, PDGFRβ, c-Kit)

  • γ-[33P]ATP

  • Poly-(Glu:Tyr 4:1) peptide substrate

  • 96-well filter plates

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT

  • Stop Solution: 250 mM EDTA

  • Wash Solution: 0.5% H3PO4

  • Scintillation cocktail

Procedure:

  • Dilute the recombinant GST-fusion proteins in the assay buffer.

  • In a 96-well plate, combine the diluted kinase, the poly-(Glu:Tyr 4:1) substrate (3-8 μg/mL), and varying concentrations of Vatalanib.

  • Initiate the kinase reaction by adding γ-[33P]ATP (0.2 μCi) and non-radiolabeled ATP (to a final concentration of 8 μM).

  • Incubate the reaction mixture for 10 minutes at room temperature.

  • Terminate the reaction by adding the stop solution.

  • Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.

  • Wash the membrane extensively with the wash solution to remove unincorporated γ-[33P]ATP.

  • After washing, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Vatalanib concentration and determine the IC50 value by linear regression analysis.[7]

Kinase_Assay_Workflow A 1. Prepare Reaction Mixture (Kinase, Substrate, Vatalanib) B 2. Initiate Reaction (Add γ-[33P]ATP) A->B C 3. Incubate (10 min at RT) B->C D 4. Terminate Reaction (Add EDTA) C->D E 5. Transfer to Filter Plate D->E F 6. Wash Membrane E->F G 7. Scintillation Counting F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the in vitro kinase filter binding assay.
Cell-Based Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of Vatalanib on the proliferation of endothelial cells in response to VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Growth Medium (e.g., EGM-2)

  • Basal Medium with 1.5% FCS

  • VEGF

  • BrdU labeling solution

  • Fixation and blocking solutions

  • Peroxidase-labeled anti-BrdUrd antibody

  • TMB substrate

  • 96-well plates coated with 1.5% gelatin

Procedure:

  • Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours.

  • Replace the growth medium with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without varying concentrations of Vatalanib.

  • Incubate the cells for 24 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 24 hours.

  • Fix the cells, block non-specific binding, and add the peroxidase-labeled anti-BrdUrd antibody.

  • Add the TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.

  • The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation.

  • Calculate the IC50 value based on the inhibition of VEGF-induced proliferation.[7]

In Vivo Growth Factor Implant Angiogenesis Model

This model evaluates the anti-angiogenic effects of Vatalanib in a living organism.

Materials:

  • C57/BL6 mice

  • Porous Teflon chambers (0.5 mL volume)

  • Agar

  • Heparin

  • Human VEGF or PDGF

  • Vatalanib

Procedure:

  • Prepare a 0.8% w/v agar solution containing heparin (20 units/mL) and a growth factor (e.g., 3 μg/mL human VEGF).

  • Fill the porous Teflon chambers with the agar mixture.

  • Implant the chambers subcutaneously on the dorsal flank of the mice.

  • Administer Vatalanib (e.g., 25-100 mg/kg) or a vehicle control orally once daily, starting one day before implantation and continuing for a set period (e.g., 5 days).

  • At the end of the treatment period, euthanize the mice and excise the chambers.

  • The angiogenic response can be quantified by measuring the amount of blood vessel infiltration into the chamber, for example, by measuring the hemoglobin content or by histological analysis of the chamber contents.[8]

InVivo_Model_Logic Start Start PrepChamber Prepare Agar-Filled Chamber with Growth Factor Start->PrepChamber Implant Subcutaneous Implantation in Mouse PrepChamber->Implant Treat Oral Administration of Vatalanib or Vehicle Implant->Treat Excise Excise Chamber after Treatment Period Treat->Excise Quantify Quantify Angiogenesis (e.g., Hemoglobin Assay) Excise->Quantify End End Quantify->End

Caption: Logical flow of the in vivo growth factor implant angiogenesis model.

Conclusion

Vatalanib is a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its high affinity for VEGFR-2 underscores its primary mechanism of action in inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Vatalanib and other novel anti-angiogenic agents. This comprehensive understanding of its molecular interactions is crucial for the rational design of future cancer therapies and for optimizing its clinical application.

References

Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vatalanib has been extensively investigated in numerous clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of Vatalanib dihydrochloride, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2 (KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6][7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.

Kinase Inhibition Profile: Quantitative Data

The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

Target KinaseIC50 (nM)Notes
VEGFR-2 (KDR)37Cell-free assay.[6][7][8]
VEGFR-1 (Flt-1)77[8][9]
VEGFR-3 (Flt-4)660[9]
PDGFR-β580[7][9]
c-Kit730[6][7][9]
c-Fms1400[9]
Flk270[6][7]

Signaling Pathway Inhibition

Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade. By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking downstream signaling pathways crucial for angiogenesis.

G VEGF Signaling Pathway Inhibition by Vatalanib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds P1 VEGFR->P1 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream_Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Vatalanib Vatalanib Vatalanib->VEGFR Inhibits G Workflow for In Vitro Kinase Inhibition Assay Start Start Enzyme_Prep Enzyme Preparation (Recombinant Kinase) Start->Enzyme_Prep Compound_Dilution Compound Dilution (Vatalanib) Start->Compound_Dilution Kinase_Reaction Set up Kinase Reaction (Enzyme, Substrate, Compound) Enzyme_Prep->Kinase_Reaction Compound_Dilution->Kinase_Reaction Initiate_Reaction Initiate Reaction (Add γ-[33P]ATP) Kinase_Reaction->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Termination Terminate Reaction & Filter Incubation->Termination Quantification Quantification (Scintillation Counting) Termination->Quantification Data_Analysis Data Analysis (IC50 Calculation) Quantification->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of Vatalanib in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of Vatalanib in cancer cells, focusing on its mechanism of action, effects on key signaling pathways, and its impact on cellular processes such as proliferation, apoptosis, and migration. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support further research and drug development efforts.

Introduction

Vatalanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[1][2] In addition to its potent anti-VEGFR activity, Vatalanib also inhibits other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, at submicromolar concentrations.[3] This multi-targeted profile allows Vatalanib to exert its anti-cancer effects through both the inhibition of tumor-associated angiogenesis and direct effects on cancer cells.

Mechanism of Action

Vatalanib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of its target receptors. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary targets of Vatalanib are the VEGFR family of receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with the highest selectivity for VEGFR-2.[2][4] Inhibition of VEGFR signaling in endothelial cells leads to a reduction in proliferation, migration, and survival, ultimately impairing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]

Furthermore, Vatalanib's inhibitory activity against PDGFR and c-Kit contributes to its anti-tumor effects. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR can lead to vessel destabilization. c-Kit is a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GIST).

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of Vatalanib against its primary kinase targets and its anti-proliferative effects in various cell types.

Table 1: Vatalanib Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM)Assay TypeReference
VEGFR-1 (Flt-1)77In vitro kinase assay[1]
VEGFR-2 (KDR/Flk-1)37In vitro kinase assay[1]
VEGFR-3 (Flt-4)640In vitro kinase assay[1]
PDGFRβ580In vitro kinase assay[1]
c-Kit730In vitro kinase assay[1]

Table 2: Anti-proliferative and Apoptotic Activity of Vatalanib

Cell Line/Cell TypeAssay TypeEndpointIC₅₀ / LC₅₀ (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Thymidine IncorporationProliferation0.0071[1]
Primary Chronic Lymphocytic Leukemia (CLL) cellsAnnexin V/PI StainingApoptosis48.4 (LC₅₀)[3]
Hepatocellular Carcinoma cellsNot SpecifiedGrowth InhibitionNot Specified (Significant)[1]

Signaling Pathways Affected by Vatalanib

Vatalanib's inhibition of receptor tyrosine kinases leads to the modulation of several downstream signaling pathways crucial for cancer cell survival and proliferation.

VEGF Receptor Signaling Pathway

Inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, blocks the activation of downstream signaling cascades, including the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways. This leads to decreased endothelial cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Vatalanib Vatalanib Vatalanib->VEGFR PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Vatalanib Inhibition of VEGFR Signaling
Apoptosis Induction

Vatalanib has been shown to induce apoptosis in cancer cells. Studies in chronic lymphocytic leukemia (CLL) cells have demonstrated that Vatalanib treatment leads to the downregulation of anti-apoptotic proteins such as XIAP and MCL1, and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5] In hepatocellular carcinoma cells, Vatalanib enhances apoptosis by increasing the levels of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-xL and Bcl-2.[1]

G cluster_apoptosis Apoptosis Pathway Vatalanib Vatalanib Bax Bax Vatalanib->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL Vatalanib->Bcl2 Downregulates XIAP XIAP Vatalanib->XIAP Downregulates MCL1 MCL1 Vatalanib->MCL1 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases XIAP->Caspases MCL1->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Vatalanib's Pro-Apoptotic Effects

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Vatalanib.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow Diagram:

G cluster_workflow BrdU Cell Proliferation Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with Vatalanib at various concentrations A->B C 3. Add BrdU labeling solution and incubate B->C D 4. Fix cells and denature DNA C->D E 5. Add anti-BrdU antibody D->E F 6. Add enzyme-conjugated secondary antibody E->F G 7. Add substrate and measure absorbance F->G H 8. Calculate IC₅₀ G->H

BrdU Assay Workflow

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other cancer cell lines in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Vatalanib. Include a vehicle control (e.g., DMSO).

  • BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation, wash the wells again and add a TMB substrate.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with Vatalanib at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Protocol:

  • Cell Lysis: Treat cells with Vatalanib, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR, total VEGFR, phospho-ERK, total ERK, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and direct anti-tumor activities. Its ability to inhibit VEGFR, PDGFR, and c-Kit signaling pathways makes it a valuable agent for cancer therapy. This guide has provided a detailed overview of its biological activity, including quantitative data on its inhibitory effects, its impact on key cellular signaling pathways, and protocols for essential experimental assays. The provided information serves as a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Vatalanib and other related tyrosine kinase inhibitors.

References

Vatalanib: A Technical Guide to a VEGFR-2 Inhibitor in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), with a particular selectivity for VEGFR-2, the principal mediator of the pro-angiogenic effects of VEGF.[1][2][3] In addition to VEGFRs, Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β) and c-Kit.[4][5] This multi-targeted profile positions Vatalanib as a significant anti-angiogenic agent, a class of therapeutics that aims to disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of Vatalanib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[6] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8][9]

The key signaling pathways activated downstream of VEGFR-2 include:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.[10]

  • The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival.[8][10]

  • The p38 MAPK and FAK Pathways: These pathways are critical for directed endothelial cell migration.[8]

By blocking the initial phosphorylation of VEGFR-2, Vatalanib effectively abrogates these downstream signaling events, leading to the inhibition of angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 FAK FAK VEGFR2->FAK Permeability Vascular Permeability VEGFR2->Permeability Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration p38->Migration FAK->Migration

VEGFR-2 Signaling Pathway and Inhibition by Vatalanib.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib
Target KinaseIC50 (nM)Reference
VEGFR-2 (KDR)37[4]
VEGFR-1 (Flt-1)77[4]
VEGFR-3 (Flt-4)640[4]
PDGFR-β580[4]
c-Kit730[4]
Flk-1270[4]
Table 2: Preclinical Efficacy of Vatalanib in Xenograft Models
Tumor ModelDosingTumor Growth InhibitionReference
N87 Gastric CancerNot SpecifiedT/C ratio of 68% (not statistically significant vs. placebo)[11]
Pancreatic CarcinomaNot SpecifiedSignificant anti-tumor activity and decreased microvessel density[12]
Various Human Carcinomas25-100 mg/kg/day (p.o.)Dose-dependent inhibition of growth and metastases[4]
Table 3: Pharmacokinetic Parameters of Vatalanib in Cancer Patients
ParameterValuePatient PopulationReference
Tmax~2 hoursMyelodysplastic Syndrome[10]
Terminal Half-life (t1/2)4-6 hoursMyelodysplastic Syndrome[10]
Protein Binding~98%Myelodysplastic Syndrome[10]
MetabolismExtensive (primarily CYP3A4)Myelodysplastic Syndrome[10]
Autoinduction of Metabolism~50% decrease in systemic exposure between day 1 and day 7Myelodysplastic Syndrome[10]
Elimination Half-life4.6 ± 1.1 hNot Specified[2]
Table 4: Overview of Phase III CONFIRM Trials in Metastatic Colorectal Cancer
TrialPatient PopulationTreatment ArmsPrimary EndpointKey FindingsReference
CONFIRM-1 First-line metastatic colorectal cancerFOLFOX4 + Vatalanib vs. FOLFOX4 + PlaceboOverall SurvivalNo significant improvement in overall survival.[2][13]
CONFIRM-2 Second-line metastatic colorectal cancer (post-irinotecan/fluoropyrimidine)FOLFOX4 + Vatalanib vs. FOLFOX4 + PlaceboOverall SurvivalNo significant improvement in overall survival; significant increase in progression-free survival.[2][14]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) - Test Compound (Vatalanib) Start->Prepare_Reagents Incubate Incubate VEGFR-2, Substrate, and Vatalanib Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP (e.g., γ-[33P]ATP or use Kinase-Glo™) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with EDTA) Initiate_Reaction->Stop_Reaction Measure_Activity Measure Kinase Activity: - Scintillation Counting (for 33P) - Luminescence Reading (for Kinase-Glo™) Stop_Reaction->Measure_Activity Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Methodology: [1][4][15][16]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.

    • Prepare serial dilutions of Vatalanib in DMSO, then dilute further in the reaction buffer.

    • Prepare an ATP solution (e.g., containing a radioactive isotope like γ-³³P-ATP for radiometric assays, or non-labeled ATP for luminescence-based assays like Kinase-Glo™).

  • Assay Procedure:

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the various concentrations of Vatalanib (or vehicle control).

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.

    • Luminescence-Based Assay (e.g., Kinase-Glo™): Add the Kinase-Glo™ reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay (HUVEC)

This assay measures the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Cell_Proliferation_Assay_Workflow Start Start Seed_HUVECs Seed HUVECs in a 96-well plate Start->Seed_HUVECs Starve_Cells Serum-starve cells to synchronize Seed_HUVECs->Starve_Cells Treat_Cells Treat cells with Vatalanib and VEGF Starve_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_Proliferation_Reagent Add Proliferation Reagent (e.g., BrdU, MTT, or CellTiter-Glo®) Incubate_Cells->Add_Proliferation_Reagent Incubate_Reagent Incubate with reagent Add_Proliferation_Reagent->Incubate_Reagent Measure_Proliferation Measure Proliferation: - Absorbance (BrdU, MTT) - Luminescence (CellTiter-Glo®) Incubate_Reagent->Measure_Proliferation Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Proliferation Assay.

Detailed Methodology: [4][5][13][17][18]

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Cell Treatment:

    • The following day, replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.

    • Prepare serial dilutions of Vatalanib in the low-serum medium.

    • Add the Vatalanib dilutions to the appropriate wells.

    • Add a constant, predetermined concentration of VEGF to stimulate proliferation (except in negative control wells). Include wells with vehicle control (DMSO) and VEGF alone (positive control).

    • Incubate the plate for 24 to 72 hours.

  • Measurement of Proliferation:

    • BrdU Incorporation Assay: Add BrdU to the wells for the final few hours of incubation. Fix the cells, permeabilize them, and add an anti-BrdU antibody conjugated to a peroxidase enzyme. Add a substrate and measure the absorbance.

    • MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.

    • Luminescent Cell Viability Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each Vatalanib concentration compared to the VEGF-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of Vatalanib in inhibiting the growth of human tumors implanted in immunocompromised mice.

Xenograft_Model_Workflow Start Start Prepare_Cells Prepare Tumor Cell Suspension Start->Prepare_Cells Implant_Cells Subcutaneously Implant Cells into Immunocompromised Mice Prepare_Cells->Implant_Cells Tumor_Growth Allow Tumors to Grow to a Palpable Size Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize_Mice Treat_Mice Administer Vatalanib (p.o.) or Vehicle Daily Randomize_Mice->Treat_Mice Monitor_Tumors Monitor Tumor Volume and Body Weight Regularly Treat_Mice->Monitor_Tumors Endpoint Endpoint Reached (e.g., predetermined tumor size or time) Monitor_Tumors->Endpoint Euthanize_and_Harvest Euthanize Mice and Harvest Tumors Endpoint->Euthanize_and_Harvest Analyze_Tumors Analyze Tumors: - Weight - Histology (e.g., microvessel density) Euthanize_and_Harvest->Analyze_Tumors End End Analyze_Tumors->End

Workflow for an In Vivo Tumor Xenograft Model.

Detailed Methodology: [19][20][21][22]

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Culture the desired human tumor cell line (e.g., A498 renal cancer, HCT-116 colon cancer).

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare a formulation of Vatalanib for oral administration (e.g., in water or a suitable vehicle).

    • Administer Vatalanib orally once or twice daily at the desired dose(s). The control group receives the vehicle alone.

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the percentage of tumor growth inhibition for the Vatalanib-treated groups compared to the control group.

    • Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67, and microvessel density using CD31 staining) to further assess the anti-angiogenic and anti-tumor effects of Vatalanib.

Conclusion

Vatalanib is a well-characterized VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. While its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for colorectal cancer, the data generated from these studies provide valuable insights into the therapeutic potential and limitations of targeting the VEGF pathway. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on Vatalanib and other anti-angiogenic agents, facilitating the design and execution of robust preclinical and clinical evaluations.

References

Vatalanib: A Preclinical Technical Guide to an Oral Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][2] Developed by Novartis and Bayer Schering, it belongs to the anilinophthalazine chemical class.[1][3] The primary mechanism of action for Vatalanib is the potent and selective inhibition of the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][4]

By binding to the protein kinase domains, Vatalanib blocks the VEGF-induced autophosphorylation of these receptors, a crucial step in the activation of downstream signaling pathways.[5][6] This blockade disrupts the pro-angiogenic signals mediated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival.[7] While it targets all VEGFRs, it is most selective for VEGFR-2.[1] In addition to its potent activity against VEGFRs, Vatalanib also inhibits other related receptor tyrosine kinases at submicromolar concentrations, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, which are also implicated in tumor progression and angiogenesis.[2][3][4][8]

Signaling Pathway Inhibition by Vatalanib

Vatalanib exerts its anti-angiogenic effect by directly interfering with the VEGF signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote endothelial cell growth, survival, and migration. Vatalanib, by occupying the ATP-binding pocket of the VEGFR kinase domain, prevents this initial phosphorylation step, effectively shutting down the entire signaling cascade. This leads to the inhibition of downstream effectors like the ERK pathway and downregulation of anti-apoptotic proteins such as XIAP and Mcl-1.[6][9]

Vatalanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-1, -2, -3 PDGFR, c-Kit Phosphorylation Receptor Autophosphorylation VEGFR->Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT PI3K-AKT Pathway Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival VEGF VEGF / PDGF (Growth Factors) VEGF->VEGFR Binds Vatalanib Vatalanib Vatalanib->Phosphorylation Inhibits Phosphorylation->RAS_RAF_MEK_ERK Phosphorylation->PI3K_AKT In_Vitro_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_label Day 3: Labeling cluster_detect Day 4: Detection seed Seed HUVECs in gelatin-coated 96-well plates incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 replace_media Replace medium with basal medium containing VEGF and Vatalanib incubate1->replace_media incubate2 Incubate for 24 hours replace_media->incubate2 add_brdu Add BrdU labeling solution incubate2->add_brdu incubate3 Incubate for 24 hours add_brdu->incubate3 fix_cells Fix, block, and add anti-BrdU-peroxidase antibody incubate3->fix_cells add_substrate Add TMB substrate fix_cells->add_substrate measure Quantify at 450 nm add_substrate->measure In_Vivo_Workflow cluster_implant Tumor Implantation cluster_growth Tumor Growth Phase cluster_treatment Treatment Phase cluster_endpoint Study Endpoint inject Inject human tumor cells (e.g., N87, JVM-3) s.c. into nude mice monitor Allow tumors to grow to a palpable size inject->monitor randomize Randomize mice into treatment groups (Vehicle, Vatalanib) monitor->randomize treat Administer treatment orally (e.g., daily for 21 days) randomize->treat measure Measure tumor volume periodically (e.g., 2-3 times/week) treat->measure euthanize Euthanize mice at study end measure->euthanize analyze Excise tumors for analysis (weight, IHC, etc.) euthanize->analyze

References

Vatalanib's Effect on Platelet-Derived Growth Factor Receptor (PDGFR): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in angiogenesis.[1][2] Additionally, Vatalanib exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) family, key regulators of cell proliferation, migration, and survival.[3][4] This guide provides a comprehensive technical overview of Vatalanib's interaction with PDGFR, including its inhibitory potency, effects on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

Vatalanib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of PDGFR. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. While Vatalanib inhibits all known VEGFRs, it also demonstrates activity against PDGFRβ and c-Kit at submicromolar concentrations.[5]

Quantitative Data: Inhibitory Activity of Vatalanib

The inhibitory potency of Vatalanib against various kinases is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Target KinaseIC50 (nM)Assay TypeReference(s)
PDGFRβ 580Cell-free[5][6]
VEGFR-1 (Flt-1)77Cell-free[5]
VEGFR-2 (KDR)37Cell-free[5][6]
VEGFR-3 (Flt-4)640Cell-free[4]
c-Kit730Cell-free[6]
c-Fms1400Cell-free[5]

Note: While multiple sources state that Vatalanib inhibits PDGFR, a specific IC50 value for the PDGFRα isoform was not consistently reported in the reviewed literature. It is often grouped with general "PDGFR" inhibition.[3][4][7]

Impact on Downstream Signaling Pathways

PDGFR activation triggers a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell proliferation, survival, and migration. By inhibiting PDGFR autophosphorylation, Vatalanib effectively attenuates these downstream signals.

PDGFR Signaling Pathway Inhibition by Vatalanib

PDGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR (α/β) PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates Vatalanib Vatalanib Vatalanib->PDGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Vatalanib inhibits PDGFR autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Vatalanib on PDGFR.

In Vitro PDGFR Kinase Assay

This assay quantifies the direct inhibitory effect of Vatalanib on the enzymatic activity of purified PDGFR kinase domains.

Objective: To determine the IC50 value of Vatalanib for PDGFRβ.

Materials:

  • Recombinant human PDGFRβ kinase domain (e.g., GST-fusion protein)

  • Vatalanib

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP or unlabeled ATP and phosphospecific antibodies

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL polyethylene glycol 20000, 10 μM sodium vanadate)

  • 96-well plates

  • Filter paper (e.g., Immobilon-polyvinylidene difluoride membrane)

  • Scintillation counter or Western blot equipment

Procedure:

  • Compound Preparation: Prepare a serial dilution of Vatalanib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Vatalanib or DMSO (vehicle control)

    • Recombinant PDGFRβ kinase domain

    • Poly(Glu, Tyr) substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³³P]ATP). The final ATP concentration should be near the Km value for PDGFRβ, if known.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 250 mM EDTA).

  • Detection of Phosphorylation:

    • Radiometric Assay: Transfer a portion of the reaction mixture onto a filter membrane. Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]

    • Non-Radiometric Assay (ELISA/Western Blot): If using unlabeled ATP, coat a 96-well plate with the substrate. After the kinase reaction, detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection. Alternatively, the reaction products can be separated by SDS-PAGE and analyzed by Western blot using a phosphotyrosine antibody.

  • Data Analysis: Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular PDGFR Phosphorylation Assay

This assay assesses the ability of Vatalanib to inhibit PDGFR autophosphorylation in a cellular context.

Objective: To determine the effect of Vatalanib on PDGF-induced PDGFR phosphorylation in cells.

Materials:

  • Cell line expressing PDGFR (e.g., NIH-3T3 fibroblasts)

  • Vatalanib

  • PDGF-BB ligand

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • Western blot or ELISA equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to sub-confluency. To reduce basal receptor phosphorylation, serum-starve the cells overnight.

  • Inhibitor Treatment: Pre-incubate the serum-starved cells with various concentrations of Vatalanib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes) to induce PDGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-phospho-PDGFRβ antibody. Subsequently, strip the membrane and re-probe with an anti-total-PDGFRβ antibody to confirm equal protein loading.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total PDGFRβ and a detection antibody for phospho-PDGFRβ.

  • Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Plot the normalized signal against the Vatalanib concentration to determine the extent of inhibition.

Experimental Workflow

The characterization of a tyrosine kinase inhibitor like Vatalanib typically follows a structured workflow, from initial screening to in-depth cellular and in vivo analysis.

Workflow for Characterizing a PDGFR Inhibitor

TKI_Workflow HTS High-Throughput Screening (Biochemical Assay) Lead_Gen Lead Generation & Optimization HTS->Lead_Gen In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination for PDGFRα/β) Lead_Gen->In_Vitro_Kinase Kinase_Selectivity Kinase Selectivity Profiling (Panel of Kinases) In_Vitro_Kinase->Kinase_Selectivity Cellular_Phospho Cellular PDGFR Phosphorylation Assay Kinase_Selectivity->Cellular_Phospho Downstream_Signaling Downstream Signaling Analysis (p-Akt, p-ERK Western Blot) Cellular_Phospho->Downstream_Signaling Cell_Proliferation Cell Proliferation/Migration Assays Downstream_Signaling->Cell_Proliferation In_Vivo_PK In Vivo Pharmacokinetics Cell_Proliferation->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A typical workflow for the discovery and characterization of a PDGFR tyrosine kinase inhibitor.

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against PDGFRβ. Its mechanism of action involves the inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. This inhibitory action translates to anti-proliferative and anti-angiogenic effects. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued investigation and characterization of Vatalanib and other novel PDGFR inhibitors in the context of drug discovery and development. Further research to precisely quantify the inhibitory activity of Vatalanib on PDGFRα and to directly demonstrate the inhibition of PDGF-induced Akt and ERK phosphorylation would provide a more complete understanding of its pharmacological profile.

References

The role of c-Kit inhibition by Vatalanib in cancer therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of c-Kit Inhibition by Vatalanib in Cancer Therapy

Abstract

Vatalanib (PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors.[1][2] While primarily known for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Vatalanib also demonstrates significant inhibitory activity against the c-Kit receptor tyrosine kinase.[1][3] Dysregulation of the c-Kit signaling pathway, through mutations or overexpression, is a key driver in the pathogenesis of several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[4][5] This technical guide provides a comprehensive overview of Vatalanib's mechanism of action as a c-Kit inhibitor, summarizes its inhibitory profile and clinical efficacy, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The c-Kit Signaling Pathway and Its Role in Oncology

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for normal physiological processes such as hematopoiesis, pigmentation, and gut movement.[6][7] The binding of its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[7] These pathways are critical regulators of cell proliferation, survival, adhesion, and migration.[4][6]

Aberrant c-Kit signaling, resulting from gain-of-function mutations or receptor overexpression, leads to constitutive kinase activity and uncontrolled cell growth, contributing to tumor development and progression.[4][7] Consequently, c-Kit has emerged as a significant therapeutic target in cancers where its signaling is dysregulated.[8]

Mechanism of Vatalanib Inhibition

Vatalanib functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domains of VEGFRs, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3] By binding to the ATP-binding pocket of the c-Kit kinase domain, Vatalanib blocks the autophosphorylation and subsequent activation of downstream signaling molecules. This disruption of the oncogenic signaling cascade can induce apoptosis and inhibit the proliferation of cancer cells dependent on c-Kit signaling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cKit_inactive c-Kit Receptor (Inactive) cKit_dimer c-Kit Dimer (Active) cKit_inactive->cKit_dimer SCF Binding & Dimerization ADP ADP PI3K PI3K cKit_dimer->PI3K Autophosphorylation RAS RAS cKit_dimer->RAS Vatalanib Vatalanib Vatalanib->cKit_dimer Inhibits Kinase Activity ATP ATP AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 1: c-Kit signaling pathway and its inhibition by Vatalanib.

Quantitative Data Presentation

Vatalanib's inhibitory activity has been quantified against a panel of kinases, and its clinical efficacy has been evaluated in various cancer types.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values demonstrate Vatalanib's potency against its primary targets. Vatalanib inhibits c-Kit with an IC50 value in the sub-micromolar range, alongside potent inhibition of VEGFR and PDGFR.[9][10]

Kinase Target IC50 (nM) Reference(s)
VEGFR-2 (KDR)37[9][10][11]
VEGFR-1 (Flt-1)77[11][12]
VEGFR-3 (Flt-4)660[13]
c-Kit 730 [9][10]
PDGFRβ580[9][10]
c-FmsInhibited[3][12]

Table 1: Summary of Vatalanib IC50 values against key receptor tyrosine kinases.

Clinical Trial Efficacy

Clinical studies have assessed Vatalanib in cancers with known c-Kit involvement, particularly in patients resistant to other therapies.

Cancer Type Phase Patient Population Key Outcomes Reference(s)
Gastrointestinal Stromal Tumor (GIST)IIImatinib-resistantClinical Benefit: 40.0% (2 PR, 16 SD). Median Time to Progression (TTP): 4.5 months.[14]
Glioblastoma (recurrent)I/IIRecurrent GBMPartial Response (PR): 4% (2/47). Stable Disease (SD): 66% (31/47).[15]
Myelodysplastic Syndrome (MDS)IIMDS PatientsHematological Improvement: 5% overall; 15% in patients treated for ≥3 months.[16]

Table 2: Summary of clinical trial results for Vatalanib in relevant malignancies.

Experimental Protocols

The characterization of Vatalanib's inhibitory properties relies on standardized in vitro and in vivo assays.

In Vitro Kinase Assay (Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[9]

Methodology:

  • Preparation: Recombinant GST-fused kinase domains (e.g., c-Kit) are expressed in baculovirus and purified.

  • Reaction Mixture: The purified kinase is incubated in a 96-well plate with an optimized buffer solution containing MnCl2, MgCl2, and 1 mM DTT.[9]

  • Substrates: Poly-(Glu:Tyr 4:1) peptide is used as the phosphate acceptor, and γ-[33P]ATP is used as the phosphate donor.[9]

  • Inhibition: The reaction is carried out in the presence of varying concentrations of Vatalanib or a vehicle control (DMSO).

  • Incubation: The mixture is incubated for 10 minutes at ambient temperature to allow for the kinase reaction.[9]

  • Termination: The reaction is stopped by adding 250 mM EDTA.[9]

  • Detection: The reaction mixture is transferred to a polyvinylidene difluoride membrane. The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[9]

  • Quantification: After drying, a scintillation cocktail is added to the membrane, and the amount of incorporated 33P is measured using a scintillation counter. The percentage of inhibition is calculated relative to the control, and IC50 values are determined by linear regression analysis.[9]

G start Start reagents Prepare Reaction Mix: - Purified c-Kit Kinase - Poly(Glu:Tyr) Substrate - γ-[33P]ATP - Assay Buffer start->reagents add_vatalanib Add Vatalanib (at various concentrations) reagents->add_vatalanib incubate Incubate 10 min at Room Temperature add_vatalanib->incubate stop_reaction Stop Reaction (add EDTA) incubate->stop_reaction filter Transfer to PVDF Membrane & Wash Extensively stop_reaction->filter count Scintillation Counting (Measure 33P incorporation) filter->count analyze Calculate % Inhibition & Determine IC50 Value count->analyze end End analyze->end

Figure 2: Experimental workflow for an in vitro kinase filter binding assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effects of Vatalanib on endothelial cells stimulated with growth factors.[9]

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates.[9]

  • Starvation: Cells are serum-starved for 24 hours.

  • Treatment: Basal medium containing a growth factor (e.g., VEGF) and varying concentrations of Vatalanib is added to the cells.

  • BrdU Labeling: After 24 hours of incubation, a BrdU (bromodeoxyuridine) labeling solution is added, and the cells are incubated for an additional 24 hours.[9]

  • Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. A substrate (3,3′5,5′-tetramethylbenzidine) is then added, which produces a colored product.[9]

  • Quantification: The absorbance is measured spectrophotometrically at 450 nm, which is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[9]

In Vivo Tumor Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of Vatalanib in a living system.[13]

Methodology:

  • Cell Implantation: Human tumor cells (e.g., HT-29 colon carcinoma, PC-3 prostate carcinoma) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. Vatalanib is administered orally, typically once daily, at doses ranging from 25-100 mg/kg.[9][13] The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The efficacy is determined by comparing the tumor growth in the Vatalanib-treated group to the control group.

Limitations and Resistance Mechanisms

Despite its activity against c-Kit, the clinical application of Vatalanib has faced challenges. In large Phase III trials for metastatic colorectal cancer, Vatalanib did not significantly improve overall survival.[2] Like other TKIs, its efficacy can be limited by both primary and acquired resistance. Mechanisms of resistance to TKI therapies are complex and can include:

  • Secondary Mutations: Mutations in the c-Kit kinase domain can alter the drug-binding site, reducing the inhibitory effect of Vatalanib.[17]

  • Activation of Bypass Pathways: Cancer cells can overcome the blockade of one signaling pathway by upregulating alternative, parallel pro-survival pathways.[18][19] For instance, resistance to anti-angiogenic therapies can involve the activation of non-VEGF pathways.[18][20]

  • Tumor Microenvironment: Interactions between tumor cells and stromal cells in the microenvironment can provide survival signals that circumvent the effects of TKI therapy.[19]

Conclusion

Vatalanib is a multi-targeted TKI that effectively inhibits the c-Kit receptor tyrosine kinase in addition to its primary anti-angiogenic targets. Its mechanism of action involves the direct blockade of ATP-dependent kinase activity, leading to the suppression of critical downstream signaling pathways involved in cell proliferation and survival. While preclinical data and early-phase clinical trials in c-Kit-driven malignancies like GIST showed promise, broader clinical efficacy has been limited. Understanding the molecular basis of its activity and the mechanisms of resistance is crucial for identifying patient populations that may benefit from Vatalanib and for developing rational combination strategies to overcome therapeutic resistance.

References

Vatalanib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatalanib (PTK787/ZK 222584) is an orally active, small molecule receptor tyrosine kinase inhibitor (TKI) that has been extensively investigated for its anti-cancer properties. Its primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis. Vatalanib achieves this by targeting all known Vascular Endothelial Growth Factor (VEGF) receptors, along with the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] This guide provides a comprehensive technical overview of Vatalanib's mechanism of action and its multifaceted impact on the tumor microenvironment (TME), with a focus on tumor vasculature. While direct evidence on its specific effects on immune cell populations is limited, this document also explores the potential immunomodulatory consequences based on its known targets and the established crosstalk between angiogenesis and immunity. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Vatalanib: Mechanism of Action

Vatalanib is a multi-targeted TKI, primarily recognized for its potent inhibition of VEGFR tyrosine kinases, which are pivotal enzymes in the formation of new blood vessels that support tumor growth.[1] Its targets include VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4), as well as PDGFR-β and c-Kit.[3][4] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling, thereby impeding the pro-angiogenic and proliferative signals initiated by their respective ligands (VEGF and PDGF).

Quantitative Kinase Inhibition Profile

The inhibitory activity of Vatalanib against its primary kinase targets has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 Value (nM)Reference(s)
VEGFR-2 (KDR)37[3][4]
VEGFR-1 (Flt-1)77[4]
PDGFRβ580[3]
c-Kit730[3]
VEGFR-3 (Flt-4)270 - 640[3][4]
Vatalanib Signaling Pathway Inhibition

Vatalanib's primary therapeutic effect stems from its disruption of the VEGF signaling cascade in endothelial cells. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes endothelial cell survival, proliferation, migration, and vascular permeability. Vatalanib directly inhibits this initial phosphorylation step.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Vatalanib Vatalanib Vatalanib->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS EndothelialResponse Endothelial Cell Survival, Proliferation, Migration, Permeability PLCg->EndothelialResponse AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->EndothelialResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EndothelialResponse G Vatalanib Vatalanib VEGFR VEGFR Signaling Vatalanib->VEGFR Angiogenesis Endothelial-Dependent Angiogenesis Vatalanib->Angiogenesis Inhibits Hypoxia Tumor Hypoxia Vatalanib->Hypoxia Can increase VEGFR->Angiogenesis Angiogenesis->Hypoxia Reduces Resistance Treatment Resistance Angiogenesis->Resistance Inhibition leads to initial tumor control HIF1a HIF-1α Upregulation Hypoxia->HIF1a AltPathways Upregulation of Alternative Pro-Angiogenic Pathways (e.g., FGF, Ephrins) HIF1a->AltPathways VM Vascular Mimicry HIF1a->VM AltPathways->Resistance VM->Resistance G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat 96-well plate with Basement Membrane Extract (BME) p2 Polymerize BME at 37°C p1->p2 p3 Prepare endothelial cell suspension in media with VEGF ± Vatalanib p2->p3 e1 Seed cells onto BME-coated plate p3->e1 e2 Incubate for 4-18h at 37°C e1->e2 a1 Visualize & Image (Phase-contrast microscopy) e2->a1 a2 Quantify Network (Tube length, junctions) a1->a2

References

Vatalanib: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, all of which play crucial roles in tumor angiogenesis, tumor growth, and metastasis.[2][3] This technical guide provides an in-depth overview of the cellular pathways affected by Vatalanib treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action

Vatalanib functions as a competitive inhibitor at the ATP-binding site of the kinase domain of its target receptors.[4] By blocking the phosphorylation and subsequent activation of these receptors, Vatalanib effectively abrogates the downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.

Quantitative Analysis of Vatalanib's Inhibitory Activity

The efficacy of Vatalanib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseIC50 (nM)Assay TypeReference
VEGFR-1 (Flt-1)77Cell-free[5]
VEGFR-2 (KDR/Flk-1)37Cell-free[5]
VEGFR-3 (Flt-4)660Cell-free[5]
PDGFRβ580Cell-free[5]
c-Kit730Cell-free[5]
Cellular ProcessIC50 (nM)Cell LineReference
VEGF-induced HUVEC Proliferation7.1HUVEC[5]
VEGF-induced KDR Autophosphorylation17HUVEC[6]
VEGF-induced KDR Autophosphorylation34CHO (VEGFR-2 transfected)[6]
MVEC Proliferation30MVEC[4]

Affected Cellular Signaling Pathways

Vatalanib's inhibition of VEGFR, PDGFR, and c-Kit disrupts several critical downstream signaling pathways integral to cancer progression.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels. Vatalanib's primary mechanism of anti-cancer activity is through the potent inhibition of VEGFRs, particularly VEGFR-2.

  • VEGF Binding and Receptor Dimerization: Under normal conditions, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.

  • Downstream Signal Transduction: This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of two major downstream pathways:

    • The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation and migration.

    • The PI3K/AKT/mTOR Pathway: This pathway is a key regulator of endothelial cell survival and permeability.

  • Vatalanib-Mediated Inhibition: Vatalanib blocks the initial autophosphorylation of VEGFR-2, thereby preventing the recruitment and activation of downstream signaling molecules and inhibiting angiogenesis.

VEGFR_Pathway VEGFR Signaling Pathway Inhibition by Vatalanib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Permeability mTOR->Survival

Caption: Vatalanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a significant role in the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed blood vessels.

  • PDGF Binding and Receptor Activation: The binding of PDGF-BB to PDGFRβ leads to receptor dimerization and autophosphorylation.

  • Downstream Signaling: Activated PDGFRβ recruits and activates signaling molecules, including PI3K and components of the MAPK pathway, promoting pericyte proliferation, migration, and survival.

  • Vatalanib's Effect: Vatalanib inhibits PDGFRβ phosphorylation, thereby disrupting pericyte function and leading to destabilization of the tumor vasculature. Studies in leiomyosarcoma cells have shown that Vatalanib can partially inhibit PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling pathways.[7]

PDGFR_Pathway PDGFR Signaling Pathway Inhibition by Vatalanib cluster_extracellular Extracellular Space cluster_membrane Pericyte Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates ERK ERK1/2 PDGFRb->ERK Activates Vatalanib Vatalanib Vatalanib->PDGFRb Inhibits Autophosphorylation AKT AKT PI3K->AKT p90RSK p90RSK AKT->p90RSK PericyteFunction Pericyte Proliferation, Migration & Survival p90RSK->PericyteFunction ERK->PericyteFunction

Caption: Vatalanib inhibits PDGFRβ, disrupting pericyte signaling and function.

c-Kit Signaling Pathway

The c-Kit receptor, also known as stem cell factor receptor, is involved in various cellular processes, including cell proliferation, differentiation, and survival. In the context of cancer, aberrant c-Kit signaling can contribute to tumor growth.

  • SCF Binding and c-Kit Activation: The binding of Stem Cell Factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation.

  • Downstream Cascades: Activated c-Kit initiates signaling through multiple pathways, including the PI3K/AKT and MAPK pathways.

  • Inhibition by Vatalanib: Vatalanib inhibits the tyrosine kinase activity of c-Kit, thereby blocking its downstream signaling and potentially inhibiting the growth of tumors dependent on this pathway.

cKit_Pathway c-Kit Signaling Pathway Inhibition by Vatalanib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates Vatalanib Vatalanib Vatalanib->cKit Inhibits Autophosphorylation AKT AKT PI3K->AKT CellFunctions Cell Proliferation, Differentiation & Survival AKT->CellFunctions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions

Caption: Vatalanib blocks c-Kit activation and downstream pro-survival signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of Vatalanib.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of Vatalanib on the kinase activity of its target receptors.

  • Methodology:

    • Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ, c-Kit) are expressed in a baculovirus system and purified.

    • The kinase reaction is performed in 96-well plates.

    • The reaction mixture contains the purified kinase, a phosphate donor (γ-[33P]ATP), and a substrate (e.g., poly-(Glu:Tyr 4:1) peptide).

    • Vatalanib at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by linear regression analysis of the percentage of inhibition at different Vatalanib concentrations.[5]

Cell Proliferation Assays
  • Objective: To assess the effect of Vatalanib on the proliferation of endothelial cells in response to growth factors.

  • Methodology (HUVEC Proliferation Assay):

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

    • After cell attachment, the growth medium is replaced with a basal medium containing a low percentage of fetal calf serum (FCS).

    • Cells are stimulated with a specific growth factor (e.g., VEGF) in the presence of varying concentrations of Vatalanib.

    • Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using methods such as:

      • Thymidine Incorporation: Measuring the incorporation of [3H]thymidine into the DNA of proliferating cells.

      • BrdU Incorporation: An ELISA-based assay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

      • Cell Titer Glo: A luminescence-based assay that measures ATP levels, which correlate with the number of viable cells.

    • IC50 values are determined by plotting the percentage of inhibition of proliferation against the Vatalanib concentration.[5]

Western Blot Analysis for Protein Phosphorylation
  • Objective: To determine the effect of Vatalanib on the phosphorylation status of target receptors and downstream signaling proteins within cells.

  • Methodology:

    • Cells (e.g., leiomyosarcoma cell lines, HUVECs) are cultured to a desired confluency.

    • Cells are serum-starved for a period to reduce basal signaling activity.

    • Cells are pre-treated with Vatalanib at various concentrations for a specified time.

    • Cells are then stimulated with the relevant growth factor (e.g., VEGF or PDGF-BB) for a short period.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VEGFR-2, anti-phospho-ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).[7]

Conclusion

Vatalanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of VEGFR, PDGFR, and c-Kit. By blocking the ATP-binding sites of these receptors, Vatalanib effectively halts their autophosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades. This leads to a potent inhibition of angiogenesis, disruption of tumor vasculature, and direct anti-proliferative effects on certain tumor cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Vatalanib and similar multi-targeted kinase inhibitors.

References

Methodological & Application

Protocol for In Vitro Angiogenesis Assays Using Vatalanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Vatalanib also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) and c-Kit. By blocking the signaling pathways initiated by VEGF, Vatalanib effectively inhibits endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[2] This document provides detailed protocols for assessing the anti-angiogenic effects of Vatalanib in vitro using common angiogenesis assays.

Mechanism of Action

Vatalanib competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The binding of VEGF to its receptor normally triggers receptor dimerization and a cascade of intracellular signals that promote endothelial cell growth, migration, and survival.[3] Vatalanib's inhibition of VEGFR-2 is particularly critical as this receptor is the primary mediator of the angiogenic effects of VEGF.[3]

Data Presentation

The inhibitory activity of Vatalanib has been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Vatalanib IC₅₀ Values for Receptor Tyrosine Kinases (Cell-Free Assays)

Target KinaseIC₅₀ (nM)
VEGFR-2 (KDR)37
VEGFR-1 (Flt-1)77
VEGFR-3 (Flt-4)660
PDGFR-β580
c-Kit730

Table 2: Vatalanib IC₅₀ Values in Cell-Based Assays

AssayCell LineIC₅₀ (nM)
VEGF-Induced HUVEC Proliferation (Thymidine Incorporation)HUVEC7.1[4]
Tube Formation Assay (6 hours)ECFCNot specified, but time-dependent
Tube Formation Assay (24 hours)ECFCNot specified, but time-dependent
Tube Formation Assay (48 hours)ECFCNot specified, but time-dependent
Spheroid Sprouting Assay (ECFC-MSC co-culture)ECFC-MSCHigher than ECFC monoculture

ECFC: Endothelial Colony Forming Cells; HUVEC: Human Umbilical Vein Endothelial Cells; MSC: Mesenchymal Stem Cells. Note: The IC₅₀ in the spheroid sprouting assay with co-culture was noted to be higher and more correlated with in vivo results.[5]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • Vatalanib stock solution (in DMSO)

  • 96-well culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of Vatalanib in endothelial cell growth medium. Add the Vatalanib dilutions and a vehicle control (DMSO) to the HUVEC suspension.

  • Incubation: Gently add 100 µL of the cell suspension containing the treatments to each BME-coated well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.

  • Quantification: Capture images of the tube network using an inverted fluorescence microscope. Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. The inhibition of tube formation by Vatalanib was found to be time-dependent.[6]

Endothelial Cell Spheroid Sprouting Assay

This 3D assay mimics the initiation of angiogenesis by observing sprouts emerging from a central cell aggregate.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Methocel solution

  • Collagen solution, type I

  • Vatalanib stock solution (in DMSO)

  • Non-adherent round-bottom 96-well plates

  • Flat-bottom 24-well plates

Protocol:

  • Spheroid Formation: Prepare a suspension of HUVECs in growth medium containing 20% Methocel. Dispense 100 µL of this suspension (containing 500-1000 cells) into each well of a non-adherent round-bottom 96-well plate. Incubate for 24 hours to allow the formation of single spheroids in each well.

  • Embedding Spheroids: Prepare a collagen gel solution on ice. Collect the spheroids and gently mix them into the collagen solution. Dispense the spheroid-collagen suspension into a 24-well plate. Allow the gel to polymerize at 37°C.

  • Treatment: Prepare Vatalanib dilutions in endothelial cell growth medium. Once the collagen has set, add the medium containing the different concentrations of Vatalanib or a vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for sprout formation.

  • Quantification: Capture images of the spheroids and their sprouts using a phase-contrast or fluorescence microscope. Quantify the number of sprouts per spheroid, the cumulative sprout length, and the average sprout length. Studies have shown that co-culturing endothelial cells with mural cells like mesenchymal stem cells can increase the IC50 of anti-angiogenic drugs, better reflecting the in vivo environment.[5]

Endothelial Cell Migration (Scratch Wound) Assay

This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Vatalanib stock solution (in DMSO)

  • 24-well culture plates

  • 200 µL pipette tip or a specialized scratch tool

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them until they form a confluent monolayer.

  • Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with endothelial cell growth medium containing various concentrations of Vatalanib or a vehicle control.

  • Image Acquisition: Immediately after adding the treatments, capture images of the scratch at designated points (time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 6-8 hours) until the scratch in the control wells is nearly closed.

  • Quantification: Measure the width of the scratch at different time points for each treatment condition. The rate of cell migration can be calculated by the change in the width of the scratch over time.

Visualizations

Vatalanib's Mechanism of Action: Inhibition of VEGF Signaling

Vatalanib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR Binding TKD Tyrosine Kinase Domain VEGFR->TKD ADP ADP TKD->ADP Phosphorylation Autophosphorylation TKD->Phosphorylation Activates Vatalanib Vatalanib Vatalanib->TKD Inhibits ATP Binding ATP ATP ATP->TKD Signaling Downstream Signaling (Proliferation, Migration, Survival) Phosphorylation->Signaling Initiates Inhibition Inhibition Vatalanib_Workflow cluster_prep Preparation cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Acquisition & Analysis Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Tube_Formation Tube Formation Assay (on BME) Culture_Cells->Tube_Formation Spheroid_Sprouting Spheroid Sprouting Assay (3D Culture) Culture_Cells->Spheroid_Sprouting Migration_Assay Migration (Scratch) Assay Culture_Cells->Migration_Assay Prepare_Vatalanib Prepare Vatalanib Stock & Dilutions Prepare_Vatalanib->Tube_Formation Prepare_Vatalanib->Spheroid_Sprouting Prepare_Vatalanib->Migration_Assay Imaging Microscopy Imaging Tube_Formation->Imaging Spheroid_Sprouting->Imaging Migration_Assay->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Results Summarize Results (IC50, % Inhibition) Quantification->Results

References

Vatalanib: In Vitro Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] By inhibiting these receptor tyrosine kinases, Vatalanib effectively blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[3][4] These characteristics make it a subject of extensive research in oncology and other angiogenesis-dependent diseases.[2][5]

This document provides detailed application notes and protocols for the use of Vatalanib in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.

Mechanism of Action

Vatalanib exerts its biological effects by binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, PDGFR, and c-Kit, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6] The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are crucial mediators of VEGF-induced endothelial cell proliferation, migration, and survival.[4][7] Inhibition of PDGFR and c-Kit further contributes to its anti-angiogenic and anti-tumor effects.[5]

Vatalanib_Mechanism_of_Action cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Migration Cell Migration PDGFR->Migration PDGFR->Angiogenesis cKit c-Kit Survival Cell Survival cKit->Survival Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKit Experimental_Workflow start Start cell_seeding Seed cells in appropriate culture vessels start->cell_seeding cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment treatment Treat cells with varying concentrations of Vatalanib cell_attachment->treatment incubation Incubate for the desired duration (e.g., 24, 48, 72 hours) treatment->incubation assay Perform downstream assays (e.g., viability, migration, western blot) incubation->assay data_analysis Analyze and interpret data assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Vatalanib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, all of which are key mediators of angiogenesis, tumor cell proliferation, and survival.[1][3] By inhibiting these receptor tyrosine kinases, Vatalanib disrupts downstream signaling cascades, leading to the suppression of tumor growth and neovascularization.[4][5] Western blot analysis is a fundamental technique to elucidate the mechanism of action of Vatalanib by quantifying the changes in protein expression and phosphorylation status of its targets and downstream effectors. These application notes provide a comprehensive guide for researchers utilizing Western blot to study the cellular effects of Vatalanib.

Data Presentation: Vatalanib Target Specificity

Vatalanib exhibits inhibitory activity against several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a quantitative measure of its potency.

Target KinaseIC50 (nM)Reference
VEGFR-2 (KDR)37[6]
VEGFR-1 (Flt-1)77[3]
VEGFR-3 (Flt-4)640[3]
PDGFRβ580[6]
c-Kit730[6]

Signaling Pathways Modulated by Vatalanib

Vatalanib's inhibition of receptor tyrosine kinases leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. The following diagram illustrates the primary signaling axes affected by Vatalanib.

Vatalanib_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K cKit->PI3K Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKit ERK ERK PLCg->ERK AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Survival, Angiogenesis AKT->Cell_Effects ERK->Cell_Effects

Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of Vatalanib on target protein phosphorylation and expression.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted in the following diagram.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Seeding B 2. Vatalanib Treatment (e.g., 0.5-50 µM, 0.5-72 hr) A->B C 3. Ligand Stimulation (e.g., VEGF, PDGF, SCF) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection J->K L 12. Densitometry Analysis K->L

Caption: Workflow for Western blot analysis of Vatalanib-treated cells.

Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines that express the target receptors (e.g., HUVECs for VEGFR, glioblastoma cell lines for PDGFR).

  • Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours to reduce basal receptor activation.

  • Vatalanib Treatment: Prepare a stock solution of Vatalanib in DMSO (e.g., 10 mM).[3] Dilute the stock solution in serum-free media to the desired final concentrations. Typical working concentrations range from 0.5 to 50 µM.[3] Pre-treat cells with Vatalanib for 0.5 to 2 hours.[3]

  • Ligand Stimulation: Following Vatalanib pre-treatment, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or SCF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer: Wash cells with ice-cold PBS and then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA assay.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, phospho-AKT, total AKT) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

5. Signal Detection and Analysis

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis.

Treatment GroupPhospho-VEGFR2 / Total VEGFR2 (Relative Intensity)Phospho-ERK / Total ERK (Relative Intensity)Phospho-AKT / Total AKT (Relative Intensity)
Untreated Control1.001.001.00
Ligand OnlyValueValueValue
Vatalanib (Low Dose) + LigandValueValueValue
Vatalanib (High Dose) + LigandValueValueValue

Values to be filled in based on experimental results.

By following these detailed protocols and utilizing the provided templates and diagrams, researchers can effectively employ Western blot analysis to investigate the molecular mechanisms of Vatalanib and its impact on key cellular signaling pathways.

References

Vatalanib Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Vatalanib (also known as PTK787 or PTK/ZK) in mouse xenograft models. Vatalanib is a potent, orally available small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] It primarily targets VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), and also shows activity against platelet-derived growth factor receptor-beta (PDGFRβ) and c-Kit.[2][3][4]

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by blocking the signaling pathways initiated by the binding of VEGF to its receptors on endothelial cells.[5] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[6][7] By disrupting these processes, Vatalanib effectively hinders the development of a tumor's blood supply, leading to the suppression of tumor growth and metastasis.[3][5]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway targeted by Vatalanib.

Vatalanib_Signaling_Pathway Vatalanib Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 (Tyrosine Kinase) VEGF->VEGFR Binding P_VEGFR Phosphorylated VEGFR (Active) VEGFR->P_VEGFR Autophosphorylation Vatalanib Vatalanib Vatalanib->P_VEGFR Inhibition PI3K_Akt PI3K/Akt Pathway P_VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway P_VEGFR->MAPK_ERK Survival Endothelial Cell Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation MAPK_ERK->Proliferation Migration Endothelial Cell Migration MAPK_ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Vatalanib's inhibition of VEGFR signaling.

Efficacy in Mouse Xenograft Models

Vatalanib has demonstrated significant anti-tumor activity in various human cancer xenograft models in nude mice. Once-daily oral administration has been shown to inhibit the growth and metastasis of several human carcinomas.[3]

Tumor TypeDosing RegimenTumor Growth InhibitionReference
Chronic Lymphocytic Leukemia-like (JVM3 cells)100 mg/kg/day, p.o. for 21 days76%[8][9]
Human Glioma (U251 cells)50 mg/kg/day, p.o.Showed tumor growth control, especially in combination therapy.[10]
Various Human Carcinomas (e.g., A431, Ls174T, HT-29, PC-3, DU145, CWR-22)25-100 mg/kg/day, p.o.Dose-dependent inhibition of tumor growth.[3]
Gastric CancerNot specified in abstractCombination with everolimus was superior to single-agent treatment.[11]

Experimental Protocols

The following protocols provide a general framework for conducting a Vatalanib efficacy study in a mouse xenograft model. Specific parameters such as cell line, mouse strain, and tumor implantation site should be optimized for the particular cancer type being studied.

Experimental Workflow Diagram

Xenograft_Workflow Vatalanib Mouse Xenograft Experimental Workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Grouping cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Tumor Cell Culture (e.g., U251, JVM3) Tumor_Implantation 4. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Vatalanib_Prep 3. Vatalanib Formulation Treatment_Start 7. Vatalanib Administration (e.g., 50-100 mg/kg/day, p.o.) Vatalanib_Prep->Treatment_Start Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment_Start Monitoring 8. Daily Monitoring (Tumor Volume, Body Weight, Health) Treatment_Start->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Data_Collection 10. Tumor Excision & Data Collection Endpoint->Data_Collection IHC 11. Immunohistochemistry (e.g., CD31 for MVD) Data_Collection->IHC Analysis 12. Statistical Analysis Data_Collection->Analysis

A typical workflow for a Vatalanib mouse xenograft study.
Protocol 1: Tumor Cell Culture and Implantation

This protocol outlines the steps for preparing and implanting tumor cells to establish xenografts in mice.

Materials:

  • Appropriate human tumor cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

  • Cell Culture: Culture tumor cells in appropriate medium until they reach 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting: Wash cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile, cold PBS or HBSS. Perform a cell count and assess viability (e.g., using trypan blue exclusion). Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

  • Preparation for Injection: If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection to achieve a 1:1 ratio. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize the injection site (typically the flank).

    • Inject the cell suspension (e.g., 200 µL) subcutaneously.[12]

    • Monitor the mice until they have fully recovered from anesthesia.

Protocol 2: Vatalanib Preparation and Administration

This protocol details the preparation and oral administration of Vatalanib to the xenograft-bearing mice.

Materials:

  • Vatalanib powder

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, or a mixture of polyethylene glycol and water)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vatalanib Formulation: Prepare the Vatalanib suspension at the desired concentration (e.g., 5-10 mg/mL to deliver a 50-100 mg/kg dose in a volume of approximately 100-200 µL). The vehicle should be sterile. Vatalanib is typically administered as a suspension.

  • Dose Calculation: Calculate the volume of Vatalanib suspension to administer to each mouse based on its body weight.

  • Oral Administration:

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus.

    • Slowly dispense the Vatalanib suspension.

    • Monitor the mouse for any signs of distress after administration.

  • Treatment Schedule: Administer Vatalanib daily for the duration of the study (e.g., 21 days).[8][9]

Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation

This protocol describes the procedures for monitoring tumor growth and evaluating the efficacy of Vatalanib treatment.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days once the tumors become palpable.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Body Weight and Health Monitoring: Record the body weight of each mouse at each tumor measurement. Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.

  • Efficacy Calculation: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[8]

  • Tissue Collection: At necropsy, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining, or molecular analysis).

These protocols provide a foundation for conducting robust and reproducible studies to evaluate the anti-tumor efficacy of Vatalanib in mouse xenograft models. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Optimal Dosage of PTK787 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of PTK787 (Vatalanib) for in vivo studies. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.

PTK787 is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit tyrosine kinases.[1][2] It has been extensively investigated for its anti-angiogenic and anti-tumor activities in a variety of preclinical cancer models.

I. Quantitative Data Summary

The following tables summarize the effective dosage ranges of PTK787 used in various in vivo models. Oral administration is the most common route, with daily dosing schedules being typical.

Table 1: Effective Oral Dosages of PTK787 in Murine Tumor Models

Cancer TypeAnimal ModelCell Line(s)PTK787 Dosage (mg/kg/day)Key Findings
Epithelial CarcinomaNude MiceA43125-100Dose-dependent inhibition of tumor growth and angiogenesis.[3]
Colon CarcinomaNude MiceLs174T, HT-2925-100Inhibition of tumor growth and metastases.[3]
Prostate CarcinomaNude MicePC-3, DU145, CWR-2225-100Significant reduction in tumor growth.[3]
MelanomaC57BL/6 MiceB16/BL6 (orthotopic)50-100Inhibition of primary tumor growth and cervical metastases.[4]
Ischemia-induced RetinopathyC57BL/6J MiceN/A40 µM (single intravitreal injection)Significant reduction in angioproliferative retinopathy.[5]

Table 2: PTK787 (Vatalanib) Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM)
VEGFR-2 (KDR)37[3]
VEGFR-1 (Flt-1)77[3]
Flk270[3]
c-Kit730[3]
PDGFRβ580[3]
VEGFR-3 (Flt-4)~666 (18-fold less potent than VEGFR-2)[3]

II. Experimental Protocols

This section provides detailed protocols for a typical in vivo efficacy study using PTK787 in a subcutaneous xenograft mouse model.

Protocol 1: Preparation of PTK787 for Oral Gavage

This protocol describes the preparation of a PTK787 suspension for oral administration to mice.

Materials:

  • PTK787 (Vatalanib) powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Corn oil or a mixture of PEG300, Tween80, and ddH₂O

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of PTK787 in DMSO. For example, to create an 80 mg/mL stock, dissolve 80 mg of PTK787 powder in 1 mL of fresh DMSO. Vortex thoroughly until the powder is completely dissolved.[3]

  • Working Solution Preparation (Corn Oil Vehicle):

    • For a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock solution to 950 µL of corn oil.[3]

    • Vortex the mixture vigorously to ensure a uniform suspension.

    • This formulation should be prepared fresh daily before administration.[3]

  • Working Solution Preparation (Aqueous Vehicle):

    • For a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.[3]

    • Add 50 µL of Tween80 to the mixture and mix until clear.[3]

    • Add 500 µL of sterile double-distilled water (ddH₂O) and mix thoroughly.[3]

    • This solution should be used immediately after preparation.[3]

Protocol 2: Subcutaneous Xenograft Tumor Model and PTK787 Treatment

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and subsequent treatment with PTK787.

Materials:

  • Human cancer cell line (e.g., A431, HT-29)

  • Immunodeficient mice (e.g., Nude, SCID)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel® (optional)

  • 1 mL syringes with 27-30 gauge needles

  • Calipers

  • Animal balance

  • Oral gavage needles (20-22 gauge, 1.5-inch, curved with a ball tip)

  • PTK787 formulation (from Protocol 1)

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel® can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health status regularly.

  • PTK787 Administration:

    • Once tumors reach the desired size, randomize mice into control and treatment groups.

    • Administer PTK787 or vehicle control daily via oral gavage. The typical volume for a 20-25g mouse is 100-200 µL.[6]

    • For a dose of 50 mg/kg, a 20g mouse would receive 1 mg of PTK787. If the working solution is 4 mg/mL (from the corn oil preparation), the mouse would receive 250 µL. Adjust the concentration of the working solution as needed for the desired dose and a manageable gavage volume.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess microvessel density).

    • Collect blood and organs for toxicity assessment if required.

III. Visualization of Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by PTK787 and a typical experimental workflow for an in vivo study.

G cluster_ligand Ligands cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis PTK787 PTK787 (Vatalanib) PTK787->VEGFR PTK787->PDGFR PTK787->cKit

Caption: PTK787 Signaling Pathway Inhibition.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture implantation 3. Subcutaneous Tumor Implantation cell_culture->implantation animal_model 2. Immunodeficient Mice animal_model->implantation tumor_growth 4. Tumor Growth to Palpable Size implantation->tumor_growth randomization 5. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 6. Daily Oral Gavage (Vehicle or PTK787) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring Repeated Daily endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint analysis 9. Tumor Excision, Weight, & Analysis endpoint->analysis

Caption: In Vivo Xenograft Study Workflow.

References

Application Notes and Protocols for Long-Term Storage and Stability of Vatalanib Dihydrochloride Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib dihydrochloride (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, thereby inhibiting angiogenesis and tumor cell proliferation.[1][2][3] As with any small molecule inhibitor, understanding its stability and establishing proper storage conditions for its solutions is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide a comprehensive overview of the recommended storage conditions, and protocols for assessing the long-term stability of this compound solutions.

Mechanism of Action and Signaling Pathways

Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in cell proliferation, migration, and survival. The primary targets are VEGFRs, PDGFR, and c-Kit.[4][5]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that is central to angiogenesis. Vatalanib inhibits the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Vatalanib Vatalanib Vatalanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR Signaling Inhibition by Vatalanib.

PDGFR and c-Kit Signaling Pathways

Similar to its action on VEGFR, Vatalanib inhibits the autophosphorylation of PDGFR and c-Kit. This blocks the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in the growth and survival of various tumor cells.

PDGFR_cKit_Pathway cluster_membrane Cell Membrane Receptor PDGFR / c-Kit PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Ligand PDGF / SCF Ligand->Receptor Binds Vatalanib Vatalanib Vatalanib->Receptor Inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival HPLC_Workflow SamplePrep Sample Preparation (Dilution of Stock) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Area, Retention Time) Detection->DataAnalysis Result Purity & Concentration Determination DataAnalysis->Result

References

Vatalanib Dihydrochloride: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of Vatalanib dihydrochloride stock solutions. Vatalanib is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in angiogenesis research and drug development.[1][2][3][4]

Chemical and Physical Properties

This compound, also known as PTK787 dihydrochloride or ZK-222584 dihydrochloride, is an anilinophthalazine derivative that selectively targets VEGFRs, thereby inhibiting angiogenesis.[2][3][4] It also shows inhibitory activity against other related receptor tyrosine kinases such as Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[2][4]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Synonyms PTK787 dihydrochloride, ZK-222584 dihydrochloride, CGP-797870 dihydrochloride[5][6]
Molecular Formula C20H15ClN4 · 2HCl[1][5]
Molecular Weight 419.73 g/mol [5]
CAS Number 212141-51-0[1][5][6]
Appearance Crystalline solid, Off-white to pinkish powder[1][7]
Purity ≥98%[1]
IC50 Values VEGFR2/KDR: 37 nM, VEGFR1/Flt-1: 77 nM, VEGFR3/Flt-4: 190 nM, PDGFRβ: 580 nM, c-Kit: 730 nM[1][6][8][9]
Solubility (DMSO) 21.25 - 85 mg/mL (50.62 - 202.51 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO. Ultrasonic and warming to 80°C can aid dissolution.[6][8][9]
Solubility (Water) 10 - 50 mg/mL (23.82 - 119.12 mM). Sonication is recommended.[2][5][6][8]
Solubility (Ethanol) ~6 mg/mL (14.29 mM).[2][5][8]
Storage (Powder) -20°C for up to 3 years.[2][5][9]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5][8][9]

Mechanism of Action: VEGFR Signaling Inhibition

Vatalanib exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGF receptors. This blockade prevents the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical steps in the formation of new blood vessels.

Vatalanib_Pathway Vatalanib Mechanism of Action VEGF VEGF VEGFR VEGF Receptor (VEGFR1, VEGFR2, VEGFR3) VEGF->VEGFR Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activates Vatalanib Vatalanib Vatalanib->VEGFR Inhibits P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Endothelial Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis P3->P4

Caption: Vatalanib inhibits VEGFR signaling to block angiogenesis.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder (MW: 419.73 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is a potent chemical. Handle with care in a well-ventilated area or a chemical fume hood.[7][10]

  • Wear appropriate PPE to avoid skin and eye contact.[7]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]

Workflow for Stock Solution Preparation

Stock_Solution_Workflow Vatalanib Stock Solution Preparation Workflow A 1. Weigh Vatalanib dihydrochloride B 2. Add appropriate volume of DMSO A->B C 3. Dissolve the compound (Vortex/Sonicate) B->C D 4. Ensure complete dissolution C->D E 5. Aliquot into sterile vials D->E F 6. Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Volume (mL) x 10 mM x 0.41973 (mg/mL/mM)

    • Example for 1 mL: 1 mL x 10 mM x 0.41973 = 4.1973 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add the desired volume of fresh, anhydrous DMSO to the vial containing the powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of Vatalanib.[6][8][9]

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

    • If the compound does not dissolve readily, brief sonication or gentle warming in a water bath (up to 80°C) can be applied to facilitate dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile vials.[6][8][9]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][8][9]

  • Working Solutions: When preparing working solutions for cell-based assays, it is recommended to first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer or cell culture medium of choice.[10][11] Note that aqueous solutions should not be stored for more than one day.[10][11]

In Vitro and In Vivo Experimentation

Vatalanib has been utilized in a variety of experimental settings. In vitro, it has been shown to inhibit VEGF-induced proliferation, survival, and migration of human umbilical vein endothelial cells (HUVECs).[6][8][9] For in vivo studies in animal models, Vatalanib is often administered orally (p.o.) at doses ranging from 25-100 mg/kg to inhibit tumor growth and metastasis.[6][8][9]

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental workflows.

References

Application Notes and Protocols for Matrigel Plug Assay with Vatalanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo Matrigel plug assay to assess the anti-angiogenic effects of Vatalanib, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.[1] Matrigel, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins.[2] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells. This assay provides a valuable platform to evaluate the efficacy of anti-angiogenic compounds like Vatalanib.

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable small molecule that inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor (PDGF) receptor and c-Kit tyrosine kinases. By blocking the VEGF signaling pathway, Vatalanib can inhibit the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are crucial for tumor growth and metastasis.

Data Presentation

The anti-angiogenic effects of Vatalanib can be quantified by measuring various parameters from the excised Matrigel plugs. The following table summarizes representative data on the effect of Vatalanib on vascular density in a clinical setting, which can serve as an indicator of its anti-angiogenic potential.

ParameterGroupHigh Vascular DensityLow Vascular Densityp-value
Response Rate Placebo + Chemotherapy15% (3/20)52% (26/50)0.006[3]
Vatalanib + Chemotherapy50% (11/22)-0.02[3]
Progression-Free Survival Vatalanib + ChemotherapySignificantly ImprovedNo Significant Improvement0.002[4]

Data adapted from a study on colorectal cancer patients treated with Vatalanib, where vascular density was assessed by pVEGFR2/KDR+ immunohistochemistry.[3][4] This data is presented as a proxy for the expected outcomes in a preclinical Matrigel plug assay.

Experimental Protocols

Materials and Reagents
  • Matrigel® Matrix (Corning or equivalent)

  • Pro-angiogenic factors (e.g., bFGF, VEGF)

  • Vatalanib (PTK787/ZK 222584)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)[5]

  • Sterile, ice-cold PBS

  • Ice-cold 24-gauge syringes and needles

  • Surgical tools for plug excision

  • Formalin or other fixatives

  • Paraffin embedding reagents

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

  • Hemoglobin quantification kit (e.g., Drabkin's reagent-based)

Experimental Procedure
  • Preparation of Matrigel Mixture (on ice):

    • Thaw Matrigel overnight at 4°C.

    • To a pre-chilled tube, add Matrigel to a final concentration of 10 mg/mL.

    • Add a pro-angiogenic factor such as bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).

    • For the treatment group, add Vatalanib to the desired final concentration (e.g., 25-100 mg/kg body weight equivalent). The control group should receive the vehicle control.

    • Keep the mixture on ice at all times to prevent premature solidification.[5]

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional protocols.

    • Using a pre-chilled 24-gauge syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.[6]

    • The liquid Matrigel will form a solid plug as it warms to body temperature.

  • Vatalanib Administration (if not included in the plug):

    • Vatalanib can also be administered systemically, for example, by oral gavage, at a pre-determined dose and schedule (e.g., daily for 7-14 days).

  • Plug Excision and Analysis:

    • After a set period (typically 7-14 days), euthanize the mice.[5]

    • Surgically excise the Matrigel plugs.

    • For quantification of angiogenesis, proceed with one or more of the following methods:

      • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). This provides an indirect measure of blood vessel formation.[7]

      • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density (MVD) using image analysis software.[6]

      • RT-qPCR: Extract total RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression of endothelial cell markers like CD31 or VE-cadherin.[8][9]

Mandatory Visualizations

Vatalanib Signaling Pathway

Vatalanib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGF Receptor (VEGFR-1, 2, 3) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds to Vatalanib Vatalanib Vatalanib->VEGFR Inhibits (Tyrosine Kinase Domain) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_injection In Vivo cluster_analysis Analysis prep_matrigel 1. Prepare Matrigel mixture with pro-angiogenic factors (and Vatalanib/vehicle) injection 2. Subcutaneously inject Matrigel mixture into mice prep_matrigel->injection plug_formation 3. Matrigel forms a solid plug in vivo injection->plug_formation incubation 4. Incubate for 7-14 days plug_formation->incubation excision 5. Excise Matrigel plug incubation->excision quantification 6. Quantify angiogenesis: - Hemoglobin content - Immunohistochemistry (CD31) - RT-qPCR (endothelial markers) excision->quantification

References

Vatalanib in 3D Cell Culture and Organoid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Vatalanib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1] By blocking these signaling pathways, Vatalanib impedes tumor growth and metastasis.[3]

The transition from traditional 2D cell culture to 3D cell culture and organoid models offers a more physiologically relevant environment for drug screening and mechanistic studies.[4][5] 3D models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[6][7] This document provides detailed application notes and protocols for the use of Vatalanib in 3D cell culture and organoid models, based on its known mechanism of action and data from similar anti-angiogenic compounds.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and dissemination.[3][8] A study has also indicated that Vatalanib can induce apoptosis in certain cancer cells.[9]

Data Presentation

Vatalanib In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)Reference
VEGFR-1 (Flt-1)77[3]
VEGFR-2 (KDR/Flk-1)37[3]
VEGFR-3 (Flt-4)640[3]
PDGFRβ580[3]
c-Kit730[3]
Representative Data of Anti-Angiogenic VEGFR Inhibitors in 3D Models

The following data is derived from studies on other VEGFR inhibitors (e.g., Sorafenib) in 3D models and is intended to provide an expected range of outcomes for Vatalanib.

3D Model SystemDrug ConcentrationEndpointResultReference
Vascularized Tumor Organoids100 nMBranching PointsSignificant Reduction[10]
Vascularized Tumor Organoids100 nMTotal Vessel LengthSignificant Reduction[10]
Hepatocellular Carcinoma Spheroids15 µMSpheroid CompactionMarked Reduction[11][12]
Hepatocellular Carcinoma Spheroids15 µMCell MigrationMarked Reduction[11][12]

Mandatory Visualizations

Vatalanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR P-VEGFR (Phosphorylated) VEGFR->P_VEGFR Autophosphorylation Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in low-attachment plates or matrix Spheroid_Formation Allow spheroids/organoids to form (3-7 days) Cell_Seeding->Spheroid_Formation Vatalanib_Treatment Treat with varying concentrations of Vatalanib Spheroid_Formation->Vatalanib_Treatment Incubation Incubate for desired duration (e.g., 48-72h) Vatalanib_Treatment->Incubation Imaging Imaging (Brightfield, Fluorescence) Incubation->Imaging Viability_Assay Viability Assays (e.g., CellTiter-Glo 3D) Incubation->Viability_Assay Functional_Assay Functional Assays (e.g., Invasion, Angiogenesis) Incubation->Functional_Assay Model_Comparison cluster_attributes Model Attributes TwoD 2D Cell Culture (Monolayer) Interactions Cell-Cell/ Cell-Matrix Interactions TwoD->Interactions Limited Gradients Nutrient/Oxygen Gradients TwoD->Gradients Absent Relevance Physiological Relevance TwoD->Relevance Low Drug_Response Predictive Drug Response TwoD->Drug_Response Less Predictive ThreeD 3D Cell Culture / Organoids ThreeD->Interactions Complex ThreeD->Gradients Present ThreeD->Relevance High ThreeD->Drug_Response More Predictive

References

Application Notes and Protocols for Endothelial Cell Migration Assay Using Vatalanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of angiogenesis is a hallmark of several pathological conditions, including cancer and retinopathies. Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes endothelial cell proliferation, survival, and migration, primarily through the VEGF Receptor 2 (VEGFR-2). Vatalanib (also known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of all known VEGF receptor tyrosine kinases, with a high selectivity for VEGFR-2.[1] By blocking the ATP binding site of the VEGFR tyrosine kinase, Vatalanib inhibits VEGF-mediated signaling pathways, thereby suppressing endothelial cell proliferation and migration.[2][3]

These application notes provide detailed protocols for assessing the inhibitory effect of Vatalanib on endothelial cell migration using two common in vitro methods: the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay.

Mechanism of Action of Vatalanib

Vatalanib is a competitive inhibitor of the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs.[1] The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell migration, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[4] Vatalanib effectively blocks this initial autophosphorylation step, thereby abrogating all downstream signaling and inhibiting VEGF-induced migratory responses in endothelial cells.

VEGF Signaling Pathway Inhibition by Vatalanib

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding P_VEGFR p-VEGFR-2 (Autophosphorylation) VEGFR->P_VEGFR Dimerization & Autophosphorylation Vatalanib Vatalanib Vatalanib->P_VEGFR Inhibition PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Migration Cell Migration (Inhibited) Akt->Migration MAPK->Migration Scratch_Assay_Workflow A 1. Seed Endothelial Cells in a 24-well plate B 2. Grow to a confluent monolayer A->B C 3. Create a 'scratch' with a pipette tip B->C D 4. Wash to remove debris C->D E 5. Add media with Vatalanib and/or VEGF D->E F 6. Image at 0h E->F G 7. Incubate for 12-24h F->G H 8. Image at final time point G->H I 9. Quantify wound closure H->I Boyden_Chamber_Workflow A 1. Add chemoattractant (VEGF) to the lower chamber B 2. Place Transwell insert (8 µm pores) into the well A->B C 3. Seed endothelial cells with Vatalanib in the upper insert B->C D 4. Incubate for 4-6 hours C->D E 5. Remove non-migrated cells from the top of the insert D->E F 6. Fix and stain migrated cells on the bottom of the insert E->F G 7. Image and count migrated cells F->G

References

Application Notes: Measuring Vatalanib Efficacy in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3] By blocking these pathways, Vatalanib effectively hinders the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[1] Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of an immunocompromised mouse, provide a clinically relevant microenvironment for evaluating the efficacy of anti-angiogenic agents like Vatalanib. These models more accurately recapitulate human cancer progression compared to subcutaneous models.

These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic efficacy of Vatalanib in preclinical orthotopic tumor models.

Mechanism of Action: Key Signaling Pathways

Vatalanib exerts its anti-tumor effects by inhibiting three key signaling pathways involved in angiogenesis and cell proliferation.

  • VEGF Receptor (VEGFR) Signaling: The VEGF family and its receptors are central regulators of angiogenesis. Vatalanib potently inhibits VEGFR-2, the major signal transducer for angiogenesis, as well as VEGFR-1 and VEGFR-3.[1][4] This inhibition blocks the downstream signaling cascade (including the PLCγ-PKC-MAPK pathway) that leads to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new tumor blood vessels.[4][5]

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR-1, -2, -3 PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR Binds Vatalanib Vatalanib Vatalanib->VEGFR Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway (Raf-MEK-ERK) PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation

Caption: Vatalanib inhibits the VEGFR signaling pathway.

  • PDGF Receptor (PDGFR) Signaling: The PDGF/PDGFR pathway plays a significant role in tumor proliferation, metastasis, and angiogenesis, partly by regulating the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels.[6][7] Vatalanib's inhibition of PDGFRβ disrupts these processes, leading to immature and leaky tumor vasculature.

PDGFR_Pathway cluster_membrane Cell Membrane PDGFR PDGFRβ PI3K PI3K/AKT Pathway PDGFR->PI3K Activates MAPK Ras-MAPK Pathway PDGFR->MAPK Activates PDGF PDGF Ligand PDGF->PDGFR Binds Vatalanib Vatalanib Vatalanib->PDGFR Inhibits Recruitment Pericyte Recruitment & Vessel Stabilization PI3K->Recruitment MAPK->Recruitment

Caption: Vatalanib inhibits the PDGFR signaling pathway.

  • c-Kit Signaling: c-Kit is a receptor tyrosine kinase that, when activated by its ligand Stem Cell Factor (SCF), triggers signaling cascades like the MAPK and PI3K pathways.[8][9] Dysregulated c-Kit signaling is implicated in the development and progression of various cancers, including gastrointestinal stromal tumors (GIST).[9][10] Vatalanib's ability to inhibit c-Kit provides an additional mechanism for its anti-tumor activity in relevant cancer types.

cKit_Pathway cluster_membrane Cell Membrane cKit c-Kit Receptor PI3K PI3K/AKT Pathway cKit->PI3K Activates MAPK MAPK/ERK Pathway cKit->MAPK Activates JAK JAK/STAT Pathway cKit->JAK Activates SCF Stem Cell Factor (SCF) SCF->cKit Binds Vatalanib Vatalanib Vatalanib->cKit Inhibits Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation JAK->Proliferation

Caption: Vatalanib inhibits the c-Kit signaling pathway.

Experimental Workflow for Orthotopic Tumor Models

The following diagram outlines the typical workflow for assessing Vatalanib's efficacy in an orthotopic tumor model.

Experimental_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., U251 Glioma) start->cell_culture implantation 2. Orthotopic Implantation (e.g., Intracranial Injection) cell_culture->implantation tumor_confirm 3. Tumor Establishment Confirmation (e.g., Bioluminescence) implantation->tumor_confirm randomization 4. Animal Randomization (Group into cohorts) tumor_confirm->randomization Tumor Confirmed treatment 5. Treatment Initiation (Vatalanib vs. Vehicle) randomization->treatment monitoring 6. Tumor Growth Monitoring (Imaging, Body Weight) treatment->monitoring endpoint 7. Endpoint Reached (Pre-defined tumor size or time) monitoring->endpoint endpoint->monitoring No euthanasia 8. Euthanasia & Tumor Collection endpoint->euthanasia Yes analysis 9. Ex Vivo Analysis (IHC, Western Blot, etc.) euthanasia->analysis data_analysis 10. Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Standard workflow for Vatalanib efficacy testing.

Protocols

Protocol 1: Orthotopic Human Glioma Model

This protocol describes the establishment of an orthotopic glioma model using U251 human glioma cells and subsequent treatment with Vatalanib.

Materials:

  • Human U251 glioma cells

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Immunodeficient mice (e.g., Athymic Nude)

  • Vatalanib (PTK787/ZK 222584)

  • Vehicle solution (e.g., as recommended by manufacturer)

  • Stereotactic apparatus for intracranial injection

  • Anesthetics (e.g., Isoflurane)

  • Imaging system (MRI or Bioluminescence if cells are luciferase-tagged)

Procedure:

  • Cell Preparation: Culture U251 cells under standard conditions. On the day of injection, harvest cells and resuspend in serum-free medium or PBS at a concentration of 4 x 10^5 cells in 5 µL.[11]

  • Orthotopic Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates (e.g., 3 mm to the right and 1 mm anterior to the bregma).[11]

    • Slowly inject the 5 µL cell suspension into the right hemisphere of the brain at a specific depth.

    • Withdraw the needle slowly and seal the burr hole.

    • Allow the animal to recover.

  • Tumor Establishment & Grouping:

    • Monitor tumor growth starting ~8 days post-implantation using an appropriate imaging modality.

    • Once tumors are established and have reached a pre-determined size, randomize animals into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Prepare Vatalanib for oral gavage at the desired dose (e.g., 25-100 mg/kg).

    • Administer Vatalanib or vehicle to the respective groups once daily.

  • Efficacy Assessment (In Vivo):

    • Monitor tumor volume via imaging (e.g., MRI) weekly.

    • Record animal body weight and clinical signs of toxicity 2-3 times per week.

  • Endpoint and Ex Vivo Analysis:

    • Euthanize mice when tumors reach the endpoint criteria (e.g., pre-defined volume, or at a set time point like 21 days post-treatment initiation).[11]

    • Perfuse animals and carefully excise the brains.

    • Fix tumors in formalin for paraffin embedding or snap-freeze for molecular analysis.

    • Perform immunohistochemistry (IHC) on tumor sections for:

      • Proliferation: Ki-67 staining.

      • Angiogenesis: CD31 staining to measure microvessel density (MVD).

Protocol 2: Orthotopic Pancreatic Cancer Model

This protocol is adapted for establishing a pancreatic tumor and assessing Vatalanib's efficacy.

Materials:

  • Human pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1)

  • Immunodeficient mice (e.g., Athymic Nude)

  • Surgical tools for laparotomy

  • Vatalanib and vehicle

  • High-resolution ultrasound or similar imaging system

Procedure:

  • Cell Preparation: Prepare pancreatic cancer cells as described in Protocol 1, at a concentration of 1 x 10^6 cells in 30-50 µL of PBS/Matrigel solution.

  • Orthotopic Implantation:

    • Anesthetize the mouse and perform a small laparotomy in the left upper quadrant of the abdomen to expose the pancreas.

    • Carefully inject the cell suspension into the pancreatic tail.

    • Close the peritoneum and skin with sutures.

  • Tumor Establishment & Treatment:

    • Allow tumors to establish for 7-10 days.

    • Randomize animals and begin daily oral gavage with Vatalanib (e.g., 50 mg/kg) or vehicle.

  • Efficacy Assessment:

    • Measure tumor dimensions weekly using high-resolution ultrasound. Calculate tumor volume (Volume = 0.5 x Length x Width^2).

    • Monitor body weight and overall health.

  • Endpoint and Ex Vivo Analysis:

    • At the study endpoint, euthanize animals and resect the tumors.

    • Weigh the primary tumors.

    • Process tumors for IHC analysis (CD31 for MVD, Ki-67 for proliferation) as described in Protocol 1. Preclinical studies have shown that Vatalanib treatment is correlated with decreased microvessel density in orthotopic pancreatic models.[12]

Data Presentation: Summarizing Efficacy

Quantitative data from efficacy studies should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Table 1: In Vivo Antitumor Efficacy of Vatalanib in Orthotopic Models

Tumor Model Treatment Group Dose & Schedule Endpoint Tumor Volume (mm³) (Mean ± SEM) Tumor Growth Inhibition (%) Reference
Human Glioma (U251) Vehicle - 125 ± 20 - [11]*
Human Glioma (U251) Vatalanib 50 mg/kg, daily 80 ± 15 36% [11]*
Human Glioma (U251) Vatalanib + HET0016 50 mg/kg, daily 55 ± 12 56% [11]*
Gastric Cancer (NCI-N87 Xenograft) Vehicle - 1550 ± 250 - [13]
Gastric Cancer (NCI-N87 Xenograft) Vatalanib 50 mg/kg, daily 1400 ± 200 ~10% [13]
Gastric Cancer (NCI-N87 Xenograft) Vatalanib + Everolimus 50 mg/kg, daily 450 ± 100 ~71% [13]

*Note: Values for glioma model are illustrative based on qualitative descriptions in the cited source.

Table 2: Pharmacodynamic Effects of Vatalanib on Tumor Microenvironment

Tumor Model Treatment Group Microvessel Density (CD31+ vessels/field) (Mean ± SEM) Proliferation Index (% Ki-67+ cells) (Mean ± SEM) Reference
Orthotopic Pancreatic Vehicle High High [12]*
Orthotopic Pancreatic Vatalanib Significantly Decreased Not Reported [12]
Human Glioma (U251) Vehicle 100 ± 10 85 ± 8 [11]*
Human Glioma (U251) Vatalanib + HET0016 60 ± 7 50 ± 5 [11]*

*Note: Values are illustrative based on qualitative descriptions or combination therapy data in the cited source.

Table 3: Clinical Efficacy of Vatalanib in Advanced Cancers

Cancer Type Prior Treatment N Median Time to Progression (months) (95% CI) Reference
Imatinib-Resistant GIST Imatinib only 26 5.8 (2.9–9.5) [14]
Imatinib-Resistant GIST Imatinib and Sunitinib 19 3.2 (2.1–6.0) [14]

| Metastatic Pancreatic | Gemcitabine | 67 | Favorable 6-month survival rate noted |[12] |

References

Application Notes and Protocols for Immunohistochemistry in Vatalanib-Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) to evaluate the effects of Vatalanib on tumor tissues. Vatalanib is a potent, orally active small molecule inhibitor of receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] IHC is an invaluable technique to visualize and quantify the in-situ expression of these target proteins and downstream biomarkers of Vatalanib's anti-angiogenic and anti-tumor activity.

Introduction to Vatalanib and its Mechanism of Action

Vatalanib (also known as PTK787) is an angiogenesis inhibitor that exerts its effect by blocking the signaling pathways crucial for tumor growth and metastasis.[2][4] It competitively binds to the ATP-binding site of the tyrosine kinase domain of VEGFR-1, VEGFR-2, and VEGFR-3, thereby inhibiting VEGF-mediated endothelial cell proliferation and migration.[2] Additionally, Vatalanib inhibits PDGFR-β and c-Kit, which are involved in tumor cell proliferation and survival.[2][5] Preclinical studies have demonstrated that Vatalanib can lead to tumor regression and increased necrosis.[1]

Immunohistochemistry allows for the direct assessment of Vatalanib's pharmacodynamic effects within the tumor microenvironment. By staining for specific protein markers, researchers can:

  • Confirm target engagement: Assess the expression and phosphorylation status of VEGFR, PDGFR, and c-Kit in tumor and stromal cells.

  • Evaluate anti-angiogenic effects: Analyze changes in microvessel density (MVD) and vessel maturation.

  • Assess effects on tumor cell proliferation and apoptosis: Quantify markers such as Ki-67 and cleaved caspase-3.

Data Presentation

Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. The following tables provide a structured format for presenting data from IHC experiments on Vatalanib-treated tumor tissues.

Table 1: Summary of Primary Antibodies for Immunohistochemistry

Target ProteinClone/HostSupplierCatalog NumberDilutionAntigen Retrieval
VEGFR-2Rabbit PolyclonalAbcamab23491:100Sodium Citrate Buffer (pH 6.0)
pVEGFR-2 (Y1175)Rabbit MonoclonalCell Signaling24781:200Sodium Citrate Buffer (pH 6.0)
PDGFR-βRabbit MonoclonalCell Signaling31691:100Sodium Citrate Buffer (pH 6.0)
c-Kit (CD117)Rabbit PolyclonalDAKOA45021:500Sodium Citrate Buffer (pH 6.0)
CD31 (PECAM-1)Mouse MonoclonalDAKOM08231:50EDTA Buffer (pH 9.0)
Ki-67Mouse MonoclonalDAKOM72401:100Sodium Citrate Buffer (pH 6.0)
Cleaved Caspase-3Rabbit PolyclonalCell Signaling96611:400Sodium Citrate Buffer (pH 6.0)

Table 2: Quantitative Analysis of Biomarker Expression

Treatment GroupNVEGFR-2 (H-Score)pVEGFR-2 (H-Score)PDGFR-β (% Positive Cells)c-Kit (% Positive Cells)
Vehicle Control10180 ± 25150 ± 2065 ± 1040 ± 8
Vatalanib (Low Dose)10175 ± 3080 ± 15*60 ± 1235 ± 7
Vatalanib (High Dose)10170 ± 2840 ± 10**55 ± 1130 ± 6

*Data are presented as mean ± standard deviation. H-Score is calculated as: (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining).[6] Statistical significance compared to vehicle control: *p < 0.05, *p < 0.01.

Table 3: Assessment of Angiogenesis and Cell Proliferation/Apoptosis

Treatment GroupNMicrovessel Density (CD31+ vessels/mm²)Proliferation Index (Ki-67+ %)Apoptotic Index (Cleaved Caspase-3+ %)
Vehicle Control10120 ± 1545 ± 85 ± 2
Vatalanib (Low Dose)1080 ± 1230 ± 615 ± 4*
Vatalanib (High Dose)1050 ± 10 20 ± 525 ± 5**

*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p < 0.05, *p < 0.01.

Experimental Protocols

The following are detailed protocols for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with Vatalanib.

Protocol 1: Immunohistochemical Staining for VEGFR-2, PDGFR-β, and c-Kit

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum (e.g., Normal Goat Serum)

  • Primary antibodies (see Table 1)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.[7]

    • Rehydrate through a graded series of ethanol: 100% (2 x 10 min), 95% (5 min), 70% (5 min).[7]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat the solution using a microwave, pressure cooker, or water bath. For example, use a water bath at 95-100°C for 20-40 minutes.[8]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking serum for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (diluted as per Table 1) overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Application:

    • Apply DAB solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Vatalanib Signaling Pathway

G cluster_0 Vatalanib cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Vatalanib Vatalanib VEGFR VEGFRs Vatalanib->VEGFR PDGFR PDGFR Vatalanib->PDGFR cKit c-Kit Vatalanib->cKit Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival cKit->Survival

Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Immunohistochemistry Experimental Workflow

G Tissue Tumor Tissue (Vatalanib-treated) Fixation Fixation & Paraffin Embedding Tissue->Fixation Sectioning Sectioning (4-5 µm) Fixation->Sectioning Staining IHC Staining (Deparaffinization, Antigen Retrieval, Blocking, Antibody Incubation, Detection) Sectioning->Staining Imaging Microscopy & Image Acquisition Staining->Imaging Analysis Quantitative Image Analysis (H-Score, % Positive) Imaging->Analysis Results Data Interpretation Analysis->Results G cluster_0 Vatalanib Treatment cluster_1 Expected IHC Observations cluster_2 Inferred Biological Effect Vatalanib Vatalanib Administration pVEGFR2_dec Decreased pVEGFR-2 Vatalanib->pVEGFR2_dec inhibits MVD_dec Decreased Microvessel Density (↓ CD31) Vatalanib->MVD_dec leads to Ki67_dec Decreased Proliferation (↓ Ki-67) Vatalanib->Ki67_dec leads to Casp3_inc Increased Apoptosis (↑ Cleaved Caspase-3) Vatalanib->Casp3_inc leads to Effect Anti-Angiogenic and Anti-Tumor Efficacy pVEGFR2_dec->Effect MVD_dec->Effect Ki67_dec->Effect Casp3_inc->Effect

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Vatalanib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Additionally, Vatalanib exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[3] Beyond its anti-angiogenic properties, Vatalanib has been demonstrated to directly induce apoptosis in various cancer cell types, making it a subject of significant interest in oncology research.[4]

These application notes provide a comprehensive guide to analyzing Vatalanib-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of programmed cell death in individual cells. The protocols detailed herein focus on the widely used Annexin V and Propidium Iodide (PI) staining method.

Mechanism of Action: Vatalanib-Induced Apoptosis

Vatalanib exerts its pro-apoptotic effects primarily through the inhibition of VEGFR-2 signaling pathways that are critical for cell survival. In many tumor cells, the binding of VEGF to its receptor, VEGFR-2, activates downstream pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways. These pathways promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2 associated death promoter), and upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.

By inhibiting the tyrosine kinase activity of VEGFR-2, Vatalanib effectively blocks these survival signals. This leads to a cascade of events culminating in apoptosis: the downregulation of anti-apoptotic proteins (e.g., XIAP and Mcl-1), the upregulation of pro-apoptotic proteins (e.g., Bax), and the activation of caspases, which are the executioners of apoptosis.[4] A key indicator of caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP).[4]

Data Presentation: Quantitative Analysis of Vatalanib-Induced Apoptosis

The following tables summarize the quantitative effects of Vatalanib on apoptosis and cell viability in different cancer cell lines as determined by flow cytometry and other viability assays.

Cell LineVatalanib Concentration (µM)Treatment DurationPercentage of Viable CellsAnalytical MethodReference
Chronic Lymphocytic Leukemia (CLL) 1024 hoursNot specifiedAnnexin V/PI FACS[4]
5024 hours~50%Annexin V/PI FACS[4]
10024 hours~35%Annexin V/PI FACS[4]
Cell LineIC50 / LC50 Value (µM)Assay TypeReference
Chronic Lymphocytic Leukemia (CLL) 48.4 (LC50)Annexin V/PI Flow Cytometry[4]
Hepatocellular Carcinoma Not specifiedEnhanced IFN/5-FU induced apoptosis[5][6]
Leiomyosarcoma (SK-LMS-1, SK-UT-1) No significant apoptosisCell Death Detection ELISA[7]
Gastric Cancer (N87, MKN28, MKN45) No significant apoptosisNot specified

Experimental Protocols

Protocol 1: General Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol provides a detailed methodology for the detection and quantification of apoptosis in cancer cells treated with Vatalanib using Annexin V-FITC and PI staining followed by flow cytometry analysis.

Materials:

  • Vatalanib (PTK787/ZK 222584)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare a stock solution of Vatalanib in an appropriate solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of Vatalanib (e.g., 0, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest Vatalanib concentration.

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from the culture vessel to a conical tube.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Repeat the wash step once more.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

Data Interpretation:

  • Annexin V-negative / PI-negative (Lower Left Quadrant): Live, healthy cells.

  • Annexin V-positive / PI-negative (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V-positive / PI-positive (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive (Upper Left Quadrant): Necrotic cells.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cancer Cells B Vatalanib Treatment (Varying Concentrations and Durations) A->B C Harvest Cells (Suspension or Adherent) D Wash with PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC (Incubate 15 min) E->F G Add Propidium Iodide (PI) F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic Populations H->I

Caption: Experimental workflow for apoptosis analysis.

Vatalanib-Induced Apoptotic Signaling Pathway

G cluster_0 VEGFR-2 Signaling Inhibition cluster_1 Downstream Pro-Survival Pathway Inhibition cluster_2 Modulation of Apoptotic Regulators cluster_3 Apoptosis Execution Vatalanib Vatalanib VEGFR2 VEGFR-2 Vatalanib->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Blockage MEK_ERK MEK/ERK Pathway VEGFR2->MEK_ERK Blockage Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, XIAP, Mcl-1) PI3K_Akt->Anti_Apoptotic Reduced Expression/ Activity MEK_ERK->Anti_Apoptotic Reduced Expression/ Activity Pro_Apoptotic Pro-Apoptotic Proteins (Bax) Anti_Apoptotic->Pro_Apoptotic De-repression Caspases Caspase Activation Pro_Apoptotic->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis Caspases->Apoptosis

Caption: Vatalanib's apoptotic signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting Vatalanib dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Vatalanib dihydrochloride. Find troubleshooting tips and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions.

Q1: My this compound is not dissolving completely in DMSO. What should I do?

A1: Incomplete dissolution in DMSO can occur for a few reasons. Firstly, ensure you are using fresh, high-quality, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[1][2] Secondly, gentle warming and sonication are often recommended to aid dissolution.[1][3] You can try warming the solution to 80°C and using an ultrasonic bath.[1] If the compound still does not dissolve, you may be exceeding its solubility limit.

Q2: I observed precipitation when I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS). How can I prevent this?

A2: this compound has limited solubility in aqueous solutions.[4][5] When diluting a concentrated DMSO stock into a buffer, the sudden change in solvent polarity can cause the compound to precipitate. To mitigate this, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4][5] For example, a 1:10 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.09 mg/ml.[4][5] It is also advisable to prepare aqueous solutions fresh and not store them for more than one day.[4][5]

Q3: Can I dissolve this compound directly in water or ethanol?

A3: Yes, this compound is soluble in water and ethanol, but to a lesser extent than in DMSO.[3] Sonication is recommended to facilitate dissolution in both water and ethanol.[3] Be sure to consult the solubility data to ensure you are working within the appropriate concentration range for these solvents.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is best to aliquot the stock solution into smaller, single-use vials.[1]

Q5: Do I need to sterilize my this compound solution?

A5: If you prepare the stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties.[3] For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter membrane before use.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO25 - 85[2][4]59.56 - 202.51Sonication and warming to 80°C may be required.[1] Use fresh, anhydrous DMSO.[1][2]
Water10 - 50[1][3]23.82 - 119.12Sonication is recommended.[1][3]
Ethanol0.3 - 6[3][4]0.71 - 14.29Sonication is recommended.[3]
DMSO:PBS (1:10, pH 7.2)~0.09[4][5]~0.21Prepare by first dissolving in DMSO, then diluting with PBS.[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution briefly to mix.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.

  • If necessary, gently warm the solution to 80°C with intermittent vortexing until the solid is completely dissolved.[1]

  • Once dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Start with a concentrated stock solution of this compound in DMSO.

  • In a separate sterile tube, add the required volume of the desired aqueous buffer (e.g., PBS, cell culture media).

  • While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

  • Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[4][5]

  • If required for sterile applications, filter the final working solution through a 0.22 μm sterile filter.[1]

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Heat (80°C) add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store get_stock Thaw DMSO Stock dilute Dilute Stock into Buffer get_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute use Use Immediately dilute->use signaling_pathway This compound Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways vatalanib Vatalanib dihydrochloride VEGFR VEGFR-1/2/3 vatalanib->VEGFR Inhibits PDGFR PDGFRβ vatalanib->PDGFR Inhibits cKIT c-Kit vatalanib->cKIT Inhibits angiogenesis Angiogenesis VEGFR->angiogenesis proliferation Cell Proliferation VEGFR->proliferation survival Cell Survival VEGFR->survival migration Cell Migration VEGFR->migration PDGFR->proliferation PDGFR->migration cKIT->proliferation cKIT->survival

References

Identifying and minimizing Vatalanib off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Vatalanib (also known as PTK787/ZK 222584).

Frequently Asked Questions (FAQs)

Q1: What is Vatalanib and what are its primary molecular targets?

A1: Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][4] It potently inhibits the kinase activity of all three VEGFRs, which are crucial for angiogenesis—the formation of new blood vessels.[3][4]

Q2: What are the known off-targets of Vatalanib?

A2: Besides its primary targets, Vatalanib is known to inhibit other kinases, though generally at lower potencies. The most well-documented off-target is the Colony-Stimulating Factor 1 Receptor (c-Fms).[1][5] At higher concentrations, it may also affect other kinases. It is crucial to consult kinase selectivity data when designing experiments.

Q3: Why is it important to identify and minimize off-target effects?

Q4: What are the common experimental approaches to identify Vatalanib's off-targets?

A4: Several methods can be used to identify off-target effects:

  • Kinase Selectivity Profiling: This is a high-throughput method where Vatalanib is screened against a large panel of recombinant kinases (representing a significant portion of the human kinome) to measure its inhibitory activity (IC50) against each one.[8][9]

  • Chemical Proteomics: This unbiased approach uses an immobilized form of Vatalanib (e.g., on "kinobeads") as bait to capture binding proteins from a cell lysate.[10][11] The captured proteins are then identified using mass spectrometry to reveal both known and novel interaction partners.

  • Cell-Based Validation: Once potential off-targets are identified, their functional relevance must be confirmed in a cellular context. This is often done using techniques like Western blotting to see if Vatalanib inhibits the phosphorylation of a downstream substrate of the putative off-target kinase.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for Vatalanib's kinase inhibition and provide a comparison of common methods for off-target identification.

Table 1: Vatalanib Target and Off-Target Inhibition Profile (IC50 Values)

Target FamilyKinase TargetIC50 (nM)Potency
On-Target VEGFR2 (KDR)37High
VEGFR1 (Flt-1)77High
PDGFRβ580Moderate
VEGFR3 (Flt-4)~640-660Moderate
c-Kit730Moderate
Off-Target c-Fms1400Low
Flk270Moderate
Data compiled from cell-free kinase assays.[5][14][15] IC50 values can vary between different assay formats and conditions.

Table 2: Comparison of Methodologies for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
Kinase Profiling In vitro activity screening against a large panel of purified kinases.[16]- Quantitative (IC50 values)- High-throughput- Broad coverage of the kinome- Uses recombinant kinases, which may lack native conformations or PTMs- Does not confirm cellular activity
Chemical Proteomics Affinity capture of binding partners from cell lysates using immobilized Vatalanib, followed by MS identification.[10]- Unbiased discovery of novel targets- Performed in a more physiological context (cell lysate)- Identifies direct binding partners- Can be biased towards high-abundance proteins- Immobilizing the drug may alter its binding properties[7]- Does not directly measure inhibition
Cell-Based Assays Measuring the effect of Vatalanib on specific cellular signaling pathways or phenotypes (e.g., Western Blot, proliferation assays).[8]- Confirms functional effect in a live-cell context- Can distinguish on-target vs. off-target effects with proper controls- Low-throughput- Indirect; requires prior hypothesis of an off-target- Susceptible to network rewiring effects[7]

Troubleshooting Guide

Problem: I'm observing an unexpected phenotype in my cell-based assay that doesn't seem related to VEGFR/PDGFR signaling. How can I determine if it's an off-target effect?

Answer: This is a common challenge when working with multi-targeted inhibitors. Here is a step-by-step approach to investigate the unexpected effect:

  • Review Vatalanib's Selectivity Profile: Check Table 1 and the literature for known off-targets that could explain the phenotype.

  • Perform a Dose-Response Experiment: Determine the concentration at which the unexpected phenotype appears. If it only occurs at concentrations significantly higher than the IC50 for your primary target (e.g., >10-fold higher than the VEGFR2 IC50), it is more likely to be an off-target effect.

  • Validate Off-Target Pathway Modulation: Based on the selectivity data, form a hypothesis about a potential off-target kinase. Use Western blotting to check if Vatalanib inhibits the phosphorylation of a key downstream substrate of that kinase in your cells.

  • Use Genetic Controls: The most definitive way to confirm an off-target effect is to use CRISPR or siRNA to knock down the primary target (e.g., VEGFR2). If the unexpected phenotype persists in these knockdown cells upon Vatalanib treatment, the effect is independent of the primary target and therefore an off-target effect.[13]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary pathway (VEGFR/PDGFR) but has a distinct chemical structure and off-target profile. If this second inhibitor does not produce the unexpected phenotype, it further supports that the effect from Vatalanib is due to an off-target.

Problem: How do I choose the right concentration of Vatalanib to minimize off-target effects in my experiment?

Answer: The key is to work within a "therapeutic window" where you achieve maximal inhibition of your primary target with minimal engagement of off-targets.

  • Anchor to the On-Target IC50: Use the IC50 value for your primary target of interest (e.g., 37 nM for VEGFR2) as a starting point.

  • Conduct a Titration: Perform a dose-response curve in your specific cell model. Test a range of concentrations starting from below the on-target IC50 to several-fold above it (e.g., 10 nM to 1000 nM).

  • Monitor On- and Off-Target Pathways: In your titration experiment, use Western blotting to monitor the phosphorylation of your primary target (e.g., p-VEGFR2) and a downstream effector (e.g., p-ERK). If you suspect an off-target (e.g., c-Kit), also probe for its downstream signaling (e.g., p-AKT).

  • Select the Optimal Concentration: Choose the lowest concentration that gives you robust inhibition of your primary target's signaling without significantly affecting known off-target pathways. Often, a concentration 3- to 5-fold above the on-target IC50 is sufficient for strong pathway inhibition in cells.

Experimental Protocols & Visualizations

The following diagrams and protocols provide a visual guide to Vatalanib's mechanism and a workflow for investigating its effects.

Vatalanib_Signaling_Pathways cluster_OnTarget On-Target Pathways cluster_OffTarget Potential Off-Target Pathway VEGFR VEGFRs PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFRβ PDGFR->PI3K RAS RAS PDGFR->RAS cKIT c-Kit cKIT->PI3K cKIT->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cFMS c-Fms cFMS_downstream Macrophage Differentiation cFMS->cFMS_downstream Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKIT Vatalanib->cFMS

Caption: Vatalanib inhibits on-target (VEGFR, PDGFR, c-Kit) and off-target (c-Fms) pathways.

Off_Target_Workflow cluster_Investigation Investigation Phase cluster_Screening Screening Phase (Optional) cluster_Validation Validation Phase start Observe Unexpected Phenotype hypothesize Hypothesize Off-Target Effect start->hypothesize dose_response Perform Dose-Response Experiment hypothesize->dose_response compare_ic50 Compare effective concentration to on-target IC50 dose_response->compare_ic50 screening Perform Kinome-wide Screening or Chemical Proteomics compare_ic50->screening High Conc. Required pathway_analysis Western Blot for Off-Target Pathway Phosphorylation compare_ic50->pathway_analysis Low Conc. Sufficient identify_hits Identify Potential Off-Target Hits screening->identify_hits identify_hits->pathway_analysis genetic_control Use siRNA/CRISPR to Knockdown Primary Target pathway_analysis->genetic_control phenotype_persists Does phenotype persist? genetic_control->phenotype_persists end_off_target Conclusion: Phenotype is Off-Target phenotype_persists->end_off_target Yes end_on_target Conclusion: Phenotype is On-Target (or complex network effect) phenotype_persists->end_on_target No

Caption: Experimental workflow for identifying and validating a potential off-target effect.

Protocol 1: General Kinase Profiling Workflow

This protocol outlines a general approach for assessing the selectivity of Vatalanib. This is typically performed as a fee-for-service by specialized companies.

  • Compound Preparation: Prepare a high-concentration stock solution of Vatalanib in 100% DMSO (e.g., 10 mM).

  • Assay Concentration Selection: Select the concentration(s) for screening. For a broad profile, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify any potential interaction.

  • Kinase Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Panels of >300 kinases are common.

  • Assay Performance: The service provider will perform kinase activity assays (e.g., using luminescence-based ADP detection) in the presence of Vatalanib or a vehicle control (DMSO).[16][17]

  • Data Analysis: The activity of each kinase in the presence of Vatalanib is compared to the vehicle control. Results are typically expressed as "% Inhibition". For any significant "hits," follow-up dose-response experiments are performed to determine precise IC50 values.

Protocol 2: Western Blot for Off-Target Validation

This protocol describes how to validate if Vatalanib inhibits a hypothesized off-target kinase in a cell line.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Starve cells of serum overnight if the pathway is activated by growth factors.

  • Pre-treatment with Vatalanib: Treat cells with a range of Vatalanib concentrations (and a DMSO vehicle control) for 1-2 hours.

  • Stimulation: If necessary, stimulate the cells with the appropriate ligand to activate the off-target kinase (e.g., SCF to activate c-Kit, M-CSF to activate c-Fms).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream substrate of the suspected off-target kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.[12]

Protocol 3: Cell Viability Assay

This protocol is used to assess the functional consequences of Vatalanib treatment on cell proliferation or cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Addition: Prepare a serial dilution of Vatalanib in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) control and wells with medium only for a background control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a luminescent ATP-based reagent (such as CellTiter-Glo®) to each well in a volume equal to the culture medium.[19] These reagents lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Signal Measurement: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (medium only) from all wells. Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized values against the log of the Vatalanib concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

References

Vatalanib Dosage Optimization: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Vatalanib dosage in animal models to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vatalanib?

A1: Vatalanib is a multi-targeted tyrosine kinase inhibitor. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By blocking these receptors, Vatalanib disrupts downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.

Q2: What are the common toxicities observed with Vatalanib in animal models?

A2: Common toxicities reported in preclinical studies include hypertension, gastrointestinal issues (diarrhea, nausea), fatigue, dizziness, and elevations in liver enzymes.[3][4] At higher doses, more severe effects such as significant weight loss, ataxia, and in some cases, mortality have been observed.

Q3: What is a typical starting dose for Vatalanib in mice?

A3: Based on published studies, a common oral dosage range for Vatalanib in mice is 25-100 mg/kg, administered once daily.[5][6] The selection of a starting dose should be based on the specific tumor model and the study's endpoints. A dose of 50 mg/kg/day is frequently used in xenograft models.[7]

Q4: How should Vatalanib be prepared for oral administration in animal models?

A4: Vatalanib is typically supplied as a powder. For oral gavage, a common formulation involves dissolving Vatalanib in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water, or in corn oil.[6] It is crucial to ensure the drug is fully dissolved and the solution is homogenous before administration.

Q5: What is the recommended method for oral administration of Vatalanib to mice?

A5: Oral gavage is the most common and precise method for administering a specific dose of Vatalanib.[8] This technique requires proper training to avoid injury to the animal, such as esophageal perforation. The use of appropriate gavage needle size and correct restraint is critical.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Acute Toxicity: The administered dose may be too high for the specific animal strain or model. - Administration Error: Incorrect gavage technique leading to aspiration or esophageal injury.- Dose Reduction: Immediately reduce the dose for the remaining animals. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD). - Review Technique: Ensure all personnel are properly trained in oral gavage. Observe for signs of distress during and after administration.[9]
Significant Body Weight Loss (>15%) - Systemic Toxicity: Vatalanib can cause decreased appetite and gastrointestinal issues.[11]- Dose Interruption/Reduction: Temporarily halt dosing until the animal's weight stabilizes, then resume at a lower dose.[12] - Supportive Care: Provide nutritional supplements and ensure easy access to food and water.
Hypertension - On-target effect of VEGFR inhibition: Inhibition of VEGF signaling can lead to an increase in blood pressure.[7]- Blood Pressure Monitoring: Regularly monitor blood pressure in a cohort of animals. - Dose Adjustment: If hypertension is severe, consider reducing the Vatalanib dose. - Co-administration (with caution): In some clinical settings, antihypertensive medications are used. This approach in animal models should be carefully considered and justified in the experimental design.[13]
Elevated Liver Enzymes (ALT, AST) - Hepatotoxicity: Vatalanib can cause liver damage, especially at higher doses.[4]- Biochemical Monitoring: Monitor serum ALT and AST levels at baseline and throughout the study. - Dose Modification: If liver enzymes are significantly elevated, consider dose reduction or interruption.[12]
Diarrhea - Gastrointestinal Toxicity: Vatalanib can disrupt the normal function of the gastrointestinal tract.- Supportive Care: Ensure animals remain hydrated. - Dose Adjustment: If diarrhea is severe and persistent, a dose reduction may be necessary.

Quantitative Data on Vatalanib Dosage and Toxicity

Animal Model Dosage (Oral) Observed Toxicities/Effects Reference
Nude Mice25-100 mg/kg/dayDose-dependent inhibition of angiogenesis. No significant effect on circulating blood cells or bone marrow leukocytes at these doses.[5]
Nude Rats50 mg/kg/dayIncreased tumor volume and permeability in a glioma model when treatment was started late.[7]
Xenografted Mice100 mg/kg/day for 21 daysNo gross systemic toxicity observed.[14]
Clinical Trial (Humans)750-1250 mg/day (dose escalation)Most frequent non-hematological adverse events (Grade ≥2) were fatigue, nausea/vomiting, dizziness, anorexia, ataxia, diarrhea, and pain.[12]
Clinical Trial (Humans)1250 mg/dayHypertension (28.9%), nausea (28.9%), dizziness (24.4%), proteinuria (20.0%).[15]

Experimental Protocols

Protocol 1: Preparation of Vatalanib for Oral Gavage
  • Vehicle Preparation: A common vehicle can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

  • Vatalanib Dissolution:

    • Weigh the required amount of Vatalanib powder based on the desired concentration and final volume.

    • First, dissolve the Vatalanib powder in DMSO.

    • Gradually add the PEG300 while vortexing.

    • Add the Tween 80 and vortex until the solution is clear.

    • Finally, add the sterile water and mix thoroughly.

  • Storage: The prepared solution should be stored protected from light and used promptly. For longer-term storage, consult the manufacturer's recommendations.

Protocol 2: Oral Administration of Vatalanib to Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate length of the gavage needle from the corner of the mouse's mouth to the last rib.

    • Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

    • Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Vatalanib solution.

  • Post-Administration Monitoring: Observe the animal for a few minutes after administration for any signs of distress, such as labored breathing.

Protocol 3: Monitoring Vatalanib-Induced Toxicity
  • Daily Observations:

    • Record body weight daily. A weight loss of more than 15% is a significant concern and may require dose adjustment.

    • Observe for clinical signs of toxicity such as lethargy, ruffled fur, hunched posture, diarrhea, and changes in behavior.

  • Weekly Monitoring:

    • For studies involving hypertension as a potential side effect, measure blood pressure using a tail-cuff system in a subset of animals.

  • Terminal/Interim Blood Collection:

    • At the end of the study or at predetermined time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis, with a focus on liver enzymes (ALT, AST).

Signaling Pathways and Experimental Workflows

Vatalanib_Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_cKit c-Kit Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis ERK->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_p PI3K PDGFR->PI3K_p ERK_p ERK PDGFR->ERK_p AKT_p AKT PI3K_p->AKT_p CellGrowth Cell Growth & Proliferation AKT_p->CellGrowth ERK_p->CellGrowth SCF SCF cKit c-Kit SCF->cKit PI3K_c PI3K cKit->PI3K_c ERK_c ERK cKit->ERK_c AKT_c AKT PI3K_c->AKT_c CellSurvival Cell Survival & Proliferation AKT_c->CellSurvival ERK_c->CellSurvival Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->cKit Inhibits

Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish (e.g., 7-10 days) start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage with Vatalanib or Vehicle randomization->treatment monitoring Daily: Body Weight & Clinical Signs Weekly: Tumor Volume & Blood Pressure treatment->monitoring Continuous monitoring->treatment Continue if not met endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy Yes analysis Tissue & Blood Sample Analysis (Histology, Biomarkers) necropsy->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A typical experimental workflow for evaluating Vatalanib in a xenograft model.

Dose_Optimization_Logic start Start with a Recommended Dose (e.g., 50 mg/kg) monitor Monitor for Toxicity Signs start->monitor toxicity_check Severe Toxicity Observed? monitor->toxicity_check reduce_dose Reduce Dose (e.g., to 25 mg/kg) toxicity_check->reduce_dose Yes continue_treatment Continue Treatment at Current Dose toxicity_check->continue_treatment No reduce_dose->monitor efficacy_check Sufficient Efficacy? continue_treatment->efficacy_check increase_dose Consider Dose Escalation (e.g., to 75 mg/kg) with close monitoring efficacy_check->increase_dose No optimal_dose Optimal Dose Achieved efficacy_check->optimal_dose Yes increase_dose->monitor

Caption: A logical workflow for Vatalanib dose optimization in animal studies.

References

Technical Support Center: Overcoming Resistance to Vatalanib in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vatalanib?

Vatalanib is an orally bioavailable small molecule that inhibits the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By targeting these receptors, Vatalanib primarily inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4] It blocks VEGF-induced autophosphorylation of VEGFRs, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, survival, and migration.[1]

Q2: My cancer cell line is showing reduced sensitivity to Vatalanib. What are the potential mechanisms of resistance?

Resistance to Vatalanib, and other tyrosine kinase inhibitors (TKIs), can arise through several mechanisms:

  • Upregulation of ABC Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump Vatalanib out of the cancer cells, reducing its intracellular concentration and efficacy.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the inhibitory effects of Vatalanib on the VEGFR pathway.[6][7] This can involve the upregulation of other receptor tyrosine kinases (RTKs).

  • Alterations in the Drug Target: While less commonly reported for Vatalanib specifically, mutations in the kinase domain of VEGFRs could potentially alter the drug binding site and reduce the inhibitory effect of Vatalanib. For example, a gain-of-function mutation like VEGFR2 R1051Q has been identified in cancer, which could impact receptor dynamics and sensitivity to inhibitors.[8]

Q3: How can I experimentally determine if my resistant cell line is overexpressing ABC transporters?

You can assess the function of ABC transporters using a dye efflux assay. This involves loading the cells with a fluorescent substrate of the transporter (e.g., Rhodamine 123 for ABCB1 or Pheophorbide A for ABCG2) and measuring its efflux over time using flow cytometry.[9][10][11] A more rapid efflux in resistant cells compared to sensitive parental cells, which can be reversed by a known inhibitor of the transporter, indicates increased transporter activity.

Q4: What methods can I use to investigate the activation of bypass signaling pathways?

A phospho-receptor tyrosine kinase (RTK) array can be a powerful tool to screen for the activation of multiple RTKs simultaneously. This can help identify which alternative pathways may be activated in your Vatalanib-resistant cells. Subsequently, you can confirm the activation of specific pathways using Western blotting to detect the phosphorylation of the identified RTK and its downstream signaling proteins (e.g., Akt, ERK).

Troubleshooting Guides

Problem 1: Decreased cytotoxicity of Vatalanib in our cell line over time.
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve using a cytotoxicity assay (e.g., SRB or MTT assay) to compare the IC50 value of Vatalanib in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. 2. Investigate ABC Transporter Upregulation: Conduct a drug efflux assay using Rhodamine 123 (for ABCB1) and/or Pheophorbide A (for ABCG2). Increased efflux in the resistant line suggests transporter-mediated resistance. 3. Screen for Bypass Pathways: Use a phospho-RTK array to identify upregulated signaling pathways. Validate findings with Western blotting for the phosphorylated and total protein levels of the candidate RTKs.
Incorrect drug concentration or degradation.1. Verify Stock Solution: Prepare a fresh stock solution of Vatalanib. Confirm the concentration using a spectrophotometer if possible. 2. Proper Storage: Ensure Vatalanib is stored correctly, protected from light and at the recommended temperature (-20°C), to prevent degradation.[1]
Cell line contamination or genetic drift.1. Cell Line Authentication: Have your cell line authenticated using short tandem repeat (STR) profiling to ensure it is the correct line and free from cross-contamination. 2. Use Early Passage Cells: Thaw a fresh vial of the parental cell line from an early passage to repeat the experiment.
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V) following Vatalanib treatment.
Possible Cause Troubleshooting Steps
Suboptimal Vatalanib concentration or treatment time.1. Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of Vatalanib for inducing apoptosis in your specific cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.
Cell confluence affecting drug response.1. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can significantly impact the cellular response to drugs. Aim for 70-80% confluency at the time of treatment.
Issues with the apoptosis assay protocol.1. Include Proper Controls: Always include untreated (negative) and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) in your Annexin V assay. 2. Optimize Staining: Titrate the Annexin V and propidium iodide (PI) concentrations to determine the optimal staining concentrations for your cell type. 3. Gate Correctly: Set your flow cytometry gates carefully based on your single-stain and unstained controls to accurately distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Vatalanib

Target KinaseIC50 (nM)
VEGFR-1 (Flt-1)77
VEGFR-2 (KDR)37
VEGFR-3 (Flt-4)640
PDGFRSub-micromolar
c-KitSub-micromolar

Data summarized from Cell Signaling Technology.[1]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.[12][13][14][15]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of Vatalanib and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Annexin V Apoptosis Assay by Flow Cytometry

This protocol provides a general procedure for detecting apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Vatalanib and controls for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Rhodamine 123 Efflux Assay for ABCB1 Function

This protocol is for assessing the function of the ABCB1 transporter.[16][17][18]

  • Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate at 37°C for 30 minutes to allow for cellular uptake.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cell pellet in pre-warmed medium with or without an ABCB1 inhibitor (e.g., Verapamil) and incubate at 37°C.

  • Flow Cytometry: At different time points (e.g., 0, 30, 60, 90 minutes), take aliquots of the cell suspension and analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.

Visualizations

Vatalanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Vatalanib Vatalanib Vatalanib->VEGFR Inhibits (Blocks ATP binding) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Vatalanib inhibits VEGFR signaling.

Experimental_Workflow_Resistance start Start: Suspected Vatalanib Resistance confirm_resistance Confirm Resistance (SRB/MTT Assay) start->confirm_resistance ic50 Compare IC50 values (Resistant vs. Parental) confirm_resistance->ic50 mechanism Investigate Mechanism ic50->mechanism Resistance Confirmed abc_transporter ABC Transporter Upregulation? (Efflux Assay) mechanism->abc_transporter bypass_pathway Bypass Pathway Activation? (Phospho-RTK Array) mechanism->bypass_pathway efflux_positive Increased Efflux abc_transporter->efflux_positive Yes rtk_positive Alternative RTK Phosphorylation bypass_pathway->rtk_positive Yes end End: Mechanism Identified efflux_positive->end rtk_positive->end

Caption: Workflow for investigating Vatalanib resistance.

Resistance_Mechanisms Vatalanib Vatalanib CancerCell Cancer Cell Vatalanib->CancerCell Enters Resistance Resistance Mechanisms CancerCell->Resistance Develops Efflux Increased Drug Efflux (ABC Transporters) Resistance->Efflux Bypass Bypass Signaling (e.g., other RTKs) Resistance->Bypass Target Target Alteration (e.g., VEGFR mutation) Resistance->Target

Caption: Overview of Vatalanib resistance mechanisms.

References

Vatalanib dihydrochloride stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Vatalanib dihydrochloride in experimental settings. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during research.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer

Problem: A precipitate is observed after diluting a this compound stock solution into an aqueous buffer.

Possible Causes:

  • Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers. The final concentration in the aqueous buffer may have exceeded its solubility limit.

  • pH-Dependent Solubility: The solubility of Vatalanib can be influenced by the pH of the buffer.

  • Buffer Composition: Certain buffer components may interact with the compound, leading to precipitation.

  • Solvent Shock: Rapid dilution of a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Verify Final Concentration: Ensure the final concentration in your aqueous buffer is within the known solubility limits. While specific data is limited, it is known to have low aqueous solubility.

  • Optimize pH: If possible, test a range of pH values for your buffer to identify the optimal pH for this compound solubility.

  • Modify Dilution Method:

    • Increase the volume of the aqueous buffer.

    • Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

    • Consider a serial dilution approach.

  • Use of Co-solvents: If compatible with your experimental system, consider the inclusion of a small percentage of a co-solvent (e.g., ethanol, PEG300) in your final aqueous solution. Note that this may impact cellular assays.

  • Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and use them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 25 mg/mL or higher. For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.

Q2: How should I store this compound?

A2:

  • Solid Form: The solid (powder) form of this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, it is stable for at least two years.

  • Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within 3 months.

Q3: What is the stability of this compound in aqueous buffers?

A3: There is limited publicly available quantitative data on the stability of this compound in various aqueous buffers. It is generally recommended that aqueous solutions be prepared fresh for each use and not stored for more than one day. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions (buffer composition, pH, temperature).

Q4: My cells are not responding as expected to this compound treatment. What could be the issue?

A4:

  • Solution Instability: As mentioned, this compound may not be stable in aqueous media for extended periods. Ensure your working solutions are prepared fresh.

  • Precipitation: Visually inspect your culture media for any signs of precipitation after adding the compound. Precipitation will reduce the effective concentration of the drug.

  • Cell Line Sensitivity: The sensitivity to Vatalanib can vary between different cell lines. Confirm that your cell line expresses the target receptors (VEGFRs, PDGFR, c-Kit) at sufficient levels.

  • Incorrect Dosage: Titrate the concentration of this compound to determine the optimal effective dose for your specific cell line and assay.

Q5: Can I dissolve this compound directly in water or PBS?

A5: Direct dissolution in water or PBS is not recommended due to its low aqueous solubility. To achieve the desired concentration in an aqueous buffer, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into your aqueous buffer of choice.

Data Presentation

Table 1: Solubility and Storage of this compound

Solvent/Storage ConditionSolubility/StabilityReference(s)
Solubility
DMSO≥ 25 mg/mL
Ethanol~0.3 mg/mL
DMSO:PBS (1:10, pH 7.2)~0.09 mg/mL
WaterSparingly soluble
Storage Stability
Solid (at -20°C)≥ 2 years
DMSO solution (at -20°C)Up to 3 months
Aqueous solutionNot recommended for storage > 1 day

Table 2: Stability of this compound in Different Buffers

Buffer System (pH)Temperature (°C)Degradation Rate / Half-life
Data Not AvailableData Not AvailableIt is recommended to perform an experimental stability study.
Data Not AvailableData Not AvailableIt is recommended to perform an experimental stability study.
Data Not AvailableData Not AvailableIt is recommended to perform an experimental stability study.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time in a user-defined aqueous buffer at a specific temperature.

Materials:

  • This compound

  • DMSO (anhydrous)

  • User-defined aqueous buffer (e.g., PBS, Tris-HCl)

  • HPLC system with a UV detector

  • C18 HPLC column (or other suitable reverse-phase column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Working Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µg/mL). Ensure the final percentage of DMSO is low (e.g., <0.5%) to minimize its effect on stability.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution and place it in an autosampler vial. This will serve as your initial concentration reference.

    • Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots and place them in autosampler vials.

    • Store all samples at 4°C until HPLC analysis.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of an acid like 0.1% formic acid) is a common starting point.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject all samples from the different time points onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • If applicable, calculate the degradation rate constant and the half-life of the compound under your specific conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Concentrated Stock Solution in DMSO prep_working Dilute Stock into Aqueous Buffer prep_stock->prep_working time_zero Sample at T=0 prep_working->time_zero incubate Incubate at Desired Temperature prep_working->incubate hplc HPLC Analysis time_zero->hplc time_points Sample at Various Time Points incubate->time_points time_points->hplc data_analysis Data Analysis and Degradation Profile hplc->data_analysis

Caption: Workflow for assessing this compound stability.

signaling_pathway This compound Mechanism of Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases VEGF VEGF VEGFR VEGFR-1, 2, 3 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream PDGFR->Downstream cKit->Downstream Vatalanib Vatalanib dihydrochloride Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->cKit Inhibits Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response

Caption: Vatalanib inhibits key receptor tyrosine kinases.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate Observed in Aqueous Solution? check_conc Is Final Concentration Below Solubility Limit? start->check_conc yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No check_dilution Was Dilution Performed Slowly with Mixing? yes_conc->check_dilution lower_conc Lower Final Concentration no_conc->lower_conc yes_dilution Yes check_dilution->yes_dilution Yes no_dilution No check_dilution->no_dilution No check_fresh Was the Solution Prepared Fresh? yes_dilution->check_fresh improve_dilution Improve Dilution Technique (e.g., dropwise addition) no_dilution->improve_dilution yes_fresh Yes check_fresh->yes_fresh Yes no_fresh No check_fresh->no_fresh No consider_cosolvent Consider Co-solvent (if compatible) yes_fresh->consider_cosolvent prepare_fresh Prepare Fresh Solution no_fresh->prepare_fresh

Caption: Logical steps to troubleshoot Vatalanib precipitation.

Vatalanib Clinical Trials: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the common side effects of Vatalanib observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently reported side effects of Vatalanib in clinical trials?

A1: The most common adverse events reported in clinical trials of Vatalanib are hypertension, fatigue, nausea, diarrhea, vomiting, and abdominal pain.[1][2]

Q2: How is the severity of these side effects graded in a clinical trial setting?

A2: The severity of adverse events is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[3][4][5] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event).

Q3: What is the general approach to managing Vatalanib-related side effects?

A3: Management of Vatalanib-induced side effects often involves dose modification, including dose reduction or temporary interruption of treatment.[1][6] For specific side effects like hypertension, antihypertensive medications may be initiated or adjusted.[7][8]

Troubleshooting Guides

Managing Hypertension

Issue: A patient in a clinical trial develops elevated blood pressure after initiating Vatalanib.

Troubleshooting Steps:

  • Confirm Hypertension: Re-measure blood pressure to confirm the reading.

  • Grade the Severity: Use the CTCAE criteria for hypertension to determine the grade of the adverse event.

  • Implement Monitoring: Increase the frequency of blood pressure monitoring, for instance, to weekly during the first cycle of treatment and every 2-3 weeks thereafter.[7][8]

  • Consider Dose Modification:

    • For Grade 3 or higher hypertension that persists despite optimal antihypertensive therapy, treatment with Vatalanib should be interrupted.[1]

    • Once blood pressure is controlled, Vatalanib may be resumed at a reduced dose.[1]

  • Initiate/Adjust Antihypertensive Medication: If not already on antihypertensive medication, initiation of treatment should be considered. If the patient is already on medication, the dosage may need to be adjusted.[7][8]

Managing Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea)

Issue: A patient reports experiencing nausea, vomiting, or diarrhea.

Troubleshooting Steps:

  • Assess Severity: Grade the severity of the symptoms using the CTCAE criteria.

  • Symptomatic Treatment:

    • For nausea and vomiting, consider antiemetic medication.

    • For diarrhea, consider antidiarrheal agents.

  • Dietary Modifications: Advise the patient on dietary modifications that may help alleviate symptoms, such as eating small, frequent meals and avoiding spicy or fatty foods.

  • Hydration: Ensure the patient maintains adequate hydration, especially in cases of vomiting or diarrhea.

  • Dose Modification: If symptoms are severe (Grade 3 or higher) and do not respond to supportive care, a dose reduction or temporary interruption of Vatalanib may be necessary.[1]

Data Presentation

Table 1: Incidence of Common Adverse Events Associated with Vatalanib in Clinical Trials

Adverse EventAll Grades (%)Grade 3/4 (%)Clinical Trial Reference
Hypertension 2520Phase II, Pancreatic Adenocarcinoma[1]
Not specified15 (Grade 3)Phase I, Dose-Escalation[2]
Fatigue 4017Phase II, Pancreatic Adenocarcinoma[1]
Nausea 20Not specifiedPhase II, Pancreatic Adenocarcinoma[1]
Abdominal Pain 1017Phase II, Pancreatic Adenocarcinoma[1]
Elevated Alkaline Phosphatase Not specified15Phase II, Pancreatic Adenocarcinoma[1]
Elevated Transaminases Not specified23 (Grade 3)Phase I, Dose-Escalation[2]

Experimental Protocols

Monitoring for Vatalanib-Induced Hypertension

Objective: To proactively identify and manage hypertension in patients receiving Vatalanib.

Methodology:

  • Baseline Assessment: Measure and record the patient's blood pressure at baseline before initiating Vatalanib treatment.

  • Monitoring Frequency:

    • Monitor blood pressure weekly during the first cycle of Vatalanib therapy.[7][8]

    • After the first cycle, if blood pressure is stable, monitoring can be reduced to every 2-3 weeks.[7][8]

  • Measurement Procedure: Follow standardized procedures for blood pressure measurement to ensure accuracy.

  • Criteria for Intervention: Initiate antihypertensive treatment or adjust existing therapy if blood pressure is consistently above 140/90 mmHg.[7]

  • Dose Modification Criteria: For Grade 3 or higher hypertension (as per CTCAE) that is not controlled with medication, interrupt Vatalanib treatment.[1] The treatment can be resumed at a lower dose once blood pressure is controlled.[1]

Monitoring for Vatalanib-Induced Hepatotoxicity

Objective: To monitor for and manage potential liver injury in patients receiving Vatalanib.

Methodology:

  • Baseline Assessment: Perform baseline liver function tests (LFTs), including ALT, AST, bilirubin, and alkaline phosphatase, before starting Vatalanib.

  • Monitoring Frequency:

    • Repeat LFTs weekly during the first cycle of treatment.

    • Subsequently, monitor LFTs at the beginning of each treatment cycle.

  • Criteria for Intervention:

    • For Grade 3 transaminitis, consider dose modification.[2]

    • In cases of suspected drug-induced liver injury (DILI), follow established guidelines for assessment, which may include stopping the drug and evaluating for other causes.[9][10][11]

  • Dose Modification Criteria: If a patient experiences Grade 3 or higher non-hematological toxicity, including hepatotoxicity, discontinue Vatalanib for one week.[1] If the toxicity improves to Grade 2 or lower, treatment can be resumed at a reduced dose.[1]

Visualizations

Vatalanib_Signaling_Pathway cluster_receptor Cell Membrane cluster_drug cluster_pathway Intracellular Signaling Cascades cluster_outcome Cellular Response VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_Akt STAT STAT Pathway cKIT->STAT Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->cKIT Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival RAS_MAPK->Angiogenesis Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation STAT->Cell_Proliferation Adverse_Event_Workflow cluster_detection Detection cluster_assessment Assessment cluster_management Management cluster_reporting Reporting AE_Observed Adverse Event Observed (e.g., Hypertension) Grade_Severity Grade Severity (CTCAE) AE_Observed->Grade_Severity Assess_Causality Assess Causality Grade_Severity->Assess_Causality Supportive_Care Initiate Supportive Care Assess_Causality->Supportive_Care Dose_Modification Consider Dose Modification (Reduction or Interruption) Assess_Causality->Dose_Modification Continue_Monitoring Continue/Increase Monitoring Supportive_Care->Continue_Monitoring Dose_Modification->Continue_Monitoring Report_to_Sponsor_IRB Report to Sponsor/IRB Continue_Monitoring->Report_to_Sponsor_IRB

References

Interpreting unexpected results in Vatalanib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Vatalanib (PTK787/ZK 222584).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vatalanib?

Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the formation of new blood vessels.[1][2][3] Vatalanib also inhibits other tyrosine kinase receptors, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3] By blocking the signaling pathways of these receptors, Vatalanib is designed to inhibit tumor growth and metastasis.[1][2]

Q2: What are the known off-target effects of Vatalanib?

While Vatalanib is selective for VEGFRs, PDGFR, and c-Kit, it can have off-target effects. At higher concentrations, it may inhibit other kinases.[4] A significant unexpected effect observed with some VEGFR inhibitors is the potential to promote tumor cell invasion and metastasis even while inhibiting primary tumor growth.[5][6] This is thought to be a consequence of increased tumor hypoxia induced by the anti-angiogenic effect.[1]

Q3: What are the common reasons for observing resistance to Vatalanib in vitro?

Resistance to Vatalanib and other kinase inhibitors can arise from several mechanisms:

  • On-target resistance: Mutations in the kinase domain of the target receptor (e.g., VEGFR2) can prevent Vatalanib from binding effectively.

  • Off-target resistance: Activation of alternative signaling pathways can bypass the Vatalanib-induced blockade. For example, upregulation of other pro-angiogenic factors or activation of different receptor tyrosine kinases can compensate for VEGFR inhibition.

  • Drug efflux: Cancer cells may increase the expression of drug efflux pumps, such as ABCB1 and ABCG2, which actively remove Vatalanib from the cell, reducing its intracellular concentration and efficacy.[4]

Troubleshooting Guides

Issue 1: Paradoxical Increase in Tumor Growth or Angiogenesis in vivo

Question: My in vivo experiments with Vatalanib are showing an unexpected increase in tumor volume or vascularization. What could be the cause?

Answer: This paradoxical effect has been observed in some preclinical models.[7] The underlying mechanisms can be complex and may involve:

  • Induction of Hypoxia: Vatalanib's anti-angiogenic activity can lead to increased hypoxia within the tumor. Hypoxia is a potent stimulus for the upregulation of pro-angiogenic factors, including VEGF and Hypoxia-Inducible Factor-1α (HIF-1α), which can lead to a rebound in angiogenesis and tumor growth.[7]

  • Recruitment of Pro-angiogenic Cells: Hypoxia can also trigger the recruitment of bone marrow-derived pro-angiogenic cells to the tumor microenvironment, further contributing to neovascularization.

  • Dosing and Schedule: The timing and dose of Vatalanib administration can influence its efficacy. In some models, initiating treatment on established, hypoxic tumors may be less effective or even counterproductive compared to starting treatment earlier.[7]

Troubleshooting Steps:

  • Assess Tumor Hypoxia: Use techniques like pimonidazole staining or HIF-1α immunohistochemistry on tumor sections to determine if Vatalanib treatment is exacerbating hypoxia.

  • Measure Angiogenic Factors: Quantify the levels of VEGF and other pro-angiogenic cytokines in tumor lysates or plasma via ELISA or Western blot. An increase in these factors post-treatment could explain the paradoxical effect.

  • Optimize Dosing and Schedule: Experiment with different Vatalanib doses and treatment schedules. A "ramp-up" dosing schedule, starting with a lower dose and gradually increasing, has been used in some clinical trials to optimize trough drug levels.[8]

  • Combination Therapy: Consider combining Vatalanib with an inhibitor of a potential escape pathway. For example, combining Vatalanib with an mTOR inhibitor has shown to potentiate its anti-tumor effects in some models.[9][10]

Issue 2: Increased Cancer Cell Invasion or Metastasis in vitro or in vivo

Question: I am observing an increase in cancer cell invasion in my Matrigel assays or a higher metastatic burden in my animal models after Vatalanib treatment, even though proliferation is inhibited. Why is this happening?

Answer: Increased cell invasion is a documented paradoxical effect of some VEGFR inhibitors.[5][6] This is often linked to the cellular response to hypoxia induced by the anti-angiogenic therapy.

Potential Mechanisms:

  • Epithelial-to-Mesenchymal Transition (EMT): Hypoxia can induce EMT, a process where cancer cells lose their epithelial characteristics and gain a more migratory, mesenchymal phenotype.

  • Activation of Alternative Pro-invasive Pathways: Inhibition of VEGFR signaling can lead to the activation of other receptor tyrosine kinases, such as c-Met, which are known to promote cell invasion.[5][6]

Troubleshooting Workflow:

G start Start: Increased Invasion Observed check_emt Assess EMT Markers (e.g., N-cadherin, Vimentin, Snail) via Western Blot or qPCR start->check_emt check_cmet Evaluate c-Met Activation (p-Met) via Western Blot start->check_cmet consider_combo Consider Combination Therapy with a c-Met Inhibitor check_emt->consider_combo EMT Markers Increased optimize_dose Optimize Vatalanib Concentration/Dose check_emt->optimize_dose No Change in EMT Markers check_cmet->consider_combo c-Met Activated check_cmet->optimize_dose c-Met Not Activated alternative_model Use an Alternative Cell Line or Model optimize_dose->alternative_model G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Vatalanib Vatalanib Vatalanib->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G start Start: Cell Invasion Assay coat_insert Coat Transwell Insert with Matrigel start->coat_insert seed_cells Seed Cells in Serum-Free Medium in Insert coat_insert->seed_cells add_chemoattractant Add Complete Medium to Lower Chamber seed_cells->add_chemoattractant incubate Incubate for 24-48 hours add_chemoattractant->incubate remove_noninvading Remove Non-invading Cells incubate->remove_noninvading fix_stain Fix and Stain Invading Cells remove_noninvading->fix_stain quantify Quantify Invaded Cells fix_stain->quantify

References

Vatalanib Dihydrochloride In Vivo Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and administering Vatalanib dihydrochloride in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It primarily targets VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and to a lesser extent, VEGFR-3 (Flt-4), which are crucial for angiogenesis, the formation of new blood vessels.[1][4][5] By inhibiting these receptors, Vatalanib can suppress tumor-driven angiogenesis and metastasis.[6][7] It also shows inhibitory activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms at higher concentrations.[2][4][5][8]

Q2: Which solvents are recommended for dissolving this compound for in vivo use?

This compound is sparingly soluble in aqueous buffers.[9] Therefore, a co-solvent system is typically required for in vivo administration. A commonly used vehicle for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[10] Another option for oral gavage is a suspension in corn oil.[1] For initial solubilization to prepare a stock solution, DMSO is the most effective solvent.[2][9]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1][9] It is soluble in DMSO up to 50 mg/mL (119.12 mM), though warming and sonication may be necessary to achieve complete dissolution.[2][10] It is crucial to use moisture-free DMSO as its presence can reduce the solubility of the compound.[1]

Q4: What is a reliable protocol for preparing this compound for oral administration in animal models?

A frequently cited protocol for preparing a formulation for oral gavage is as follows:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 80 mg/mL).[1]

  • For a final solution, add the DMSO stock to PEG300. For example, to make 1 mL of dosing solution, add 50 μL of the 80 mg/mL DMSO stock to 400 μL of PEG300 and mix until clear.[1]

  • Add Tween-80 to the mixture (e.g., 50 μL) and mix thoroughly.[1]

  • Finally, add saline or ddH2O to reach the final volume (e.g., 500 μL) and mix until the solution is clear.[1]

It is recommended to prepare this working solution fresh on the day of use.[10]

Troubleshooting Guide

Issue: The compound precipitates out of solution during preparation or upon addition of an aqueous component.

  • Possible Cause 1: The solubility limit in the final vehicle has been exceeded.

    • Solution: Try preparing a more dilute final solution. You may need to increase the dosing volume to administer the target dose. Always perform a small-scale pilot test to ensure the compound stays in solution at your desired concentration.

  • Possible Cause 2: The initial DMSO stock was not fully dissolved.

    • Solution: Ensure the this compound is completely dissolved in DMSO before adding other co-solvents. Gentle warming (up to 80°C) and sonication can aid dissolution.[10]

  • Possible Cause 3: The components of the vehicle were not added in the correct order.

    • Solution: Follow the protocol precisely, adding each solvent sequentially and ensuring the solution is clear before adding the next component.[10]

Issue: Inconsistent results are observed between experiments.

  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Solution: Store the solid compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is best to aliquot to avoid repeated freeze-thaw cycles.[1] Aqueous working solutions should be prepared fresh and used the same day.[9][10]

  • Possible Cause 2: Incomplete dissolution of the compound.

    • Solution: Visually inspect your final formulation for any particulate matter before administration. If necessary, briefly sonicate the final solution to ensure homogeneity.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSOup to 85up to 202.51Fresh, anhydrous DMSO is recommended. Warming and sonication may be required.[1]
Water10 - 5023.82 - 119.12Sonication is recommended.[1][10][11]
Ethanol614.29Sonication is recommended.[1][11]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08≥ 4.96A common formulation for in vivo use.[10]
1:10 DMSO:PBS (pH 7.2)~0.09~0.21Illustrates the poor aqueous solubility.[9]

Experimental Protocols

Protocol: Preparation of this compound for Oral Gavage

This protocol provides a method for preparing a 2 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution:

    • Aseptically weigh the required amount of this compound.

    • Dissolve in anhydrous DMSO to a concentration of 40 mg/mL.

    • Ensure complete dissolution, using sonication or gentle warming if necessary. The solution should be clear.

  • Prepare Dosing Vehicle:

    • In a sterile tube, combine the solvents in the following ratio for the final formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare Final Dosing Solution (Example for 1 mL):

    • Start with 400 µL of PEG300.

    • Add 50 µL of the 40 mg/mL this compound stock solution (this will be 10% of the final volume, delivering 2 mg of the compound). Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until fully incorporated.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex gently to ensure a homogenous, clear solution.

  • Administration:

    • Administer to the animal model via oral gavage at the desired dosage (e.g., a 20g mouse receiving 100 µL of a 2 mg/mL solution would get a dose of 10 mg/kg).

    • This solution should be prepared fresh daily.[10]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution for Oral Gavage Vatalanib This compound (Solid Powder) Dissolve Dissolve (Sonication/Warming) Vatalanib->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock High Concentration Stock Solution Dissolve->Stock Mix1 Mix until clear Stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix Tween80->Mix2 Saline Saline/ddH2O Mix3 Final Mix Saline->Mix3 Mix1->Mix2 Mix2->Mix3 FinalSolution Final Dosing Solution (for immediate use) Mix3->FinalSolution

Caption: Workflow for preparing this compound for in vivo oral administration.

Vatalanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Vatalanib Vatalanib VEGFR2 VEGFR-2 (KDR) Vatalanib->VEGFR2 IC50 = 37 nM VEGFR1 VEGFR-1 (Flt-1) Vatalanib->VEGFR1 IC50 = 77 nM PDGFRb PDGFR-β Vatalanib->PDGFRb IC50 = 580 nM cKit c-Kit Vatalanib->cKit IC50 = 730 nM PLCg PLCγ VEGFR2->PLCg PI3K PI3K / Akt VEGFR2->PI3K MAPK Ras / MAPK VEGFR2->MAPK VEGFR1->PLCg VEGFR1->PI3K PDGFRb->PI3K PDGFRb->MAPK cKit->PI3K cKit->MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival Proliferation Proliferation PLCg->Proliferation PI3K->Angiogenesis PI3K->Migration PI3K->Survival PI3K->Proliferation MAPK->Angiogenesis MAPK->Migration MAPK->Survival MAPK->Proliferation

References

Technical Support Center: Managing Vatalanib-Induced Hypertension in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vatalanib in preclinical models. The information is designed to address specific issues related to the management of vatalanib-induced hypertension.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which vatalanib induces hypertension?

A1: Vatalanib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, primarily induces hypertension through several mechanisms.[1][2] Inhibition of the VEGF signaling pathway leads to a decrease in the production of nitric oxide (NO), a key vasodilator.[3][4] This is due to the reduced activation of endothelial nitric oxide synthase (eNOS).[5] Concurrently, there can be an increase in the production of endothelin-1, a potent vasoconstrictor.[3] Some studies also suggest that chronic VEGF inhibition can lead to a reduction in the density of small blood vessels, a phenomenon known as microvascular rarefaction, which increases peripheral vascular resistance.[6][7][8] Vatalanib, specifically, has been shown to increase vascular reactive oxygen species (ROS), which can further impair endothelial function and contribute to hypertension.[9]

Q2: How soon after starting vatalanib administration should I expect to see an increase in blood pressure in my animal models?

A2: The onset of hypertension with VEGF signaling pathway inhibitors can be rapid, often occurring within the first few days to weeks of treatment.[10] In clinical settings, blood pressure elevations are often detected during the first cycle of treatment.[11] Therefore, it is crucial to establish a baseline blood pressure before commencing vatalanib administration and to monitor it frequently, especially during the initial phase of your experiment.

Q3: What are the recommended methods for monitoring blood pressure in preclinical models?

A3: Both direct and indirect methods can be used for blood pressure monitoring in preclinical models, with direct methods generally being more accurate and reliable.[12]

  • Direct Methods: These include implantable telemetry and external fluid-filled catheters. Telemetry is considered the gold standard as it allows for continuous monitoring of conscious, unrestrained animals, providing a more detailed and accurate depiction of blood pressure changes over time.[12]

  • Indirect Methods: The most common indirect method is the tail-cuff method. While less invasive, it provides intermittent measurements and can be influenced by animal stress.[12]

For rigorous studies, direct methods like telemetry are recommended.[12]

Q4: Which antihypertensive agents are recommended for managing vatalanib-induced hypertension in preclinical studies?

A4: There is no single superior class of antihypertensive agents for managing VEGF inhibitor-induced hypertension, and the choice may depend on the specific experimental context.[3] Commonly used classes of antihypertensives include:

  • Calcium Channel Blockers (CCBs): Dihydropyridine CCBs like amlodipine are often effective due to their potent vasodilatory effects.[7][10]

  • Inhibitors of the Renin-Angiotensin System (RAS): This includes ACE inhibitors (e.g., captopril) and Angiotensin II Receptor Blockers (ARBs). Some studies have shown their effectiveness, particularly in cases of mild blood pressure increases.[10] However, other research suggests that targeting the RAAS might not be the most effective strategy.[13]

  • Diuretics: These can be considered, especially if there is evidence of fluid retention.[14]

The selection should also consider potential drug-drug interactions and the specific research question being addressed.[3]

Troubleshooting Guide

Problem: Sudden and severe spike in blood pressure after vatalanib administration.

Possible Cause Suggested Action
Individual animal sensitivity or incorrect dosage. 1. Immediately confirm the correct dosage of vatalanib was administered. 2. Consider temporarily reducing the dose or discontinuing treatment in the affected animal. 3. Administer a fast-acting antihypertensive agent, such as a dihydropyridine calcium channel blocker.[10] 4. Increase the frequency of blood pressure monitoring for all animals in the cohort.
Acute vasoconstriction due to high vatalanib plasma concentration. 1. Review the pharmacokinetic profile of vatalanib in your model.[1] 2. If the spike correlates with peak plasma concentrations, consider adjusting the dosing schedule (e.g., splitting the daily dose if feasible) to maintain a more stable drug level.

Problem: Gradual but persistent increase in blood pressure that is not responding to a single antihypertensive agent.

Possible Cause Suggested Action
Multiple mechanisms contributing to hypertension. 1. Consider combination therapy with antihypertensive agents that have different mechanisms of action. For example, combining a vasodilator like a calcium channel blocker with an ACE inhibitor or a diuretic.[10][14]
Development of microvascular rarefaction. 1. This is a more chronic effect and may be less responsive to standard antihypertensives.[6][7] 2. Ensure that the chosen antihypertensive agents are providing adequate vasodilation to counteract the increased peripheral resistance.

Quantitative Data Summary

Table 1: Incidence of Hypertension with Various VEGF Signaling Pathway Inhibitors (Clinical Data)

Drug All-Grade Hypertension Incidence Grade 3-4 Hypertension Incidence Reference
BevacizumabUp to 24%Up to 16%[3]
Sorafenib23.4%5.7%[3]
Pazopanib~40%15% (severe)[7]
Sunitinib15% - 60%Not specified[6]
Cediranib87%Not specified[13]

Note: This table presents clinical data to provide a general context for the class effect of VEGF inhibitors. Incidence in preclinical models may vary depending on the species, dose, and duration of treatment.

Table 2: Efficacy of Antihypertensive Agents in a Preclinical Model of TKI-Induced Hypertension

Antihypertensive Agent Efficacy in Mild BP Increase (10-15 mmHg) Efficacy in Severe BP Increase (30-50 mmHg) Reference
Captopril (ACEi)EffectiveLess Effective[10]
Nifedipine (CCB)EffectiveEffective[10]

Experimental Protocols

Protocol 1: Blood Pressure Monitoring Using Tail-Cuff Method

  • Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days before starting baseline measurements. This is critical to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Prior to the first dose of vatalanib, obtain at least three separate baseline blood pressure readings on different days.

  • Measurement Procedure:

    • Warm the animal's tail to a suitable temperature to detect the pulse.

    • Place the animal in the restrainer.

    • Position the cuff and sensor on the tail.

    • Take a series of 5-10 measurements and average the readings after discarding any outliers.

  • Monitoring Schedule:

    • Initial Phase (First 2 weeks): Measure blood pressure daily or every other day.

    • Maintenance Phase: Measure blood pressure at least twice weekly for the duration of the study.

Protocol 2: Administration of Antihypertensive Agents

  • Agent Selection: Based on your experimental design and the severity of hypertension, select an appropriate antihypertensive agent (e.g., amlodipine, enalapril).

  • Vehicle Control: Prepare the antihypertensive agent in a suitable vehicle. Administer the vehicle alone to a control group of animals receiving vatalanib.

  • Route of Administration: The route of administration (e.g., oral gavage, drinking water) should be consistent and chosen based on the properties of the selected drug and to minimize stress.

  • Dosing:

    • Start with a low to moderate dose of the antihypertensive agent.

    • Titrate the dose upwards as needed based on blood pressure readings.

    • Monitor blood pressure closely after dose adjustments.

  • Timing: Administer the antihypertensive agent at a consistent time each day. The timing relative to vatalanib administration may need to be optimized depending on the pharmacokinetic profiles of both drugs.

Visualizations

Vatalanib_Hypertension_Pathway cluster_inhibition Vatalanib Action cluster_effects Downstream Effects Vatalanib Vatalanib VEGFR VEGF Receptors (VEGFR1, VEGFR2, VEGFR3) Vatalanib->VEGFR Inhibits eNOS eNOS Activation ↓ ET1 Endothelin-1 (ET-1) ↑ (Vasoconstriction ↑) Rarefaction Microvascular Rarefaction NO Nitric Oxide (NO) ↓ (Vasodilation ↓) eNOS->NO Hypertension Hypertension NO->Hypertension ET1->Hypertension Rarefaction->Hypertension Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_action Intervention cluster_endpoint Study Conclusion A1 Acclimatize Animals to BP Measurement A2 Establish Baseline Blood Pressure A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Administer Vatalanib (and Vehicle/Antihypertensive) A3->B1 B2 Monitor Blood Pressure (e.g., Daily/Weekly) B1->B2 B3 Decision Point: BP > Threshold? B2->B3 D1 Final Blood Pressure Measurement B2->D1 C1 Continue Monitoring B3->C1 No C2 Initiate/Adjust Antihypertensive Therapy B3->C2 Yes C1->B2 C2->B2 D2 Tissue/Data Collection and Analysis D1->D2 Troubleshooting_Guide Start Significant BP Increase Observed in Animal Model Q1 Is the BP increase acute and severe? Start->Q1 A1_Yes 1. Confirm Vatalanib Dose 2. Consider Dose Reduction 3. Administer Fast-Acting CCB Q1->A1_Yes Yes Q2 Is the BP increase gradual and persistent? Q1->Q2 No End Continue Close Monitoring of Blood Pressure A1_Yes->End A2_Yes 1. Initiate Antihypertensive (e.g., CCB or ACEi) 2. If no response, consider combination therapy (e.g., CCB + ACEi) Q2->A2_Yes Yes Q2->End No A2_Yes->End

References

Cell line-specific responses to Vatalanib treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vatalanib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to Vatalanib treatment.

Frequently Asked Questions (FAQs)

Q1: What is Vatalanib and what is its primary mechanism of action?

A1: Vatalanib (also known as PTK787 or ZK222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Vatalanib achieves this by targeting the kinase domains of several receptor tyrosine kinases, primarily all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][4]

Q2: Which signaling pathways are affected by Vatalanib treatment?

A2: Vatalanib treatment primarily impacts signaling pathways downstream of its target receptors. By inhibiting VEGFR, PDGFR, and c-Kit, it can modulate pathways such as the RAS/MEK/ERK and PI3K/Akt signaling cascades, which are critical for cell proliferation, survival, and migration.[4][5] For instance, studies have shown that Vatalanib can lead to the partial inhibition of PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling.[4]

Q3: How should I prepare and store Vatalanib for in vitro experiments?

A3: Vatalanib is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of Vatalanib in 1.19 mL of DMSO.[6] It is recommended to store the lyophilized powder or the stock solution at -20°C, protected from light. Once in solution, it is best to use it within 3 months to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

Q4: What are the typical working concentrations for Vatalanib in cell culture?

A4: The optimal working concentration of Vatalanib can vary depending on the cell line and the specific experimental goals. However, a general starting point for pretreatment is in the range of 0.5-50 μM for 0.5-2 hours before stimulation.[6] For longer-term treatments (up to 72 hours), concentrations may need to be adjusted based on the observed cellular response and potential cytotoxicity.[6]

Troubleshooting Guide

Problem 1: Inconsistent or no observable effect of Vatalanib on my cell line.

  • Possible Cause 1: Cell Line Insensitivity. Not all cell lines are equally sensitive to Vatalanib. The expression levels of its primary targets (VEGFRs, PDGFR, c-Kit) can vary significantly between cell types.

    • Solution: Before starting your experiments, perform a literature search to check if the sensitivity of your cell line to Vatalanib has been previously reported. If not, consider performing a dose-response experiment (e.g., a cell viability assay) across a wide range of concentrations to determine the IC50 value for your specific cell line. It is also advisable to confirm the expression of the target receptors in your cell line using techniques like Western blotting or flow cytometry.

  • Possible Cause 2: Vatalanib Degradation. Improper storage or handling can lead to the degradation of Vatalanib, reducing its efficacy.

    • Solution: Ensure that Vatalanib is stored correctly at -20°C and protected from light.[6] When preparing working solutions, use fresh DMSO and avoid repeated freeze-thaw cycles of the stock solution.[2] It is also recommended to prepare fresh dilutions in culture medium for each experiment.

  • Possible Cause 3: Suboptimal Experimental Conditions. Factors such as cell confluence, serum concentration in the media, and the duration of treatment can all influence the cellular response to Vatalanib.

    • Solution: Standardize your experimental protocols. Ensure that cells are seeded at a consistent density and are in the exponential growth phase when treated. The presence of growth factors in the serum can compete with the inhibitory effect of Vatalanib, so you might consider reducing the serum concentration during treatment, if appropriate for your cell line.

Problem 2: Vatalanib precipitates in the cell culture medium.

  • Possible Cause: Poor Solubility. Vatalanib has limited solubility in aqueous solutions, and high concentrations can lead to precipitation, especially in protein-rich culture media.

    • Solution: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium.[2] When diluting, add the Vatalanib stock solution to the medium dropwise while gently vortexing to ensure proper mixing. Avoid preparing large volumes of Vatalanib-containing medium that will be stored for extended periods. If precipitation persists, consider using a lower concentration or exploring the use of solubilizing agents, though their effects on the cells should be carefully evaluated.

Problem 3: Observed off-target effects or unexpected cellular responses.

  • Possible Cause: Inhibition of Other Kinases. While Vatalanib primarily targets VEGFRs, PDGFR, and c-Kit, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations, potentially affecting other signaling pathways and leading to unexpected phenotypes.[7]

    • Solution: Use the lowest effective concentration of Vatalanib as determined by your dose-response experiments. To confirm that the observed effects are due to the inhibition of the intended targets, consider performing rescue experiments. For example, you could try to overcome the inhibitory effect by adding an excess of the cognate ligand (e.g., VEGF or PDGF) for the targeted receptor. Additionally, using a second, structurally different inhibitor for the same target can help to validate your findings.

Data Presentation: Cell Line-Specific IC50 Values for Vatalanib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Vatalanib in various cell lines and for its primary kinase targets.

Target/Cell LineAssay TypeIC50 (nM)Reference
Kinase Targets
VEGFR-1/Flt-1Kinase Assay77[6]
VEGFR-2/KDRKinase Assay37[2][8]
VEGFR-3Kinase Assay640[6]
PDGFRβKinase Assay580[2]
c-KitKinase Assay730[2]
Cell Lines
HUVECs (Human Umbilical Vein Endothelial Cells)VEGF-stimulated proliferation7.1[2]
HUVECsVEGF-induced autophosphorylation17[6]
VEGFR-2 transfected CHO cellsVEGF-induced autophosphorylation34[6]
A549 (Human Lung Carcinoma)Growth Inhibition (MTT)21,160[9]
Human Pterygial Fibroblasts (HPFs)Proliferation~10,000-100,000[10]
Leiomyosarcoma cell lines (SK-LMS-1, SK-UT-1)Cell Death (VEGF-A stimulated)Effective at inducing cell death[4]
Hepatocellular Carcinoma CellsGrowth InhibitionSignificantly inhibits growth[2]
Multiple Myeloma (MM.1S) cellsProliferationDose-dependent inhibition[6]
Chronic Lymphocytic Leukemia (CLL) cellsApoptosisDose-dependent apoptosis[6]

Experimental Protocols & Workflows

Experimental Workflow for Assessing Vatalanib Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of Vatalanib in a cancer cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Select Cancer Cell Line culture Cell Culture and Maintenance start->culture seed Seed Cells for Experiments culture->seed treat Treat with Vatalanib (Dose-Response and Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (Signaling Pathways) treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_analysis western_analysis Analyze Protein Expression/Phosphorylation western->western_analysis end End: Interpret Results & Determine Cell Line-Specific Response ic50->end apoptosis_analysis->end western_analysis->end

Workflow for evaluating Vatalanib efficacy in vitro.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Vatalanib on a given cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Vatalanib Treatment:

    • Prepare serial dilutions of Vatalanib in complete growth medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the Vatalanib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Vatalanib concentration to determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with Vatalanib using flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Vatalanib at the desired concentrations for the specified time. Include positive and negative controls.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express or Accutase™.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. Centrifuge after each wash and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the signaling pathways affected by Vatalanib.

  • Cell Lysis:

    • After Vatalanib treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Mechanisms of Resistance

Vatalanib Target Signaling Pathways

Vatalanib exerts its effects by inhibiting the tyrosine kinase activity of VEGFR, PDGFR, and c-Kit. This leads to the downregulation of their downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cancer cell proliferation, survival, and angiogenesis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K PDGFR->Ras cKit->PI3K cKit->Ras Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKit Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling.

Potential Mechanisms of Acquired Resistance to Vatalanib

Acquired resistance to tyrosine kinase inhibitors like Vatalanib is a significant challenge in cancer therapy. While specific mechanisms for Vatalanib are still under investigation, general mechanisms of resistance to TKIs can be extrapolated.

G cluster_mechanisms Mechanisms of Acquired Resistance A Target Alteration (e.g., mutations in VEGFR, PDGFR, or c-Kit) B Activation of Bypass Signaling Pathways (e.g., EGFR, FGFR) C Increased Drug Efflux (e.g., upregulation of MDR1 transporters) D Changes in Downstream Effectors (e.g., mutations in Ras or PI3K) E Phenotypic Changes (e.g., Epithelial-to-Mesenchymal Transition - EMT) Vatalanib Vatalanib Treatment Resistance Acquired Resistance Vatalanib->Resistance leads to Resistance->A Resistance->B Resistance->C Resistance->D Resistance->E

Potential mechanisms of acquired resistance to Vatalanib.

References

Vatalanib Technical Support Center: Understanding the Impact of Serum on IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of serum concentration on Vatalanib IC50 values. Vatalanib is a potent, orally available inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis.[1] It also inhibits other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] Accurate determination of its half-maximal inhibitory concentration (IC50) is critical for in vitro studies and drug development.

One of the most common challenges researchers face is the variability in IC50 values, which can often be attributed to the protein content in the cell culture medium, primarily from the addition of serum.

Frequently Asked Questions (FAQs)

Q1: What is Vatalanib and what is its mechanism of action?

A1: Vatalanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2] It primarily functions by inhibiting all known VEGFRs, which are crucial for angiogenesis, the formation of new blood vessels.[1] By blocking the signaling pathways of these receptors, Vatalanib can inhibit tumor growth and metastasis, which rely on the formation of new blood vessels for their nutrient and oxygen supply.[1]

Q2: Why is my experimentally determined IC50 value for Vatalanib different from the reported values?

A2: Discrepancies in IC50 values can arise from various factors, including the specific cell line used, assay conditions (e.g., cell density, incubation time), and the concentration of serum [e.g., Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS)] in the cell culture medium. Vatalanib is known to be highly protein-bound, which can significantly impact its apparent potency in cell-based assays.

Q3: How does serum concentration affect the IC50 value of Vatalanib?

A3: Vatalanib has a high affinity for plasma proteins, with approximately 98% of the drug being bound in plasma.[3] In cell culture medium, Vatalanib will bind to proteins present in the serum, such as albumin. Only the unbound, or "free," fraction of the drug is available to enter the cells and inhibit its target kinases. Therefore, a higher concentration of serum in the medium will result in more Vatalanib being sequestered by serum proteins, leading to a higher apparent IC50 value. This phenomenon is often referred to as an "IC50 shift."

Q4: What is the unbound fraction of Vatalanib and why is it important?

A4: The unbound fraction is the portion of the drug that is not bound to proteins in the plasma or cell culture medium. This is the pharmacologically active portion of the drug. The high plasma protein binding of Vatalanib (approximately 98%) means that only about 2% of the drug is free to exert its biological effect.[3] When designing and interpreting in vitro experiments, it is crucial to consider how the serum concentration in your assay will affect this unbound fraction.

Troubleshooting Guide: Inconsistent Vatalanib IC50 Values

This guide will help you troubleshoot common issues related to inconsistent IC50 values for Vatalanib, with a focus on the impact of serum.

Problem Potential Cause Recommended Solution
Higher than expected IC50 value High serum concentration in culture medium: Vatalanib is highly protein-bound, and serum proteins will reduce the free drug concentration available to the cells.Reduce the serum concentration in your assay medium. A common practice for in vitro drug testing is to use a lower serum concentration (e.g., 0.5-2% FBS) than what is used for routine cell culture (e.g., 10% FBS). For consistency, it is crucial to keep the serum concentration constant across all experiments you wish to compare.
Variable IC50 values between experiments Inconsistent serum concentration: Using different batches or concentrations of serum between experiments can lead to significant variability in IC50 values.Standardize the serum concentration for all your Vatalanib IC50 assays. If possible, use the same batch of serum for a complete set of experiments. Always record the serum type and concentration in your experimental records.
Differences in cell density: The number of cells can influence the effective drug concentration per cell.Ensure that you seed the same number of cells in each well for your IC50 assay. Allow the cells to adhere and reach a consistent growth phase before adding the drug.
Variable incubation time: The duration of drug exposure can affect the observed IC50 value.Use a consistent incubation time for all your experiments. This should be optimized for your specific cell line and assay.
Lower than expected IC50 value Low serum or serum-free conditions: In the absence of serum proteins, a much higher fraction of Vatalanib will be free to act on the cells, resulting in a lower IC50 value.While assays in low-serum or serum-free media can provide information on the intrinsic potency of the drug, be aware that these conditions do not reflect the physiological environment. If you are trying to correlate your in vitro data with in vivo efficacy, it is advisable to perform assays in the presence of a defined serum concentration.

Data Presentation: Expected Impact of Serum on Vatalanib IC50

Assay TypeSerum ConcentrationTargetHypothetical IC50 (nM)
Biochemical (Cell-Free) Kinase Assay0%VEGFR2~37
Cell-Based Proliferation Assay0.5% FBSCellular VEGFR2 inhibitionLower (e.g., 50-100)
Cell-Based Proliferation Assay5% FBSCellular VEGFR2 inhibitionIntermediate (e.g., 200-500)
Cell-Based Proliferation Assay10% FBSCellular VEGFR2 inhibitionHigher (e.g., >1000)

Note: The IC50 values in the cell-based assays are illustrative and will vary depending on the cell line and specific experimental conditions. The trend of increasing IC50 with increasing serum concentration is the key takeaway.

Experimental Protocols

Protocol for Determining Vatalanib IC50 with Varying Serum Concentrations

This protocol provides a framework for assessing the impact of serum on Vatalanib's potency in a cell-based proliferation assay.

1. Materials:

  • Vatalanib (stock solution in DMSO)

  • Target cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium (with 10% FBS)

  • Basal medium (without FBS)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, resazurin, or a kit for BrdU incorporation)

  • Plate reader

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B E Add Vatalanib dilutions to respective wells B->E C Prepare serial dilutions of Vatalanib C->E D Prepare media with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) D->E F Incubate for a defined period (e.g., 48-72 hours) E->F G Add cell proliferation reagent F->G H Incubate as per reagent instructions G->H I Measure signal with a plate reader H->I J Plot dose-response curves I->J K Calculate IC50 values for each serum concentration J->K VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Vatalanib Oral Administration in Mice: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of Vatalanib in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Vatalanib for oral administration in mice?

A1: Vatalanib can be dissolved in several solvents. For in vivo studies in mice, a common formulation involves a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and distilled water (ddH2O)[1]. It is also soluble in DMSO, ethanol, and water to varying degrees[1][2][3]. The choice of solvent system will depend on the desired final concentration and stability of the formulation.

Q2: What is a typical oral dosage range for Vatalanib in mice?

A2: The effective oral dosage of Vatalanib in mice typically ranges from 25 to 100 mg/kg, administered once daily[1][4]. A dosage of 50 mg/kg/day has been specifically used in some studies[5]. The optimal dose may vary depending on the mouse model and the specific experimental goals.

Q3: How should Vatalanib be stored?

A3: Vatalanib, whether in lyophilized powder form or in solution, should be stored at -20°C and protected from light. As a lyophilized powder, it is stable for up to 24 months. Once dissolved, it is recommended to use the solution within 3 months to maintain its potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles[6].

Q4: What is the mechanism of action of Vatalanib?

A4: Vatalanib is a multi-targeted tyrosine kinase inhibitor. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis[6][7][8][9]. It also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms[10][11]. By blocking these signaling pathways, Vatalanib can inhibit tumor growth and metastasis[1][4].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Vatalanib in the formulation - Incorrect solvent ratio- Low temperature- Supersaturation- Ensure the solvent components are mixed in the correct order and proportions as described in the protocol.- Gently warm the solution to aid dissolution, but avoid excessive heat.- Prepare a fresh solution if precipitation persists.
Difficulty in administering the full dose via oral gavage - Incorrect gavage needle size- Improper restraint of the mouse- Esophageal irritation or injury- Use an appropriately sized gavage needle (e.g., 22-24 gauge for adult mice)[12].- Ensure the mouse is properly restrained to prevent movement during administration[12][13].- If resistance is felt, do not force the needle. Withdraw and re-insert gently[12].
Regurgitation or reflux of the administered solution - Excessive administration volume- Incorrect placement of the gavage needle- Keep the administration volume within the recommended limits (typically 5-10 ml/kg for mice)[14].- Ensure the gavage needle reaches the stomach without being inserted too far[12].
Adverse effects in mice post-administration (e.g., lethargy, weight loss) - High dosage- Formulation toxicity- Improper gavage technique- Consider reducing the dosage or the frequency of administration.- Evaluate the tolerability of the vehicle solution in a control group.- Review and refine the oral gavage technique to minimize stress and potential injury to the animal[13][14].

Quantitative Data Summary

Vatalanib Solubility
Solvent Solubility Reference
DMSO21.25 mg/mL to 85 mg/mL[1]
Water10 mg/mL[1]
Ethanol6 mg/mL[1]
Vatalanib In Vitro IC50 Values
Target IC50 (nM) Reference
VEGFR-1 (Flt-1)77[6]
VEGFR-2 (KDR)37[1][4][6]
VEGFR-3 (Flt-4)18-fold less potent than VEGFR-2[1]
PDGFRβ580[1][4]
c-Kit730[1][4]

Experimental Protocols

Protocol 1: Preparation of Vatalanib Formulation for Oral Gavage

This protocol describes the preparation of a Vatalanib formulation suitable for oral administration in mice.

Materials:

  • Vatalanib powder

  • Dimethyl Sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween 80

  • Sterile distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Vatalanib in DMSO. For example, to prepare an 80 mg/mL stock solution, dissolve 80 mg of Vatalanib in 1 mL of fresh DMSO. Vortex until the powder is completely dissolved.

  • Prepare the vehicle solution. In a sterile tube, mix the components in the following order and ratio:

    • 400 µL of PEG300

    • 50 µL of Tween 80

  • Combine the Vatalanib stock with the vehicle. To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL Vatalanib stock solution to the PEG300 and Tween 80 mixture. Vortex thoroughly until the solution is clear.

  • Add distilled water. Add 500 µL of sterile ddH2O to the mixture to bring the final volume to 1 mL. Vortex again to ensure a homogenous solution.

  • Use immediately. It is recommended to use the mixed solution immediately for optimal results[1].

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the prepared Vatalanib formulation to mice via oral gavage.

Materials:

  • Prepared Vatalanib formulation

  • Appropriately sized oral gavage needle (e.g., 22-24 gauge, 1-1.5 inches long with a rounded tip for adult mice)[12]

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Determine the correct dosage. Weigh the mouse accurately to calculate the required volume of the Vatalanib formulation based on the desired mg/kg dose.

  • Prepare the syringe. Draw the calculated volume of the Vatalanib formulation into the syringe fitted with the oral gavage needle. Ensure there are no air bubbles.

  • Restrain the mouse. Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize its head and body. The mouse should be in an upright, vertical position[12][13].

  • Insert the gavage needle. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should slide smoothly without resistance[12][14].

  • Administer the formulation. Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to deliver the Vatalanib formulation.

  • Withdraw the needle. After administration, gently and slowly withdraw the gavage needle.

  • Monitor the mouse. Observe the mouse for a few minutes after the procedure for any signs of distress, such as difficulty breathing or regurgitation[14].

Visualizations

Vatalanib_Signaling_Pathway Vatalanib Vatalanib VEGFR VEGFR (VEGFR-1, -2, -3) Vatalanib->VEGFR Inhibits PDGFR PDGFRβ Vatalanib->PDGFR Inhibits cKit c-Kit Vatalanib->cKit Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation & Survival PDGFR->Cell_Proliferation cKit->Cell_Proliferation Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Caption: Vatalanib's mechanism of action, inhibiting key signaling pathways.

Experimental_Workflow Formulation 1. Vatalanib Formulation (DMSO, PEG300, Tween 80, ddH2O) Dosage_Calc 2. Dosage Calculation (25-100 mg/kg) Formulation->Dosage_Calc Gavage 3. Oral Gavage Administration Dosage_Calc->Gavage Monitoring 4. Animal Monitoring (Adverse Effects) Gavage->Monitoring Data_Collection 5. Data Collection (e.g., Tumor Volume) Monitoring->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis

Caption: Workflow for Vatalanib oral administration experiments in mice.

References

Technical Support Center: PTK787 (Vatalanib) In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of PTK787 (Vatalanib) in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable plasma concentrations of PTK787 in our animal models after oral administration. What are the likely causes?

A1: Low and variable plasma concentrations of PTK787 are common challenges and can be attributed to several factors:

  • Poor Aqueous Solubility: PTK787 is known to have low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.

  • Extensive First-Pass Metabolism: PTK787 is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall. This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.

  • Suboptimal Formulation: The vehicle used to dissolve or suspend PTK787 for oral administration can greatly impact its absorption. An inappropriate formulation may lead to drug precipitation in the GI tract.

  • Autoinduction of Metabolism: Studies have shown that vatalanib can induce its own metabolism over time, leading to decreased systemic exposure after multiple doses.[1]

Q2: What are some recommended starting formulations for oral administration of PTK787 in mice?

A2: For preclinical studies in mice, a common approach is to use a vehicle that can effectively solubilize PTK787 and maintain its stability in the GI tract. Here are a couple of suggested formulations:

  • DMSO/PEG300/Tween 80/Water: A formulation consisting of DMSO, PEG300, Tween 80, and water can be effective. One suggested protocol involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween 80, and finally water.[2]

  • DMSO/Corn Oil: For some applications, a simple mixture of DMSO and corn oil can be utilized.[2]

It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Q3: Are there more advanced formulation strategies to improve the oral bioavailability of PTK787?

A3: Yes, several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like PTK787:

  • Lipophilic Salts and Lipid-Based Formulations: Converting PTK787 into a lipophilic salt can significantly increase its solubility in lipid-based excipients. These lipid-based formulations can, in turn, enhance oral absorption.[3][4]

  • Amorphous Solid Dispersions (ASDs): ASDs are a proven technique to improve the solubility and dissolution rate of crystalline drugs with pH-dependent solubility, a common characteristic of tyrosine kinase inhibitors.[5][6]

Q4: What is a typical oral dosage range for PTK787 in mouse models of cancer?

A4: Based on preclinical studies, a common once-daily oral dosage range for PTK787 in mouse xenograft models is 25-100 mg/kg.[2][7] The optimal dose will depend on the specific tumor model and the experimental endpoint.

Q5: How does food intake affect the pharmacokinetics of PTK787?

A5: The effect of food on the absorption of tyrosine kinase inhibitors can be variable. For some, administration with food, particularly a high-fat meal, can increase bioavailability. However, for others, it may have no significant effect or even decrease absorption. For PTK787, it is advisable to be consistent with the feeding schedule of the animals during the study (i.e., always dose in a fasted or fed state) to minimize variability.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of PTK787 in Mice

Dosage (mg/kg, p.o.)Plasma Exposure (AUC, µM·h)Vehicle/FormulationAnimal ModelReference
5062.4 (± 16.0)Not SpecifiedB16/BL6 Melanoma[8]
50Plasma concentrations remained above 1 µM for over 8 hoursNot SpecifiedNude Mice[7]

Experimental Protocols

Protocol 1: Preparation of PTK787 Formulation for Oral Gavage in Mice

This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo studies.[2]

Materials:

  • PTK787 dihydrochloride

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection or deionized water

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of PTK787 and dissolve it in a minimal amount of fresh DMSO. For example, to prepare a 4 mg/mL final concentration, you could start with an 80 mg/mL stock in DMSO.

  • Add PEG300: To the DMSO stock solution, add PEG300. Using the example above, for a 1 mL final solution, add 400 µL of PEG300 to 50 µL of the 80 mg/mL DMSO stock. Mix thoroughly until the solution is clear.

  • Add Tween 80: Add Tween 80 to the mixture. For a 1 mL final solution, add 50 µL of Tween 80. Mix until the solution is clear.

  • Add Water: Slowly add sterile water to reach the final desired volume. For a 1 mL final solution, add 500 µL of water.

  • Final Mixture: The final mixture should be a clear solution. It is recommended to use this formulation immediately after preparation for optimal results.

Administration:

  • Administer the formulation to mice via oral gavage at the desired dose. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg).

Visualizations

PTK787 Bioavailability Challenges cluster_absorption Gastrointestinal Tract cluster_metabolism Liver Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Poor Aqueous Solubility Absorption Absorption Dissolution->Absorption First-Pass Metabolism First-Pass Metabolism Absorption->First-Pass Metabolism Portal Vein Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Reduced Bioavailability Troubleshooting Workflow Start Low/Variable In Vivo Efficacy Check Formulation Is the formulation optimized? Start->Check Formulation Improve Solubility Enhance Solubility: - Lipophilic Salts - Amorphous Solid  Dispersions Check Formulation->Improve Solubility No Optimize Vehicle Optimize Vehicle: - DMSO/PEG300/Tween 80 - Lipid-based formulations Check Formulation->Optimize Vehicle Partially Review Dosing Regimen Is the dosing regimen appropriate? Check Formulation->Review Dosing Regimen Yes Improved Bioavailability Improved Bioavailability Improve Solubility->Improved Bioavailability Optimize Vehicle->Improved Bioavailability Adjust Dose Adjust Dose: - Increase dose - Consider BID dosing Review Dosing Regimen->Adjust Dose No Assess Metabolism Is first-pass metabolism a factor? Review Dosing Regimen->Assess Metabolism Yes Adjust Dose->Improved Bioavailability Co-administration Consider co-administration with a CYP3A4 inhibitor (in specific research contexts) Assess Metabolism->Co-administration Co-administration->Improved Bioavailability Signaling Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Signal Transduction Signal Transduction (e.g., PI3K/Akt, MAPK) VEGFR->Signal Transduction PTK787 PTK787 (Vatalanib) PTK787->VEGFR Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Signal Transduction->Angiogenesis

References

Vatalanib degradation products and their activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vatalanib

Welcome to the technical support center for Vatalanib (also known as PTK787 or ZK-222584). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Vatalanib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Vatalanib and what is its primary mechanism of action?

Vatalanib is an orally active, small molecule protein kinase inhibitor that plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels.[1] It primarily targets the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[2][3] Additionally, it shows inhibitory activity against Platelet-Derived Growth Factor (PDGF) receptor and c-KIT.[2][3] Its potent inhibition of these pathways makes it a subject of investigation for the treatment of various solid tumors.[3]

Q2: Are there known degradation products of Vatalanib?

Currently, there is limited publicly available information specifically detailing the chemical degradation products of Vatalanib that may arise from environmental factors such as light, heat, or pH variations. The known compounds related to Vatalanib are its in-vivo metabolites.

Q3: What are the known metabolites of Vatalanib and are they active?

Vatalanib is primarily cleared through oxidative metabolism.[3] Two major metabolites have been identified:

  • CGP-84368/ZK-260120

  • NVP-AAW378/ZK-261557

Both of these metabolites are considered pharmacologically inactive.[3]

Q4: Why is it important to consider the stability of Vatalanib in my experiments?

The stability of any compound is critical for the reproducibility and accuracy of experimental results. Degradation of Vatalanib could lead to a decrease in its effective concentration, resulting in a diminished biological effect. Furthermore, any degradation products formed could potentially have off-target effects or interfere with analytical measurements. Therefore, understanding and controlling the stability of Vatalanib in your specific experimental conditions is paramount.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with Vatalanib, which could be indicative of compound degradation.

Issue Possible Cause Related to Degradation Troubleshooting Steps
Inconsistent results in cell-based assays Vatalanib may be degrading in the cell culture media over the course of the experiment, leading to a variable effective concentration.1. Prepare fresh stock solutions of Vatalanib for each experiment. 2. Minimize the exposure of Vatalanib-containing media to light and elevated temperatures. 3. Consider performing a time-course experiment to assess the stability of Vatalanib in your specific media and conditions. Analyze samples at different time points using a validated analytical method (e.g., HPLC).
Loss of compound activity over time Improper storage of Vatalanib stock solutions can lead to gradual degradation.1. Store Vatalanib powder at -20°C for long-term storage. 2. For stock solutions in solvent, aliquot and store at -80°C for up to one year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles. 3. Before use, visually inspect stock solutions for any signs of precipitation or color change.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) These peaks may represent degradation products of Vatalanib.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and use them as markers. 2. Develop a stability-indicating analytical method that can resolve Vatalanib from its potential degradation products.

Quantitative Data Summary

As there is no publicly available data on the activity of Vatalanib's chemical degradation products, this section provides the known activity of the parent compound, Vatalanib, against its primary targets. Researchers should aim to generate similar data for any identified degradation products to assess their potential impact on experimental outcomes.

Table 1: In-vitro Inhibitory Activity of Vatalanib

Target KinaseIC50 (nM)
VEGFR-2 (KDR)37
VEGFR-1 (Flt-1)77
PDGFR-β580
c-KIT730
VEGFR-3 (Flt-4)660
c-FMS1400

Data sourced from Abcam product datasheet.

Experimental Protocols

The following are generalized protocols for assessing the stability of Vatalanib and the activity of any potential degradation products.

Protocol 1: Forced Degradation Study of Vatalanib

Objective: To intentionally degrade Vatalanib under various stress conditions to generate potential degradation products for analytical method development and characterization.

Materials:

  • Vatalanib

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol

  • Water (HPLC grade)

  • HPLC system with a UV detector or Mass Spectrometer

Methodology:

  • Acid Hydrolysis: Dissolve Vatalanib in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve Vatalanib in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve Vatalanib in a solution of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep solid Vatalanib in an oven at 105°C for 24 hours.

  • Photodegradation: Expose a solution of Vatalanib to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with a control sample of undegraded Vatalanib, using a suitable HPLC method to separate the parent compound from any degradation products.

Protocol 2: Kinase Activity Assay for Vatalanib and its Degradation Products

Objective: To determine the inhibitory activity of Vatalanib and its identified degradation products against target kinases (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Vatalanib and isolated degradation products

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2)

  • Radiolabeled ATP ([γ-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

Methodology:

  • Prepare a reaction mixture containing the assay buffer, recombinant VEGFR-2 kinase, and the substrate.

  • Add varying concentrations of Vatalanib or its degradation products to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if using a radioactive method).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's protocol to measure the generated ADP.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Vatalanib_Signaling_Pathway Vatalanib Signaling Pathway Inhibition cluster_receptor VEGF Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR-2 (KDR) PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Vatalanib Vatalanib Vatalanib->VEGFR VEGF VEGF VEGF->VEGFR

Caption: Vatalanib inhibits VEGFR-2 signaling pathways.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Vatalanib Vatalanib Bulk Drug Acid Acid Hydrolysis (0.1M HCl, 60°C) Vatalanib->Acid Alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) Vatalanib->Alkali Oxidation Oxidation (3% H2O2, RT) Vatalanib->Oxidation Thermal Thermal (105°C, Solid) Vatalanib->Thermal Photo Photolytic (UV light, 254nm) Vatalanib->Photo Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterization of Degradation Products (e.g., MS, NMR) Analysis->Characterization Activity Activity Assessment of Degradation Products (e.g., Kinase Assay) Characterization->Activity

Caption: Workflow for forced degradation studies.

References

Adjusting for Vatalanib's half-life in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the multi-targeted tyrosine kinase inhibitor, Vatalanib. Given its relatively short half-life, careful consideration of experimental parameters is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vatalanib?

A1: Vatalanib is an orally bioavailable angiogenesis inhibitor that selectively targets the tyrosine kinase domains of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor (PDGF) receptor, and c-KIT.[1] By inhibiting these receptors, Vatalanib blocks downstream signaling pathways involved in tumor cell proliferation, migration, and angiogenesis.

Q2: What is the half-life of Vatalanib and how should this be considered in my in vitro experiments?

A2: Vatalanib has a plasma half-life of approximately 4 to 6 hours in humans.[2][3] While the in vitro half-life can vary based on the cell culture conditions and metabolic capacity of the cells, its short stability is a critical factor. For short-term experiments (e.g., up to 8 hours), a single dose may be sufficient. However, for long-term experiments (e.g., 24, 48, or 72 hours), the concentration of active Vatalanib will decrease over time. To maintain a consistent inhibitory pressure, it is recommended to either replace the media with freshly prepared Vatalanib at regular intervals (e.g., every 8-12 hours) or to consider the decreasing concentration when interpreting endpoint data.

Q3: How should I prepare and store Vatalanib?

A3: Vatalanib is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of Vatalanib in 1.19 ml of DMSO.[4] It is recommended to store the lyophilized powder and stock solutions at -20°C, protected from light.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4] Once in solution, it is advised to use it within 3 months to maintain its potency.[4]

Q4: At what concentrations should I use Vatalanib in my cell-based assays?

A4: The effective concentration of Vatalanib will vary depending on the cell line and the specific biological question being addressed. As a starting point, typical working concentrations for in vitro experiments range from 0.5 to 50 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of Vatalanib in my long-term cell culture experiment.

  • Possible Cause: Depletion of active Vatalanib due to its short half-life.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Ensure your Vatalanib stock solution has been stored correctly and is within its recommended shelf life.[4]

    • Optimize Dosing Schedule: For experiments lasting longer than 8-12 hours, consider replacing the culture medium with fresh medium containing Vatalanib every 8-12 hours to maintain a steady concentration.

    • Increase Initial Concentration: If media changes are not feasible, you may need to use a higher initial concentration to compensate for the degradation over time. However, be cautious of potential off-target effects at very high concentrations.

    • Verify Target Expression: Confirm that your cell line expresses the target receptors (VEGFRs, PDGFR, c-KIT) at sufficient levels.

Issue 2: I am seeing high variability between replicate wells in my cell viability assay.

  • Possible Cause: Inconsistent Vatalanib concentration across wells or issues with the assay itself.

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixing: When preparing your treatment dilutions, ensure the Vatalanib stock solution is thoroughly mixed into the culture medium before adding it to the cells.

    • Check for Drug Precipitation: Vatalanib is soluble in DMSO and water.[4] However, at high concentrations in culture media, it may precipitate. Visually inspect your treatment media for any signs of precipitation. If observed, try preparing fresh dilutions and ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).

    • Assay Controls: Include appropriate controls in your experiment, such as vehicle-only (DMSO) controls and positive controls (if available), to assess the health of your cells and the assay performance.

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can lead to variability in the results.

Data Presentation

Vatalanib Pharmacokinetic and In Vitro Activity Data
ParameterValueSpecies/SystemReference
Half-Life (t½) ~ 4-6 hoursHuman Plasma[2][3]
Metabolism Primarily via Cytochrome P450 3A4 (CYP3A4)Human[2]
VEGFR-1 (Flt-1) IC50 77 nMIn vitro kinase assay[4]
VEGFR-2 (KDR) IC50 37 nMIn vitro kinase assay[4]
VEGFR-3 (Flt-4) IC50 640 nMIn vitro kinase assay[4]
PDGFRβ IC50 580 nMIn vitro kinase assay[5]
c-Kit IC50 730 nMIn vitro kinase assay[5]
HUVEC Proliferation IC50 7.1 nMCell-based assay[5]

Experimental Protocols

Protocol 1: Determining the IC50 of Vatalanib using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vatalanib Preparation: Prepare a series of dilutions of Vatalanib in your complete cell culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0 µM (vehicle control).

  • Treatment: Remove the old medium from the cells and replace it with the Vatalanib-containing medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). For longer time points, consider a media change with fresh Vatalanib as discussed in the troubleshooting section.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the Vatalanib concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Vatalanib Washout Experiment to Assess Reversibility of Inhibition
  • Initial Treatment: Treat cells with Vatalanib at a concentration known to cause a significant biological effect (e.g., 2-3 times the IC50) for a defined period (e.g., 6-8 hours).

  • Washout:

    • Aspirate the Vatalanib-containing medium.

    • Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add fresh, drug-free complete medium to the cells.

  • Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and perform a downstream analysis to assess the recovery of the signaling pathway or biological phenotype that was inhibited by Vatalanib (e.g., Western blot for p-VEGFR2, cell migration assay).

  • Controls: Include a set of cells that are continuously treated with Vatalanib and a vehicle control group for comparison.

  • Data Interpretation: A return of the measured parameter to the levels of the vehicle control indicates that the inhibitory effect of Vatalanib is reversible. The rate of recovery can provide insights into the kinetics of drug dissociation and the turnover of the target protein.

Mandatory Visualizations

Vatalanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF/PDGF VEGFR_PDGFR VEGFR / PDGFR VEGF->VEGFR_PDGFR Binds to TKD Tyrosine Kinase Domain VEGFR_PDGFR->TKD Activates Vatalanib Vatalanib Vatalanib->TKD Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) TKD->Downstream Phosphorylates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Leads to

Caption: Vatalanib's mechanism of action on the VEGF/PDGF signaling pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Vatalanib Serial Dilutions seed_cells->prepare_drug treat_cells Treat Cells with Vatalanib prepare_drug->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of Vatalanib.

Troubleshooting_Logic issue Issue: No/Low Vatalanib Efficacy in Long-term Assay cause1 Possible Cause 1: Vatalanib Degradation issue->cause1 cause2 Possible Cause 2: Incorrect Concentration issue->cause2 cause3 Possible Cause 3: Cell Line Resistance issue->cause3 solution1 Solution: Replenish Media with Fresh Vatalanib cause1->solution1 solution2 Solution: Verify Stock Concentration and Dilutions cause2->solution2 solution3 Solution: Confirm Target Expression (e.g., Western Blot) cause3->solution3

Caption: Troubleshooting logic for Vatalanib efficacy issues.

References

Validation & Comparative

Vatalanib vs. Sunitinib: A Comparative Analysis in Preclinical Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vatalanib (PTK787/ZK 222584) and Sunitinib (SU11248) in the context of preclinical renal cell carcinoma (RCC) research. We delve into their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols used to generate this data, offering a comprehensive resource for evaluating these two prominent tyrosine kinase inhibitors (TKIs).

Introduction and Mechanism of Action

Renal cell carcinoma is a highly vascularized tumor, making it particularly susceptible to anti-angiogenic therapies.[1] Both Vatalanib and Sunitinib are orally available, small-molecule multi-kinase inhibitors designed to disrupt tumor angiogenesis and proliferation by targeting key receptor tyrosine kinases (RTKs).[2][3]

Sunitinib is a multi-targeted RTK inhibitor approved by the FDA for the treatment of advanced RCC.[4] Its primary mechanism involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2][4] Sunitinib also inhibits other RTKs such as KIT, FLT3, RET, and CSF-1R, contributing to its direct anti-tumor effects.[1][4] Preclinical studies have shown that Sunitinib's primary action against RCC is through this potent anti-angiogenic effect on tumor endothelium, rather than by directly inhibiting the proliferation of RCC tumor cells at pharmacologically relevant concentrations.[5]

Vatalanib is an investigational anti-angiogenic agent that also targets VEGFRs and PDGFRs, thereby inhibiting tumor-driven blood vessel formation.[3] It selectively inhibits the tyrosine kinase domains of all known VEGF receptors, in addition to PDGFR and c-KIT.[3] Its potent inhibition of VEGFR-2 (KDR), a key mediator of the angiogenic signal, underscores its mechanism as an anti-angiogenic therapy.[6]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

TKI_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling VEGFR VEGFR Survival Cell Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Migration Cell Migration PDGFR->Migration Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Vatalanib and Sunitinib inhibit VEGFR and PDGFR signaling.

Comparative Kinase Inhibition Profile

The potency and selectivity of TKIs are critical determinants of their efficacy and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Target KinaseVatalanib IC50 (nM)Sunitinib IC50 (nM)Primary Function in RCC
VEGFR-1 (Flt-1) ~660[6]10 - 90[7][8]Angiogenesis, Endothelial Cell Migration
VEGFR-2 (KDR/Flk-1) 37[6][7]43 - 80[7][8]Angiogenesis, Vascular Permeability
VEGFR-3 (Flt-4) 660[6]10 - 20[7][8]Lymphangiogenesis
PDGFR-β Not specified2[7]Pericyte Recruitment, Vessel Maturation
c-KIT Inhibitor[3]68[7]Tumor Cell Proliferation (in some cancers)

Note: IC50 values can vary between different assays and experimental conditions.

In Vitro Efficacy in RCC Models

In vitro studies are fundamental for assessing the direct effects of compounds on cancer and endothelial cells. Key parameters evaluated include cell proliferation, survival, and migration.

AssayCell TypeVatalanibSunitinib
Endothelial Cell Proliferation HUVECsIC50 = 7.1 nM (VEGF-induced)[6]Inhibits at 0.01–0.1 µmol/L (VEGF-induced)[5]
RCC Cell Proliferation Various RCC linesNo significant effect on cells lacking VEGF receptors.[6]No significant inhibition at pharmacologically relevant concentrations (~0.1 µmol/L).[5]
Endothelial Cell Migration HUVECsDose-dependent suppression.[6]Inhibits at pharmacologically relevant concentrations.[5]
Experimental Protocols: In Vitro Assays

Endothelial Cell Proliferation Assay (BrdU Incorporation):

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial cell growth medium.

  • Starvation: After 24 hours, the medium is replaced with a basal medium containing 0.5% FBS for serum starvation.

  • Treatment: Cells are pre-incubated with varying concentrations of Vatalanib or Sunitinib for 1 hour.

  • Stimulation: Recombinant human VEGF is added to stimulate proliferation.

  • BrdU Labeling: After 24-48 hours, BrdU (5-bromo-2'-deoxyuridine) is added to the wells for the final 4 hours of incubation.

  • Detection: The assay is stopped, and cells are fixed. An anti-BrdU antibody conjugated to peroxidase is added. The substrate is then added, and the colorimetric change, proportional to the amount of incorporated BrdU, is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

RCC Xenograft Tumor Growth Assay:

  • Cell Culture: Human RCC cell lines (e.g., 786-O, A498) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.[9]

  • Cell Implantation: A specific number of cells (e.g., 1-5 x 10^6) are suspended in a mixture of media and Matrigel and are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. Vatalanib or Sunitinib is administered orally (p.o.) at a specified dose and schedule (e.g., Sunitinib at 40 mg/kg/day).[10][11] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis like histology or immunoblotting.[11]

In Vivo Efficacy in RCC Xenograft Models

Animal models are crucial for evaluating the systemic efficacy and anti-angiogenic effects of cancer drugs in a more complex biological environment.

ParameterVatalanibSunitinib
Tumor Growth Inhibition Dose-dependent inhibition of growth and metastases of several human carcinomas in nude mice (25-100 mg/kg, p.o.).[6]Prevents tumor growth and induces regression of established xenografts (40 mg/kg, p.o.).[10] A 91% reduction in tumor volume was observed in a patient-derived xenograft (PDX) model.[11]
Microvessel Density (MVD) Dose-dependent inhibition of angiogenesis in growth factor implant models.[6]Marked reduction in MVD in xenograft tumors.[5][10]
Mechanism Primarily anti-angiogenic.[6]Primarily acts on tumor endothelium (anti-angiogenic) rather than directly on tumor cells.[5]

The following diagram outlines a typical workflow for an in vivo xenograft study.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A 1. Culture RCC Cell Line B 2. Inject Cells into Mice A->B C 3. Allow Tumors to Establish B->C D 4. Randomize Mice into Groups C->D E1 Control Group (Vehicle) E2 Vatalanib Group E3 Sunitinib Group F 5. Monitor Tumor Volume & Body Weight E1->F E2->F E3->F G 6. Excise Tumors at Endpoint F->G H 7. Analyze Data (TGI, MVD, etc.) G->H

Caption: Standard workflow for a preclinical RCC xenograft study.

Summary and Conclusion

Both Vatalanib and Sunitinib demonstrate potent anti-angiogenic properties by targeting key tyrosine kinase receptors, particularly VEGFRs.

  • Potency: Based on available in vitro data, Vatalanib shows a higher potency against VEGFR-2 (IC50: 37 nM) compared to Sunitinib (IC50: 43-80 nM).[6][7][8] Conversely, Sunitinib is significantly more potent against PDGFR-β (IC50: 2 nM).[7] This difference in kinase inhibition profiles may translate to variations in efficacy and toxicity.

  • Mechanism: Preclinical evidence for both drugs points towards a primary mechanism of action that is anti-angiogenic, targeting the tumor vasculature rather than inducing direct cytotoxicity on the RCC cells themselves at clinically relevant doses.[5][6]

  • In Vivo Efficacy: Both compounds have demonstrated significant tumor growth inhibition in RCC xenograft models, validating their anti-angiogenic activity in a systemic setting.[6][10][11]

References

Vatalanib vs. Sorafenib: A Comparative Analysis of Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the kinase inhibition profiles of two prominent multi-kinase inhibitors: Vatalanib and Sorafenib. The information presented is collated from publicly available experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action and target specificities.

Kinase Inhibition Profile: Quantitative Comparison

The inhibitory activity of Vatalanib and Sorafenib against a panel of key kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the distinct selectivity profiles of each compound.

Kinase TargetVatalanib IC50 (nM)Sorafenib IC50 (nM)
VEGFR Family
VEGFR-1 (Flt-1)77[1][2][3]26
VEGFR-2 (KDR/Flk-1)37[1][2][3]90[4]
VEGFR-3 (Flt-4)640[3]20[4]
PDGFR Family
PDGFR-β580[1]57[4]
Raf Family
Raf-1 (C-Raf)No significant activity reported6[4]
B-RafNo significant activity reported22[4]
B-Raf (V600E mutant)No significant activity reported38
Other Key Kinases
c-Kit730[1]68[4]
Flt-3No significant activity reported58[4], 59[4]
FGFR-1No significant activity reported580[4]
RETNo significant activity reported43
c-FmsInhibits[2]Not reported

Experimental Protocols

The IC50 values presented in this guide are predominantly derived from in vitro kinase assays. While specific laboratory protocols may vary, the general methodology involves the following steps:

General In Vitro Kinase Assay (Filter-Binding Method)

This method quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1), and a buffer solution with necessary co-factors such as MgCl2.

  • Inhibitor Addition: Serial dilutions of the kinase inhibitor (Vatalanib or Sorafenib) are added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated [γ-33P]ATP is removed by washing the filter membrane.

  • Quantification: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.

  • IC50 Determination: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis. A common approach for this is linear regression analysis of the percentage inhibition.[1]

Cell-Based Assays (e.g., VEGF-induced Proliferation)

To assess the cellular activity of these inhibitors, assays measuring the biological response to growth factor stimulation are employed.

  • Cell Culture: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in appropriate growth media.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the inhibitor for a specific duration.

  • Stimulation: The cells are then stimulated with a growth factor, such as Vascular Endothelial Growth Factor (VEGF).

  • Proliferation Measurement: Cell proliferation is assessed using methods like BrdU incorporation or direct cell counting.

  • IC50 Calculation: The concentration of the inhibitor that reduces the VEGF-induced proliferation by 50% is determined. Vatalanib, for instance, has been shown to inhibit VEGF-induced thymidine incorporation in HUVECs with an IC50 of 7.1 nM.[1]

Signaling Pathways and Mechanisms of Action

Vatalanib and Sorafenib exert their anti-cancer effects by targeting distinct but overlapping signaling pathways critical for tumor growth, proliferation, and angiogenesis.

Vatalanib's Mechanism of Action

Vatalanib primarily functions as an angiogenesis inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6] By blocking the ATP-binding site of these receptor tyrosine kinases, Vatalanib inhibits VEGF-mediated signaling, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation within tumors.[7] Its activity against PDGFR-β and c-Kit is less potent.[1]

Vatalanib_Pathway VEGF VEGF VEGFR VEGFR (VEGFR-1, -2, -3) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Vatalanib Vatalanib Vatalanib->VEGFR PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Vatalanib inhibits angiogenesis by blocking VEGFR signaling.
Sorafenib's Dual Mechanism of Action

Sorafenib exhibits a dual mechanism of action by targeting both the Raf/MEK/ERK signaling pathway involved in tumor cell proliferation and the VEGFR/PDGFR signaling pathways crucial for angiogenesis.[8][9] This broader spectrum of activity allows Sorafenib to simultaneously inhibit tumor growth directly and cut off its blood supply.[8][9] Sorafenib is a potent inhibitor of Raf-1 and B-Raf kinases.[4]

Sorafenib_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Ras Ras Raf Raf Kinases (Raf-1, B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation VEGF_PDGF VEGF / PDGF VEGFR_PDGFR VEGFR / PDGFR VEGF_PDGF->VEGFR_PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Sorafenib->VEGFR_PDGFR

Sorafenib's dual inhibition of proliferation and angiogenesis pathways.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the kinase inhibition profiles of two compounds like Vatalanib and Sorafenib.

Comparative_Workflow start Start: Select Kinase Inhibitors (Vatalanib & Sorafenib) assay_selection Select Panel of Kinases (e.g., VEGFR, PDGFR, Raf) start->assay_selection in_vitro_assay Perform In Vitro Kinase Assays assay_selection->in_vitro_assay cell_based_assay Conduct Cell-Based Assays (e.g., Proliferation, Migration) assay_selection->cell_based_assay ic50 Determine IC50 Values in_vitro_assay->ic50 data_analysis Comparative Data Analysis - Selectivity Profile - Potency Comparison ic50->data_analysis cellular_ic50 Determine Cellular IC50 Values cell_based_assay->cellular_ic50 cellular_ic50->data_analysis conclusion Conclusion: Define Differential Kinase Inhibition Profiles data_analysis->conclusion

Workflow for comparing kinase inhibitor profiles.

References

Vatalanib's Efficacy Across Diverse Tumor Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Vatalanib's efficacy in various tumor types, offering an objective comparison with alternative targeted therapies. Detailed experimental data, methodologies, and pathway visualizations are presented to support researchers in their exploration of anti-angiogenic cancer therapies.

Introduction

Vatalanib (PTK787/ZK 222584) is an orally active, small molecule tyrosine kinase inhibitor that plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] By blocking these signaling pathways, Vatalanib can effectively stifle tumor growth and metastasis. This guide delves into the efficacy of Vatalanib across different cancers and compares its performance with other established targeted therapies.

Mechanism of Action: Targeting Angiogenesis

Vatalanib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets include:

  • VEGFR-1, -2, and -3: Inhibition of these receptors blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This leads to reduced endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]

  • PDGFR-β: By inhibiting PDGFR-β, Vatalanib disrupts the signaling that supports the pericytes surrounding blood vessels, leading to vessel destabilization.

  • c-Kit: Inhibition of c-Kit is particularly relevant in certain tumors like gastrointestinal stromal tumors (GISTs), where mutations in this receptor are a key driver of tumor growth.

The following diagram illustrates the signaling pathways targeted by Vatalanib.

Vatalanib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream\nSignaling Downstream Signaling VEGFR->Downstream\nSignaling PDGFR->Downstream\nSignaling c-Kit c-Kit c-Kit->Downstream\nSignaling Proliferation Proliferation Downstream\nSignaling->Proliferation Migration Migration Downstream\nSignaling->Migration Survival Survival Downstream\nSignaling->Survival Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->c-Kit

Vatalanib's inhibition of key signaling pathways.

Comparative Efficacy of Vatalanib and Alternatives

The following tables summarize the in vitro and clinical efficacy of Vatalanib compared to other targeted therapies across various tumor types.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugTargetCell LineIC50 (nM)Tumor Type
Vatalanib VEGFR2 (KDR)(Cell-free assay)37-
VEGFR1 (Flt-1)(Cell-free assay)77-
c-Kit(Cell-free assay)730-
PDGFRβ(Cell-free assay)580-
HUVEC proliferationHUVEC7.1-
Sunitinib KIT (exon 13 V654A)GIST-V654A45GIST
KIT (exon 14 T670I)GIST-T670I5-200GIST
VEGFR1-2-
VEGFR2-70-
VEGFR3-17-
PDGFRα/β-2-
Sorafenib HepG2HepG26100Hepatocellular Carcinoma
HuH-7HuH-72600Hepatocellular Carcinoma
PLC/PRF/5PLC/PRF/57400Hepatocellular Carcinoma
Hep3BHep3B3600Hepatocellular Carcinoma
Regorafenib KIT (exon 14 T670I)GIST-T670I5-200GIST
Axitinib VEGFR-1, -2, -3(in vitro)sub-nanomolar-

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Clinical Efficacy: Key Clinical Trial Outcomes

The following table presents key outcomes from pivotal clinical trials of Vatalanib and its comparators.

DrugTrial NameTumor TypeTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Vatalanib CONFIRM-1 & 2Metastatic Colorectal CancerVatalanib + FOLFOX4 vs. Placebo + FOLFOX4No significant improvementNo significant improvement-
Phase IIAdvanced Pancreatic CancerVatalanib-2 months2 partial responses
Bevacizumab Study 2107Metastatic Colorectal CancerBevacizumab + IFL vs. Placebo + IFL20.3 months vs. 15.6 months10.6 months vs. 6.2 months45% vs. 35%
Regorafenib CORRECTMetastatic Colorectal CancerRegorafenib vs. Placebo6.4 months vs. 5.0 months[3]1.9 months vs. 1.7 months1% vs. 0.4%
Axitinib AXISAdvanced Renal Cell CarcinomaAxitinib vs. Sorafenib-6.7 months vs. 4.7 months[4]19.4% vs. 9.4%[5]
Sorafenib SHARPAdvanced Hepatocellular CarcinomaSorafenib vs. Placebo10.7 months vs. 7.9 months5.5 months vs. 2.8 months2% vs. 1%
Sunitinib Phase IIIImatinib-Resistant GISTSunitinib vs. Placebo-27.3 weeks vs. 6.4 weeks6.8% vs. 0%

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Vatalanib and similar angiogenesis inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compound (e.g., Vatalanib) to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

In Vivo Tumor Growth Assay (Xenograft Model)

This assay evaluates the in vivo efficacy of an anti-cancer agent on tumor growth in an animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.

Protocol:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer the test compound (e.g., Vatalanib) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blot for VEGFR Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR, a key indicator of its activation.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

Protocol:

  • Cell Lysis: Treat cells (e.g., HUVECs) with an appropriate stimulus (e.g., VEGF) with or without the test inhibitor (e.g., Vatalanib). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR (e.g., anti-phospho-VEGFR2 (Tyr1175)).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of phosphorylated VEGFR.

  • Total Protein Control: Re-probe the membrane with an antibody for total VEGFR to normalize for protein loading.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an anti-angiogenic compound like Vatalanib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Viability Cell Viability Assay (MTT) Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Kinase_Assay Kinase Inhibition Assay Western_Blot Western Blot (VEGFR Phosphorylation) Kinase_Assay->Western_Blot Migration_Assay Endothelial Cell Migration Assay Western_Blot->Migration_Assay Migration_Assay->Xenograft Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth IHC Immunohistochemistry (Microvessel Density) Tumor_Growth->IHC Phase_I Phase I (Safety & Dosing) IHC->Phase_I Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy) Phase_II->Phase_III Response_Assessment Tumor Response (RECIST Criteria) Phase_III->Response_Assessment Hypothesis Hypothesis: Compound inhibits angiogenesis Hypothesis->Cell_Viability Hypothesis->Kinase_Assay

References

Vatalanib: A Comparative Analysis Against Other VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic therapies, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors have emerged as a cornerstone in the treatment of various solid tumors. Vatalanib (PTK787/ZK 222584), an orally active tyrosine kinase inhibitor (TKI), targets all known VEGF receptors, alongside the Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT. This guide provides a comprehensive comparison of Vatalanib with other prominent VEGFR inhibitors, primarily Sunitinib and Sorafenib, focusing on preclinical and clinical data to delineate its potential advantages.

At a Glance: Vatalanib's Standing Among VEGFR Inhibitors

Vatalanib distinguishes itself through a potentially more selective kinase inhibition profile, which may translate to a different and possibly more manageable toxicity profile compared to broader-spectrum TKIs like Sunitinib and Sorafenib. While it has demonstrated activity in various tumor types, its clinical development has faced challenges, particularly in demonstrating a significant overall survival benefit in large Phase III trials for metastatic colorectal cancer. However, its efficacy in specific patient populations and in indications like imatinib-resistant gastrointestinal stromal tumors (GIST) suggests a role for this narrower-spectrum inhibitor.

Preclinical Profile: A Closer Look at Kinase Inhibition

The selectivity of a TKI against its intended targets versus off-target kinases is a critical determinant of its efficacy and toxicity. Preclinical studies have sought to characterize the inhibitory profile of Vatalanib in comparison to other VEGFR inhibitors.

Kinase Inhibition Profile

Vatalanib is recognized for its potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis.[1] Its activity against other kinases, while present, appears more restricted compared to Sunitinib and Sorafenib. One study noted that Vatalanib's interaction with the human kinome was more limited compared to imatinib, sunitinib, sorafenib, or dasatinib.

Table 1: Comparative Kinase Inhibition (IC50/Ki in nM)

Kinase TargetVatalanibSunitinibSorafenib
VEGFR-1 (Flt-1) Data not consistently reported290
VEGFR-2 (KDR) 37920
VEGFR-3 (Flt-4) ~666 (18-fold less potent than VEGFR-2)457
PDGFR-β 580257
c-KIT 730468
Flt-3 Data not consistently reported159
Raf-1 Not a primary targetNot a primary target6
B-Raf Not a primary targetNot a primary target22

Note: Data compiled from multiple sources and may vary based on assay conditions. Direct head-to-head comparative studies with uniform methodologies are limited.

Preclinical Anti-Angiogenic and Anti-Tumor Activity

In preclinical models, Vatalanib has demonstrated significant anti-angiogenic and anti-tumor effects. It effectively inhibits VEGF-induced endothelial cell proliferation and migration. In xenograft models of various cancers, including colorectal and pancreatic cancer, Vatalanib has been shown to reduce tumor growth and microvessel density.[2]

One preclinical study highlighted that Vatalanib was more effective at inducing endothelial cell clustering at lower concentrations than Sorafenib, reflecting its higher potency towards VEGFR-2.[3]

Clinical Evidence: Efficacy and Safety in Human Trials

Vatalanib has been evaluated in numerous clinical trials across a range of solid tumors. The most extensive data comes from studies in metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).

Metastatic Colorectal Cancer (mCRC)

The CONFIRM-1 and CONFIRM-2 Phase III trials evaluated the addition of Vatalanib to FOLFOX chemotherapy in first- and second-line treatment of mCRC, respectively.

Table 2: Key Efficacy Outcomes from the CONFIRM Trials

TrialTreatment ArmOverall Survival (OS)Progression-Free Survival (PFS)
CONFIRM-1 Vatalanib + FOLFOX4No significant improvementNo significant improvement
Placebo + FOLFOX4
CONFIRM-2 Vatalanib + FOLFOX4No significant improvementSignificant improvement (HR 0.81, p=0.0001)
Placebo + FOLFOX4

While the primary endpoint of improved overall survival was not met in either trial, a significant increase in progression-free survival was observed in the CONFIRM-2 study.[1][4] An interesting finding from a pre-planned subset analysis of both trials was that patients with high baseline levels of lactate dehydrogenase (LDH) appeared to derive a greater clinical benefit from Vatalanib.[4] Furthermore, a retrospective analysis of tumor samples from these trials suggested that high vascular density of activated, phosphorylated VEGFR-2 may be a predictive biomarker for response to Vatalanib.[5][6]

Gastrointestinal Stromal Tumors (GIST)

A Phase II study investigated Vatalanib in patients with metastatic GIST that had progressed on imatinib, and in some cases, also on Sunitinib.

Table 3: Efficacy of Vatalanib in Imatinib-Resistant GIST

Patient PopulationClinical Benefit Rate (CR+PR+SD)Median Time to Progression (TTP)
Overall (N=45) 40.0%4.5 months
Prior Imatinib only (n=26) 46.2%5.8 months
Prior Imatinib and Sunitinib (n=19) 31.6%3.2 months

CR: Complete Response; PR: Partial Response; SD: Stable Disease

The study concluded that Vatalanib is active in patients with imatinib-resistant GIST, with efficacy results that resemble those obtained with Sunitinib in a similar setting.[7] Notably, the activity was observed despite Vatalanib's narrower kinase interaction spectrum, suggesting that targeting the VEGFR pathway remains a viable strategy in this patient population.[7]

Safety and Tolerability Profile

The adverse event profile of Vatalanib is generally consistent with other VEGFR inhibitors.

Table 4: Common Adverse Events (All Grades) Associated with Vatalanib, Sunitinib, and Sorafenib

Adverse EventVatalanibSunitinibSorafenib
Hypertension CommonCommonCommon
Diarrhea CommonCommonCommon
Fatigue CommonCommonCommon
Nausea CommonCommonCommon
Vomiting CommonCommonCommon
Hand-Foot Syndrome Less CommonCommonCommon
Stomatitis/Mucositis Less CommonCommonCommon
Thrombocytopenia Less CommonCommonLess Common
Neutropenia Less CommonCommonLess Common
Rash Less CommonCommonCommon

The toxicity profile of Vatalanib appears to be manageable.[7] The potentially more selective kinase inhibition profile of Vatalanib may contribute to a lower incidence of certain off-target toxicities, such as severe myelosuppression, which can be more pronounced with broader-spectrum inhibitors like Sunitinib. However, direct comparative trials are lacking to definitively establish a superior safety profile.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib and other TKIs against a panel of purified kinases.

Methodology:

  • Recombinant human kinases are incubated with the test compound (Vatalanib, Sunitinib, or Sorafenib) at varying concentrations.

  • A suitable substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane.

  • The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Vatalanib and other TKIs in a preclinical animal model.

Methodology:

  • Human tumor cells (e.g., colorectal, pancreatic) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Vatalanib, Sunitinib, Sorafenib, or a vehicle control is administered orally at a predetermined dose and schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density).

  • The anti-tumor activity is assessed by comparing the tumor growth inhibition in the treatment groups relative to the control group.

Visualizing the Mechanisms and Advantages

VEGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Vatalanib Vatalanib Vatalanib->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Vatalanib.

Experimental Workflow for TKI Evaluation

TKI_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Kinase_Assay In Vitro Kinase Assays Cell_Assays Cell-Based Assays (Proliferation, Migration) Kinase_Assay->Cell_Assays Xenograft In Vivo Xenograft Models Cell_Assays->Xenograft Phase_I Phase I (Safety, PK/PD) Xenograft->Phase_I Phase_II Phase II (Efficacy in specific tumors) Phase_I->Phase_II Phase_III Phase III (Pivotal efficacy trials) Phase_II->Phase_III

Caption: A typical workflow for the evaluation of a tyrosine kinase inhibitor like Vatalanib.

Logical Relationship of Vatalanib's Potential Advantages

Vatalanib_Advantages Vatalanib Vatalanib Selective_Inhibition More Selective Kinase Inhibition (Primarily VEGFRs) Vatalanib->Selective_Inhibition Efficacy_Subgroups Efficacy in Specific Patient Subgroups (e.g., high LDH, high pVEGFR2) Vatalanib->Efficacy_Subgroups Reduced_Off_Target Potentially Reduced Off-Target Effects Selective_Inhibition->Reduced_Off_Target Improved_Tolerability Potentially Improved Tolerability Profile Reduced_Off_Target->Improved_Tolerability

Caption: Potential advantages of Vatalanib stemming from its kinase selectivity.

Conclusion

Vatalanib presents a distinct profile among VEGFR inhibitors. Its potentially more selective inhibition of VEGFRs, as compared to the broader activity of Sunitinib and Sorafenib, may offer a more favorable tolerability profile, a critical consideration in the long-term management of cancer patients. While it has not demonstrated superior efficacy in large, unselected patient populations, evidence from clinical trials in mCRC and GIST suggests that Vatalanib could be a valuable therapeutic option for specific, biomarker-defined patient subgroups. Further research to identify these predictive biomarkers will be crucial in optimizing the clinical application of Vatalanib and realizing its full potential in the armamentarium of anti-angiogenic therapies.

References

Vatalanib in Combination: A Comparative Guide to Synergistic Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vatalanib (PTK787/ZK 222584) is an orally available, multi-targeted tyrosine kinase inhibitor that primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its mechanism of action, centered on the inhibition of angiogenesis, has made it a candidate for combination therapies in various cancers. This guide provides a comparative analysis of the synergistic effects of Vatalanib with other targeted therapies, supported by experimental data from preclinical and clinical studies.

I. Vatalanib and mTOR Inhibitors: A Synergistic Approach

The combination of Vatalanib with mTOR inhibitors, such as Everolimus, has shown promise in preclinical models and clinical trials, particularly in renal cell carcinoma (RCC) and gastric cancer. The rationale for this combination lies in the dual blockade of two critical pathways in tumor growth and angiogenesis: the VEGF signaling pathway and the PI3K/AKT/mTOR pathway.

Preclinical Evidence of Synergy

In a preclinical model of gastric cancer, the combination of Vatalanib and Everolimus demonstrated superior anti-tumor efficacy compared to either agent alone. While Everolimus decreased the proliferation of gastric cancer cells in vitro, Vatalanib was more effective at inhibiting endothelial cell tube formation. In vivo, the combination treatment led to a significant reduction in tumor size.

A study in a murine melanoma model also demonstrated at least additive and likely synergistic increases in anti-tumor activity with the combination of Vatalanib and Everolimus, without an increase in toxicity.[2]

Clinical Efficacy in Advanced Solid Tumors

A Phase Ib clinical trial investigating the combination of Vatalanib and Everolimus in patients with advanced solid tumors, including a cohort of patients with metastatic renal cell carcinoma (mRCC), established the maximum tolerated dose (MTD) and showed promising clinical activity.[3][4]

Table 1: Clinical Trial Data for Vatalanib and Everolimus Combination in Advanced RCC

ParameterValueReference
Maximum Tolerated Dose (MTD)Vatalanib 1000 mg daily + Everolimus 5 mg daily[3][4]
Objective Response Rate (ORR) in mRCC29.2% (7 of 24 evaluable patients with partial response)[4]
Stable Disease in mRCC62.5% (15 of 24 evaluable patients)[4]
Median Overall Survival (OS) in all patients16.3 months[3][4]
Median OS in treatment-naive mRCC patients25.1 months[4]
Median OS in previously treated mRCC patients6.3 months[4]
Median Progression-Free Survival (PFS) in mRCC5.8 months[4]

II. Vatalanib and 20-HETE Synthesis Inhibitors: Targeting Glioma

The combination of Vatalanib with HET0016, a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, has been investigated in a preclinical model of human glioma. This combination aims to counter the resistance to anti-angiogenic therapy observed with Vatalanib monotherapy.

Preclinical Efficacy in a Glioma Model

In an orthotopic U251 human glioma model, the combination of Vatalanib and HET0016 administered from the day of tumor implantation resulted in decreased tumor volume, tumor cell proliferation, and cell migration compared to vehicle-treated or single-agent groups.[5]

Table 2: Preclinical Data for Vatalanib and HET0016 Combination in a Glioma Model

ParameterTreatment GroupOutcomeReference
Tumor VolumeVatalanib + HET0016 (early treatment)Decreased compared to vehicle[5]
Tumor Cell Proliferation (Ki-67 staining)Vatalanib + HET0016 (early treatment)Significantly lower than other groups
Tumor Cell MigrationVatalanib + HET0016 (early treatment)Significantly decreased compared to vehicle[5]

III. Experimental Protocols

A. Cell Viability and Synergy Analysis

To determine the synergistic effects of Vatalanib in combination with other targeted therapies in vitro, a cell viability assay followed by synergy analysis using the Chou-Talalay method is a standard approach.

1. Cell Viability Assay (Example using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of Vatalanib and the combination drug, both alone and in combination, for a specified period (e.g., 72 hours). Include vehicle-treated control wells.

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Normalize the data to the vehicle-treated controls.

2. Synergy Analysis (Chou-Talalay Method):

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at fixed ratios.

  • Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.

B. Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the molecular mechanisms underlying the synergistic effects of Vatalanib combinations by examining the phosphorylation status and expression levels of key proteins in relevant signaling pathways.

1. Sample Preparation:

  • Treat cells with Vatalanib, the combination drug, or the combination for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR2, phospho-AKT, phospho-S6K, total VEGFR2, total AKT, total S6K, and a loading control like GAPDH or β-actin) overnight at 4°C.[6]

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

IV. Visualizing Mechanisms and Workflows

Signaling Pathway of Vatalanib and mTOR Inhibitor Combination

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates PDGFR PDGFR PDGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Angiogenesis Angiogenesis (Proliferation, Migration) S6K->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 Inhibits

Caption: Dual blockade of VEGF/PDGF and mTOR signaling pathways.

Experimental Workflow for Synergy Analysis

cluster_workflow Synergy Analysis Workflow start Start: Cancer Cell Line Selection cell_seeding Cell Seeding (96-well plate) start->cell_seeding drug_treatment Drug Treatment (Dose-response matrix) cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay data_acquisition Data Acquisition (Luminescence Reading) viability_assay->data_acquisition data_analysis Data Analysis: Dose-Response Curves data_acquisition->data_analysis synergy_calculation Synergy Calculation (Chou-Talalay CI) data_analysis->synergy_calculation end End: Synergy/Antagonism Determination synergy_calculation->end

Caption: Workflow for in vitro drug combination synergy analysis.

Logical Relationship of Vatalanib Combination Therapy

Vatalanib Vatalanib Combination_Therapy Combination Therapy Vatalanib->Combination_Therapy Targeted_Therapy Other Targeted Therapy (e.g., mTOR inhibitor) Targeted_Therapy->Combination_Therapy Synergistic_Effect Synergistic Anti-Tumor Effect Combination_Therapy->Synergistic_Effect Leads to Increased_Efficacy Increased Efficacy Synergistic_Effect->Increased_Efficacy Overcome_Resistance Overcome Resistance Synergistic_Effect->Overcome_Resistance

Caption: Rationale for Vatalanib combination therapy.

References

Predicting Response to Vatalanib: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vatalanib (PTK787/ZK 222584) is an oral, multi-targeted tyrosine kinase inhibitor that predominantly targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By inhibiting these key drivers of angiogenesis, Vatalanib has been investigated in various solid tumors, including colorectal cancer, glioblastoma, and renal cell carcinoma.[2][3][4] However, as with many targeted therapies, patient response to Vatalanib is variable. This guide provides a comprehensive comparison of potential biomarkers to predict response to Vatalanib and other anti-angiogenic therapies, supported by available experimental data and detailed methodologies.

Vatalanib and its Alternatives: A Comparative Overview

Vatalanib belongs to a class of anti-angiogenic agents that disrupt tumor blood supply. For comparison, this guide includes other well-established anti-angiogenic drugs with similar mechanisms of action:

  • Bevacizumab (Avastin®): A monoclonal antibody that specifically targets and neutralizes circulating VEGF-A.[5][6]

  • Sorafenib (Nexavar®): A small molecule inhibitor of multiple tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, and Raf kinases.[7]

  • Sunitinib (Sutent®): Another multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, c-KIT, and other kinases.[8][9]

Predictive Biomarkers: A Head-to-Head Comparison

The identification of reliable predictive biomarkers is crucial for patient stratification and personalized treatment strategies. This section compares potential biomarkers across Vatalanib and its alternatives.

Circulating Biomarkers

Soluble factors in the blood can reflect the systemic and tumor microenvironment response to anti-angiogenic therapy.

BiomarkerVatalanibBevacizumabSorafenibSunitinib
VEGF-A Changes in plasma VEGF-A levels have been explored, but a clear predictive role is not well-established.[7]While being the direct target, baseline plasma VEGF-A levels have not consistently been shown to predict efficacy.[6]A decrease in soluble VEGFR-2 and an increase in VEGF have been observed, with decreased bFGF levels correlating with increased survival in some studies.[7]Changes in circulating VEGF levels have been investigated, but their predictive value remains unclear.
PlGF (Placental Growth Factor) Vatalanib treatment has been shown to significantly increase plasma PlGF levels.[3]Limited data available on its predictive role for bevacizumab efficacy.Limited data available.Limited data available.
sVEGFRs (soluble VEGFRs) Vatalanib treatment leads to a decrease in sVEGFR-2 and an increase in sVEGFR-1 in plasma.[3]Changes in sVEGFR-2 have been investigated, but with inconsistent predictive results.A decrease in sVEGFR-2 has been associated with response in some studies.[7]Limited data available.
sTie2 (soluble Tie2) A decrease in plasma sTie2 has been observed following Vatalanib treatment.[3]Limited data available.Limited data available.Limited data available.
Collagen IV Increased plasma collagen IV has been noted during treatment and may be associated with prolonged progression-free survival.[3]Limited data available.Limited data available.Limited data available.
LDH (Lactate Dehydrogenase) High baseline serum LDH levels were associated with longer progression-free and overall survival in colorectal cancer patients treated with Vatalanib.[10]Limited data available.Higher LDH levels have been associated with worse outcomes, but its predictive role for sorafenib is not well-defined.[7]Limited data available.
IL-6 (Interleukin-6) Higher pre-treatment IL-6 levels correlated with worse survival in pancreatic cancer patients treated with Vatalanib, suggesting a prognostic rather than predictive role.[7]Limited data available.Limited data available.Limited data available.
Tissue-Based Biomarkers

Analysis of tumor tissue can provide direct insights into the tumor's angiogenic potential and its susceptibility to anti-angiogenic therapy.

BiomarkerVatalanibBevacizumabSorafenibSunitinib
Microvessel Density (MVD) (CD31) High MVD (assessed by CD31) was associated with improved progression-free survival in patients with high pVEGFR2+ vascular density when treated with Vatalanib.[10]High MVD has been investigated as a potential predictive biomarker, but results have been inconsistent.[11]Limited data available.High CD31 expression has been associated with sunitinib response in some studies.[12]
Phosphorylated VEGFR2 (pVEGFR2/KDR) In patients with high pVEGFR2+ vascular density, the addition of Vatalanib to chemotherapy significantly improved response rates.[10]Limited data available.Limited data available.High pVEGFR1 expression has been associated with sunitinib response.[12]
HIF-1α (Hypoxia-Inducible Factor 1-alpha) Limited direct evidence for Vatalanib, but hypoxia-related pathways are a key area of investigation for anti-angiogenic resistance.Limited data available.Limited data available.High HIF-1α expression has been significantly associated with sunitinib response.[12]
CA9 (Carbonic Anhydrase IX) Limited data available.Limited data available.Limited data available.High CA9 expression has been associated with a better response to sunitinib.[12]
Imaging Biomarkers

Non-invasive imaging techniques can dynamically assess changes in tumor vasculature in response to treatment.

BiomarkerVatalanibBevacizumabSorafenibSunitinib
DCE-MRI (Dynamic Contrast-Enhanced MRI) Early changes in tumor vascularity and a decrease in vascular permeability (Ktrans) assessed by DCE-MRI correlated with non-progressive disease.[7]Changes in tumor perfusion and permeability measured by DCE-MRI have been explored as pharmacodynamic biomarkers, but their predictive value is still under investigation.[5]DCE-MRI is being investigated as a tool to monitor response.Changes in tumor vascularity measured by DCE-MRI have shown promise in predicting response.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved, the following diagrams are provided.

Vatalanib_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR-1, -2, -3 Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis cKit c-Kit cKit->Angiogenesis Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->cKit Inhibits

Vatalanib's mechanism of action.

Biomarker_Workflow cluster_samples Sample Types cluster_analysis Biomarker Analysis Patient Patient with Solid Tumor Baseline Baseline Sample Collection Patient->Baseline Treatment Vatalanib Treatment Baseline->Treatment Blood Blood (Plasma/Serum) Baseline->Blood Tissue Tumor Tissue Biopsy Baseline->Tissue Imaging DCE-MRI Baseline->Imaging OnTreatment On-Treatment Sample Collection Treatment->OnTreatment Response Response Assessment (e.g., RECIST) Treatment->Response OnTreatment->Blood OnTreatment->Imaging ELISA ELISA (VEGF, PlGF, sVEGFRs, etc.) Blood->ELISA IHC Immunohistochemistry (CD31, pVEGFR2) Tissue->IHC MRI_Analysis DCE-MRI Analysis (Ktrans, etc.) Imaging->MRI_Analysis ELISA->Response Correlate IHC->Response Correlate MRI_Analysis->Response Correlate

References

Vatalanib in Oncology: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive meta-analysis of clinical trial outcomes for Vatalanib (PTK787/ZK 222584), a potent oral tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vatalanib's performance across various cancer types, supported by experimental data from key clinical trials.

Executive Summary

Vatalanib is an orally active angiogenesis inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. It has been extensively investigated in numerous clinical trials for a range of solid tumors and hematological malignancies. While the landmark Phase III CONFIRM trials in metastatic colorectal cancer did not meet their primary endpoints for overall survival, subgroup analyses and Phase II studies in other cancers have suggested potential clinical benefit in specific patient populations. This guide synthesizes the available data to provide a clear comparison of Vatalanib's efficacy and safety profile.

Mechanism of Action

Vatalanib competitively inhibits ATP binding to the tyrosine kinase domain of VEGFRs, PDGFR, and c-Kit. This blockade disrupts downstream signaling pathways crucial for tumor angiogenesis, cell proliferation, and survival.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response VEGFR VEGFR P1 Downstream Signaling VEGFR->P1 PDGFR PDGFR PDGFR->P1 cKit c-Kit cKit->P1 VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKit Proliferation Proliferation P1->Proliferation Survival Survival P1->Survival Angiogenesis Angiogenesis P1->Angiogenesis

Caption: Vatalanib Signaling Pathway Inhibition.

Comparative Efficacy of Vatalanib in Clinical Trials

The following tables summarize the primary efficacy outcomes from key clinical trials of Vatalanib across different cancer types.

Table 1: Phase III Trials in Metastatic Colorectal Cancer (mCRC)
TrialTreatment ArmNMedian PFS (months)HR (95% CI) for PFSp-value (PFS)Median OS (months)HR (95% CI) for OSp-value (OS)
CONFIRM-1 [1]FOLFOX4 + Vatalanib5847.70.88 (0.74 - 1.03)0.11821.41.08 (0.94 - 1.24)0.260
FOLFOX4 + Placebo5847.620.5
CONFIRM-2 FOLFOX4 + Vatalanib4305.60.81 (0.69 - 0.95)0.00912.50.93 (0.79 - 1.09)0.36
FOLFOX4 + Placebo4324.211.9
Table 2: Phase II Trials in Other Cancers
Cancer TypeTrialTreatmentNObjective Response Rate (ORR)Median PFS (months)Median OS (months)
Pancreatic Cancer (2nd line)PCRT O4-001[2]Vatalanib653% (2 PRs)2.06-month survival: 29%
Glioblastoma (newly diagnosed)Phase I[3]Vatalanib + RT + TMZ1315% (2 PRs)7.216.2
Gastrointestinal Stromal Tumor (imatinib-resistant)Phase II[4]Vatalanib454.4% (2 PRs)5.8 (no prior sunitinib), 3.2 (prior sunitinib)Not Reported
Myelodysplastic SyndromeCALGB 10105[1][5]Vatalanib1425% (Hematological Improvement)15 (low risk), 6 (high risk)36 (low risk), 10 (high risk)

Experimental Protocols of Key Clinical Trials

CONFIRM-1 Trial: Experimental Workflow

The CONFIRM-1 trial was a randomized, double-blind, placebo-controlled Phase III study.[1]

cluster_workflow CONFIRM-1 Trial Workflow Population Patient Population (N=1168) - Previously untreated mCRC - Measurable disease - ECOG PS 0-1 Randomization Randomization (1:1) Population->Randomization ArmA Arm A (n=584) FOLFOX4 + Vatalanib (1250 mg daily) Randomization->ArmA ArmB Arm B (n=584) FOLFOX4 + Placebo Randomization->ArmB Endpoints Primary Endpoint: - Progression-Free Survival (PFS) Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) ArmA->Endpoints ArmB->Endpoints

Caption: Experimental workflow of the CONFIRM-1 trial.

Methodology:

  • Patient Population: Patients with histologically confirmed metastatic colorectal adenocarcinoma who had not received prior chemotherapy for metastatic disease. Key inclusion criteria included measurable disease according to RECIST criteria and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Vatalanib or a placebo, stratified by ECOG performance status and baseline lactate dehydrogenase (LDH) levels.[1]

  • Treatment: The Vatalanib arm received 1250 mg of Vatalanib orally once daily in combination with the FOLFOX4 regimen. The control arm received a matching placebo with FOLFOX4.[1]

  • Endpoints: The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS) and Objective Response Rate (ORR).[1]

PCRT O4-001 (Pancreatic Cancer) Trial: Experimental Workflow

This was an open-label, multicenter Phase II trial.[2]

cluster_workflow PCRT O4-001 Trial Workflow Population Patient Population (N=67) - Metastatic or advanced pancreatic cancer - Failed first-line gemcitabine-based therapy Treatment Treatment Vatalanib with dose ramp-up: - Week 1: 250 mg bid - Week 2: 500 mg bid - Week 3+: 750 mg bid Population->Treatment Endpoints Primary Endpoint: - 6-month survival rate Secondary Endpoints: - PFS, ORR Treatment->Endpoints

Caption: Experimental workflow of the PCRT O4-001 trial.

Methodology:

  • Patient Population: Patients with metastatic or locally advanced pancreatic adenocarcinoma who had progressed after one prior gemcitabine-based chemotherapy regimen.[2]

  • Treatment: Vatalanib was administered orally twice daily with a dose ramp-up schedule, starting at 250 mg twice daily for the first week, increasing to 500 mg twice daily for the second week, and then to a final dose of 750 mg twice daily.[2]

  • Endpoints: The primary endpoint was the 6-month survival rate. Secondary endpoints included Progression-Free Survival (PFS) and Objective Response Rate (ORR).[2]

Safety and Tolerability

Across clinical trials, Vatalanib has demonstrated a manageable safety profile. The most commonly reported adverse events include:

  • Hypertension

  • Diarrhea

  • Nausea and Vomiting

  • Fatigue

  • Dizziness

In the CONFIRM-1 trial, the most common grade 3/4 adverse events in the Vatalanib arm were hypertension, diarrhea, and fatigue.[1] In the Phase II pancreatic cancer trial, common grade 3/4 adverse events included hypertension, fatigue, and abdominal pain.[2]

Conclusion

The clinical development of Vatalanib highlights the challenges of targeting angiogenesis in oncology. While the large Phase III trials in colorectal cancer did not demonstrate a significant survival benefit in the overall population, the observed activity in a subgroup of patients with high LDH levels in the CONFIRM trials suggests that further investigation into predictive biomarkers is warranted. Phase II studies in other tumor types have shown modest activity. This meta-analysis provides a valuable comparative resource for researchers and clinicians involved in the development of novel anti-angiogenic therapies.

References

Vatalanib in Imatinib-Resistant GIST: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vatalanib's efficacy in imatinib-resistant Gastrointestinal Stromal Tumor (GIST) models, benchmarked against other key tyrosine kinase inhibitors (TKIs). The content is based on available preclinical and clinical data to support research and development efforts in overcoming TKI resistance in GIST.

Introduction to Imatinib Resistance in GIST

Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the first-line therapy, imatinib, has revolutionized the treatment of GIST, a significant number of patients develop resistance, often within two years of starting treatment. This resistance is primarily attributed to the acquisition of secondary mutations in the KIT kinase domain, which interfere with imatinib binding. The most common sites for these secondary mutations are the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18). The development of novel TKIs with activity against these resistant mutations is a critical area of research.

Vatalanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Vatalanib (PTK787/ZK 222584) is an orally available TKI that inhibits several tyrosine kinases, including KIT, Platelet-Derived Growth Factor Receptors (PDGFRs), and all three Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] While preclinical studies have demonstrated Vatalanib's inhibitory activity against wild-type c-Kit and PDGFRβ, specific data on its efficacy in GIST models with secondary, imatinib-resistant KIT mutations is limited in the public domain. However, clinical evidence from a phase II study has demonstrated its activity in patients with imatinib-resistant GIST.[1]

Preclinical Efficacy Comparison of TKIs in Imatinib-Resistant GIST Models

To provide a comprehensive overview for researchers, this section summarizes the available preclinical data for Vatalanib and its key alternatives in imatinib-resistant GIST models.

In Vitro Kinase Inhibition

The following table outlines the half-maximal inhibitory concentrations (IC50) of various TKIs against wild-type and imatinib-resistant KIT and PDGFRA kinases. This data is crucial for understanding the direct inhibitory potential of each compound against the molecular drivers of resistant GIST.

Kinase TargetVatalanib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)Sorafenib IC50 (nM)Nilotinib IC50 (nM)
c-Kit (wild-type)730----
PDGFRβ (wild-type)580----
KIT Exon 11 + V654A (Exon 13)-EffectiveLess EffectiveEffectiveEffective
KIT Exon 11 + T670I (Exon 14)-EffectiveEffectiveEffectiveLess Effective
KIT Exon 11 + N822K (Exon 17)-Less EffectiveEffectiveEffectiveEffective

Note: Specific IC50 values for all drugs against all mutations are not consistently reported across studies. "Effective" and "Less Effective" are used to indicate reported activity where precise numerical data is unavailable. Data for Vatalanib against specific imatinib-resistant mutations were not available in the reviewed literature.

In Vitro Cell-Based Assays

The following table summarizes the reported efficacy of TKIs in imatinib-resistant GIST cell lines. These cell lines harbor specific secondary KIT mutations that confer resistance to imatinib.

Cell Line (Primary + Secondary Mutation)VatalanibSunitinibRegorafenibSorafenibNilotinib
GIST430 (Exon 11 + V654A)Data not availableActiveLess ActiveActiveActive
GIST48 (Exon 11 + D820A)Data not availableLess ActiveActiveActiveActive
GIST-T1/V654A (Exon 11 + V654A)Data not availableMore suitable---
GIST-T1/N822K (Exon 11 + N822K)Data not availableLess suitableMore effective--

Note: The table reflects the reported suitability and effectiveness from comparative preclinical studies.

In Vivo Xenograft Models
TreatmentModel/Patient PopulationOutcome
Vatalanib Imatinib-resistant GIST patients40.0% clinical benefit (Partial Response + Stable Disease)[1]
Sunitinib Imatinib-resistant GIST xenograftsTumor growth suppression
Regorafenib Imatinib-resistant GIST PDOX modelSignificant tumor regression
Sorafenib Imatinib-resistant GIST modelsDemonstrated efficacy
Nilotinib Imatinib-resistant GIST xenograftsAntitumor effect observed

PDOX: Patient-Derived Orthotopic Xenograft

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways in GIST and a general workflow for evaluating TKI efficacy.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT/PDGFRA RAS RAS KIT->RAS PI3K PI3K KIT->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Imatinib Imatinib Imatinib->KIT Inhibits (sensitive mutations) Vatalanib Vatalanib Vatalanib->KIT Inhibits Alternatives Sunitinib, Regorafenib, Sorafenib, Nilotinib Alternatives->KIT Inhibits (broader spectrum)

Caption: Simplified KIT/PDGFRA signaling pathway in GIST and points of inhibition by TKIs.

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Lines Imatinib-Resistant GIST Cell Lines Kinase_Assay->Cell_Lines Select candidate TKIs Viability_Assay Cell Viability Assay (e.g., MTS, WST-1) Cell_Lines->Viability_Assay Western_Blot Western Blot (KIT/downstream phosphorylation) Cell_Lines->Western_Blot Xenograft Establish Xenograft Model (Cell line- or patient-derived) Viability_Assay->Xenograft Confirm cellular activity Western_Blot->Xenograft Treatment TKI Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy Analysis Tumor_Measurement->Analysis

Caption: General experimental workflow for evaluating the efficacy of TKIs in imatinib-resistant GIST models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used in the evaluation of TKI efficacy in GIST models.

Cell Viability Assay (MTS/WST-1 Assay)
  • Cell Seeding: Plate imatinib-resistant GIST cells (e.g., GIST-T1R, GIST882R, GIST430) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the TKI (Vatalanib or comparators) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions, allowing for the conversion of the tetrazolium salt to formazan by viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for KIT Phosphorylation
  • Cell Lysis: Treat imatinib-resistant GIST cells with the TKI at various concentrations for a defined time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total KIT) to determine the relative levels of KIT phosphorylation.

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of imatinib-resistant GIST cells mixed with Matrigel into the flanks of immunocompromised mice (e.g., nude or NOD/SCID mice). For patient-derived xenografts (PDXs), surgically implant tumor fragments.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the TKI (e.g., Vatalanib) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth rates between the treatment and control groups to evaluate efficacy.

Conclusion

While clinical data suggests Vatalanib is active in imatinib-resistant GIST, a notable gap exists in the publicly available preclinical data specifically evaluating its efficacy against common imatinib-resistant KIT mutations in relevant cell line and xenograft models. In contrast, several alternative TKIs, including sunitinib, regorafenib, and sorafenib, have demonstrated preclinical activity against a spectrum of imatinib-resistant mutations. The provided comparative data and experimental protocols are intended to guide researchers in the rational design of studies to further investigate novel therapeutic strategies, including the potential role of Vatalanib, in overcoming imatinib resistance in GIST. Further head-to-head preclinical studies are warranted to directly compare the efficacy of Vatalanib with other TKIs in well-characterized imatinib-resistant GIST models.

References

A Comparative Analysis of Vatalanib and Cediranib for the Treatment of Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, Vatalanib (PTK787) and Cediranib (AZD2171), in the context of glioblastoma (GBM) treatment. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Targeting Angiogenesis in Glioblastoma

Both Vatalanib and Cediranib are potent inhibitors of vascular endothelial growth factor (VEGF) signaling, a critical pathway in tumor angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen. Glioblastomas are characterized by extensive vascular proliferation, making anti-angiogenic therapies a logical treatment strategy.[1]

Vatalanib is an orally active small molecule that inhibits all three VEGF receptors (VEGFR-1, -2, and -3).[2][3] It also targets the platelet-derived growth factor receptor-β (PDGFR-β) and c-kit.[2] By blocking these receptors, Vatalanib aims to inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby normalizing the tumor vasculature and improving the delivery of other therapies.[2][4]

Cediranib is also an oral, potent inhibitor of all three VEGFR tyrosine kinases.[1][5] It is highly selective for VEGF signaling and is considered a "pan-VEGF receptor tyrosine kinase inhibitor".[5][6] Its primary mechanism in glioblastoma involves the inhibition of angiogenesis and the normalization of tumor vasculature.[1][7] A key effect of Cediranib is the reduction of vasogenic brain edema, a major cause of morbidity in glioblastoma patients.[7][8] This anti-edema effect can lead to clinical improvement and a steroid-sparing effect, even without significant tumor growth inhibition.[7][8]

Below is a diagram illustrating the targeted signaling pathways.

Vatalanib_Cediranib_MOA cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR binds PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR binds PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_MAPK Ras/MAPK Pathway VEGFR->RAS_MAPK Edema Vasogenic Edema VEGFR->Edema PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-kit Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->cKIT Cediranib Cediranib Cediranib->VEGFR Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Targeted signaling pathways of Vatalanib and Cediranib.

Comparative Efficacy in Glioblastoma: Clinical Trial Data

Direct head-to-head clinical trials comparing Vatalanib and Cediranib in glioblastoma are not available. Therefore, this comparison is based on data from separate clinical trials.

Vatalanib in Glioblastoma

Clinical data for Vatalanib in glioblastoma is primarily from Phase I and II trials.

Vatalanib Clinical Trial Data in Glioblastoma
Trial Phase Key Findings
Phase I/II (Recurrent GBM)In a study of 47 patients, 2 achieved a partial response and 31 had stable disease.[2]
Phase I (Newly Diagnosed GBM with Radiation and Temozolomide)Of 13 evaluable patients, 2 had a partial response and 9 had stable disease.[2][4] The maximum tolerated dose (MTD) was not reached at the time of study termination.[4]
Phase I (Recurrent Malignant Glioma with Imatinib and Hydroxyurea)The MTD of Vatalanib was 1000 mg twice daily.[9]
Cediranib in Glioblastoma

Cediranib has been more extensively studied in Phase II and III trials for glioblastoma.

Cediranib Clinical Trial Data in Glioblastoma
Trial Phase Key Findings
Phase II (Recurrent GBM)31 patients received Cediranib 45mg daily. The 6-month progression-free survival (PFS6) was 25.8%.[6][10] Radiographic partial responses were observed in 56.7% of patients by volumetric MRI and 27% by Macdonald criteria.[6][10] A steroid-sparing effect was noted in most patients.[11]
Phase II (Newly Diagnosed GBM with Radiation and Temozolomide)This randomized, placebo-controlled trial showed a 6-month PFS of 46.6% in the Cediranib arm versus 24.5% in the placebo arm.[12] However, there was no significant difference in overall survival (OS).[12]
Phase III (REGAL trial - Recurrent GBM)This trial compared Cediranib monotherapy, Cediranib plus lomustine, and lomustine alone. The primary endpoint of PFS prolongation was not met for either Cediranib arm compared to lomustine alone.[13]
Phase II (Recurrent GBM)A randomized trial comparing Cediranib/Olaparib versus Bevacizumab showed a median PFS of 118 days for the combination and 92 days for bevacizumab.[14] Median OS was 269.5 days and 192 days, respectively.[14]

Safety and Tolerability

Both Vatalanib and Cediranib exhibit side effect profiles common to anti-angiogenic agents.

Adverse Events Vatalanib Cediranib
Common Adverse Events High blood pressure, diarrhea, nausea, vomiting, fatigue, dizziness.[15]Fatigue, diarrhea, hypertension, hoarseness, headache.[5][7][11]
Grade 3/4 Toxicities Thrombocytopenia, elevated transaminases, leukopenia, lymphopenia, neutropenia, hand-foot syndrome.[2][4]Hypertension (12.9%), diarrhea (6.4%), fatigue (19.4%).[6][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Protocol for a Phase II Study of Cediranib in Recurrent Glioblastoma
  • Patient Population: Patients with recurrent glioblastoma who had received prior radiation and temozolomide.[6][10]

  • Treatment Regimen: Cediranib was administered orally at a dose of 45 mg once daily until disease progression or unacceptable toxicity.[6][10]

  • Primary Endpoint: The proportion of patients alive and progression-free at 6 months (PFS6).[6][10]

  • Assessments: Magnetic resonance imaging (MRI) was performed at baseline and every 2 months.[10] Plasma and urinary biomarkers were evaluated at multiple time points.[6][10] Radiographic response was assessed using both volumetric (3D) and Macdonald (2D) criteria.[6][10]

Protocol for a Phase I Study of Vatalanib in Newly Diagnosed Glioblastoma
  • Patient Population: Patients with newly diagnosed glioblastoma receiving standard radiation, temozolomide, and an enzyme-inducing anti-epileptic drug.[4]

  • Treatment Regimen: Vatalanib was administered orally, with dose escalation in successive patient cohorts.[4]

  • Primary Endpoint: To determine the maximum tolerated dose (MTD) of Vatalanib in this patient population.[4]

  • Assessments: Safety and toxicity were monitored continuously. Pharmacokinetic studies and circulating biomarker analyses were performed.[4] Radiographic response was evaluated.[4]

Below is a generalized workflow for a clinical trial of these agents in glioblastoma.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up cluster_outcome Outcome Assessment InclusionCriteria Inclusion/Exclusion Criteria Met InformedConsent Informed Consent InclusionCriteria->InformedConsent BaselineMRI Baseline MRI InformedConsent->BaselineMRI Biomarkers Baseline Biomarkers BaselineMRI->Biomarkers DrugAdmin Drug Administration (Vatalanib or Cediranib) Biomarkers->DrugAdmin ToxicityMonitoring Toxicity Monitoring DrugAdmin->ToxicityMonitoring FollowupMRI Follow-up MRI (e.g., every 2 months) DrugAdmin->FollowupMRI BiomarkerAnalysis Biomarker Analysis FollowupMRI->BiomarkerAnalysis Progression Disease Progression? BiomarkerAnalysis->Progression Progression->DrugAdmin No PFS_OS Progression-Free Survival (PFS) Overall Survival (OS) Progression->PFS_OS Yes ResponseRate Response Rate PFS_OS->ResponseRate

Caption: A generalized clinical trial workflow for glioblastoma.

Conclusion

Vatalanib and Cediranib are both orally administered, multi-targeted tyrosine kinase inhibitors that have shown activity against glioblastoma through the inhibition of angiogenesis. Cediranib has been more extensively evaluated in later-phase clinical trials, demonstrating an improvement in progression-free survival in newly diagnosed GBM and a significant anti-edema effect. However, it has not yet demonstrated a significant overall survival benefit in recurrent GBM. Vatalanib has shown promise in early-phase trials, but further investigation in larger, randomized studies is needed to fully determine its efficacy and role in the treatment of glioblastoma. The development of predictive biomarkers to identify patients most likely to respond to these anti-angiogenic therapies remains a critical area of ongoing research.

References

Vatalanib's Kinase Inhibition Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vatalanib (also known as PTK787/ZK 222584) is an orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth. This guide provides a comparative assessment of Vatalanib's kinase inhibition profile against other well-established kinase inhibitors, Sunitinib and Sorafenib, supported by experimental data to aid in research and drug development decisions.

Kinase Inhibition Profile: A Comparative Overview

Vatalanib primarily targets the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit.[1][2][3] Its specificity is a crucial factor in its mechanism of action and potential therapeutic window. The following tables summarize the inhibitory activity of Vatalanib and its comparators against key kinases, as measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).

Table 1: Vatalanib Inhibitory Activity against Primary Target Kinases

Kinase TargetVatalanib IC50 (nM)Reference(s)
VEGFR-1 (Flt-1)77[4]
VEGFR-2 (KDR)37[4]
VEGFR-3 (Flt-4)640[5]
PDGFRβ580[4]
c-Kit730[4]

Table 2: Comparative Inhibitory Activity (Ki app in nM) of Vatalanib, Sunitinib, and Sorafenib Against a Panel of Kinases

Kinase TargetVatalanib (Ki app, nM)Sunitinib (Ki app, nM)Sorafenib (Ki app, nM)Reference
VEGFR-177226[4][6]
VEGFR-237990[4][6]
VEGFR-3640420[5][6]
PDGFRα-1950[6]
PDGFRβ580257[4][6]
c-Kit7301168[4][6]
Flt-3-1358[6]

Note: Data for Vatalanib is presented as IC50 values from one source, while data for Sunitinib and Sorafenib are Ki app values from another. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways Targeted by Vatalanib

Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective RTKs. The primary pathways affected are those downstream of VEGFR, PDGFR, and c-Kit.

VEGFR_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Vatalanib Vatalanib Vatalanib->VEGFR Inhibits PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Vatalanib inhibits VEGFR signaling.

PDGFR_cKit_Signaling cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras cKit->PI3K cKit->Ras STAT STATs cKit->STAT Vatalanib Vatalanib Vatalanib->PDGFR Inhibits Vatalanib->cKit Inhibits Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth STAT->Cell_Growth Filter_Binding_Assay A 1. Reaction Setup: - Kinase - Substrate (e.g., poly(Glu, Tyr)) - [γ-33P]ATP - Test Inhibitor (Vatalanib) B 2. Incubation: Allow phosphorylation reaction to proceed. A->B C 3. Filtration: Transfer reaction mixture to a phosphocellulose filter membrane. B->C D 4. Washing: Wash filter to remove unincorporated [γ-33P]ATP. C->D E 5. Scintillation Counting: Quantify the amount of 33P retained on the filter. D->E F 6. Data Analysis: Calculate % inhibition and determine IC50. E->F Cellular_Phosphorylation_Assay A 1. Cell Culture: Culture cells expressing the target receptor (e.g., HUVECs for VEGFR2). B 2. Serum Starvation: Deprive cells of growth factors to reduce basal receptor phosphorylation. A->B C 3. Inhibitor Pre-incubation: Treat cells with varying concentrations of the inhibitor (Vatalanib). B->C D 4. Ligand Stimulation: Stimulate cells with the specific ligand (e.g., VEGF). C->D E 5. Cell Lysis: Lyse the cells to release proteins. D->E F 6. Immunoprecipitation & Western Blot: - Immunoprecipitate the target receptor. - Detect phosphorylated receptor levels  using a phospho-specific antibody. E->F G 7. Data Analysis: Quantify band intensities to determine the inhibition of phosphorylation and IC50. F->G

References

Safety Operating Guide

Proper Disposal of Vatalanib Dihydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Vatalanib dihydrochloride (also known as PTK787), a receptor tyrosine kinase inhibitor.

Core Safety and Disposal Information

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to handle it with care and adhere to proper disposal protocols to minimize environmental impact. The compound is recognized as slightly hazardous to water, and measures should be taken to prevent it from entering sewer systems, surface water, or groundwater.[1]

ParameterRecommendationSource
Hazard Classification Not classified as hazardousCayman Chemical SDS[1], Santa Cruz Biotechnology SDS[3], LKT Laboratories SDS[2]
Environmental Hazard Water hazard class 1: slightly hazardous for waterCayman Chemical SDS[1]
Small Quantities Disposal Can be disposed of with household waste (local regulations permitting)Cayman Chemical SDS[1]
General Disposal Disposal must be made according to official, regional, national, and local laws and regulations.Santa Cruz Biotechnology SDS[3], LKT Laboratories SDS[2]
Professional Disposal Offer material to a licensed, professional waste disposal company.LKT Laboratories SDS[2]
Spill Cleanup Pick up mechanically (e.g., sweep up and shovel), avoiding dust formation.Cayman Chemical SDS[1], LKT Laboratories SDS[2]
Uncleaned Packaging Dispose of according to official regulations.Cayman Chemical SDS[1]

Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and protective gloves.[3]

2. Waste Characterization and Segregation:

  • Small Quantities: For very small residual amounts, consult your institution's safety guidelines. While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this should be verified against local and institutional regulations.[1]

  • Bulk Quantities & Unused Product: All other quantities of this compound waste, including expired or unused material, should be treated as chemical waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and weighing papers, should also be disposed of as chemical waste.

3. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be suitable for solid chemical waste.

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

4. Disposal Procedure:

  • The primary recommended method of disposal is to engage a licensed, professional waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS office with a completed chemical waste tag, accurately identifying the contents of the waste container.

5. Spill Management:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][3]

  • Avoid creating dust.[3]

  • Mechanically collect the spilled material using a scoop or shovel and place it into a designated waste container for disposal.[1][2]

  • Clean the contaminated surface thoroughly.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision Small Quantity? start->decision check_local Check Local Regulations decision->check_local Yes chemical_waste Treat as Chemical Waste decision->chemical_waste No household Permitted as Household Waste? check_local->household dispose_household Dispose with Household Waste household->dispose_household Yes household->chemical_waste No end End dispose_household->end collect Collect in Labeled Container chemical_waste->collect contact_ehs Contact EHS for Professional Disposal collect->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Vatalanib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal of Vatalanib dihydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.

Personal Protective Equipment (PPE)

When handling this compound, a range of personal protective equipment is recommended to ensure personal safety. The required PPE varies depending on the nature of the work being conducted.

EquipmentSpecificationsRecommendations
Eye/Face Protection Safety glasses with side shields (or goggles), or a face shield.[1][2]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
Skin Protection Chemical-resistant gloves and protective clothing.[1]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[2][3] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended for higher-risk activities.[2]
Respiratory Protection NIOSH/MSHA approved respiratory protection.Required if exposure limits are exceeded or irritation is experienced.[1] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks can be used.[3] For higher-risk scenarios, a full-face particle respirator type N100 (US) or type P3 (EN 143) or a full-face supplied air respirator is appropriate.[2]

Hazard and Precautionary Statements

This compound is not classified as a hazardous substance or mixture according to some suppliers and the Globally Harmonized System (GHS).[3][4] However, one safety data sheet mentions a "Corrosive hazard" and advises wearing protective gloves/clothing and eye/face protection.[1] It is stable under recommended storage conditions, but incompatible with strong oxidizing agents.[1][3] Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene.[1]

First Aid Measures

A summary of first aid procedures in case of exposure is provided below. In all cases of exposure, it is advised to consult a physician.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Wash the skin with soap and plenty of water.[1]
Eye Contact Wash with plenty of water.[1]
Ingestion Never give anything by mouth to an unconscious person. Clean mouth with water.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Provide appropriate exhaust ventilation at places where dust is formed.[3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

ProcedureDescription
Spill Containment Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[3]
Spill Cleanup Use personal protective equipment.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1] Clean the contaminated surface thoroughly.[1]
Disposal Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1] Offer the material to a licensed professional waste disposal company.[3]

Experimental Protocols

This compound is utilized in various experimental settings, primarily for its anti-angiogenic properties. While detailed, step-by-step protocols are proprietary to individual research labs, the general methodologies from published studies are described below.

In Vitro Kinase Assays Vatalanib's inhibitory activity against VEGFR and other kinases is often determined using in vitro kinase assays. A general procedure involves:

  • Incubating the purified kinase (e.g., KDR, Flt-1) with a substrate (e.g., poly-(Glu:Tyr 4:1)) and ATP in an optimized buffer.

  • Introducing this compound at various concentrations.

  • Quantifying the kinase activity, typically by measuring the incorporation of a radiolabeled phosphate from ATP into the substrate.

Cell-Based Proliferation Assays To assess the effect of Vatalanib on cell proliferation, researchers often use the following approach:

  • Seeding endothelial cells (e.g., HUVECs) in culture plates.

  • Stimulating the cells with a growth factor like VEGF in the presence of varying concentrations of Vatalanib.

  • Measuring cell proliferation after a set incubation period using methods like BrdU incorporation or direct cell counting.

Animal Models of Angiogenesis and Tumor Growth In vivo efficacy is commonly evaluated in animal models:

  • Human tumor cells are implanted subcutaneously in immunocompromised mice.

  • Once tumors are established, mice are treated with this compound, typically administered orally.

  • Tumor growth, metastasis, and microvessel density are monitored over time to assess the compound's anti-angiogenic and anti-tumor effects.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate the general handling workflow and its mechanism of action.

General Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Experimental Use cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Weigh Weigh Compound in Ventilated Enclosure Store->Weigh Transport to Lab Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Generate Waste Label Label Waste Container Collect->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: A flowchart illustrating the key stages of handling this compound in a laboratory setting.

Simplified Mechanism of Action of Vatalanib VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds to Signal Downstream Signaling VEGFR->Signal Activates Vatalanib This compound Vatalanib->VEGFR Inhibits Response Angiogenesis, Cell Proliferation Signal->Response Leads to

Caption: A diagram showing how Vatalanib inhibits the VEGF signaling pathway to block angiogenesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.